molecular formula C10H10N2O2 B160902 ethyl 1H-benzo[d]imidazole-2-carboxylate CAS No. 1865-09-4

ethyl 1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B160902
CAS No.: 1865-09-4
M. Wt: 190.2 g/mol
InChI Key: NMYSVCYIPOCLEC-UHFFFAOYSA-N
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Description

Ethyl 1H-benzo[d]imidazole-2-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1H-benzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYSVCYIPOCLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940101
Record name Ethyl 1H-benzimidazole-2-carboxylate
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1865-09-4
Record name Ethyl 1H-benzimidazole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1H-benzimidazole-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of Ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental basic properties of ethyl 1H-benzo[d]imidazole-2-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its physicochemical characteristics, synthesis protocols, and its role as a versatile scaffold in the generation of novel therapeutic agents.

Core Physicochemical Properties

This compound is a stable, white to off-white solid. Its core structure, featuring a fused benzene and imidazole ring system, imparts specific electronic and acid-base properties that are crucial for its biological activity and its utility as a synthetic intermediate.

Basicity and pKa

The basicity of this compound is a key parameter influencing its pharmacokinetic and pharmacodynamic profiles. The imidazole moiety contains two nitrogen atoms, with the pyridine-type nitrogen (N3) being the primary site of protonation. The pKa of the conjugate acid of the benzimidazole ring is a critical determinant of the compound's ionization state at physiological pH.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂--INVALID-LINK--
Molecular Weight 190.20 g/mol --INVALID-LINK--
CAS Number 1865-09-4--INVALID-LINK--
Predicted pKa 10.49 ± 0.10--INVALID-LINK--[1]
Melting Point 212.7-213.7 °C--INVALID-LINK--[1]
Appearance White to off-white solidGeneral knowledge

Experimental Protocols

The synthesis of this compound and its subsequent derivatization are well-established processes in organic chemistry. Below are detailed methodologies for its synthesis and its conversion to biologically active carboxamides.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of o-phenylenediamine with diethyl oxalate.

Protocol:

  • Reaction Setup: A mixture of o-phenylenediamine and a slight excess of diethyl oxalate is heated. The reaction can be performed neat or in a high-boiling point solvent such as ethylene glycol.

  • Heating: The reaction mixture is typically heated to a temperature of 140-160 °C for several hours.

  • Work-up: After cooling, the reaction mixture is treated with water to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Amidation for the Synthesis of Benzo[d]imidazole-2-carboxamides

This compound serves as a key starting material for the synthesis of a wide range of N-substituted benzo[d]imidazole-2-carboxamides, which have shown promising antitubercular activity.[2][3]

Protocol:

  • Reactants: this compound is reacted with a primary or secondary amine in the presence of a catalyst, such as ammonium chloride (NH₄Cl), in a suitable solvent like ethanol or in a solvent-free "all water" one-pot synthetic route.[3]

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours to drive the amidation reaction to completion.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization or column chromatography to afford the desired benzo[d]imidazole-2-carboxamide derivative.

Role in Drug Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound is a valuable building block for the synthesis of novel drug candidates, particularly in the fields of infectious diseases and oncology.

Antitubercular Activity

Derivatives of this compound, specifically the benzo[d]imidazole-2-carboxamides, have demonstrated significant in vitro activity against Mycobacterium tuberculosis.[2][3] The mechanism of action for some benzimidazole derivatives is proposed to involve the inhibition of essential mycobacterial enzymes, such as decaprenyl-phosphoryl-β-D-ribose 2'-oxidase (DprE1), which is involved in cell wall synthesis.

Anticancer Activity

The benzimidazole core is also a key pharmacophore in the development of anticancer agents. Derivatives synthesized from this compound have been investigated for their potential to inhibit various cancer cell lines. The proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Visualizations

Logical Relationship of Basicity

The basicity of the benzimidazole ring is influenced by the substituents on the aromatic system. The following diagram illustrates the logical relationship between the parent benzimidazole, a generic electron-donating group (EDG) substituted benzimidazole, and an electron-withdrawing group (EWG) substituted benzimidazole, such as this compound.

Basicity_Relationship Benzimidazole Benzimidazole EDG-Benzimidazole EDG-Benzimidazole Benzimidazole->EDG-Benzimidazole EWG-Benzimidazole\n(e.g., this compound) EWG-Benzimidazole (e.g., this compound) Benzimidazole->EWG-Benzimidazole\n(e.g., this compound) Increased Basicity Increased Basicity EDG-Benzimidazole->Increased Basicity Decreased Basicity Decreased Basicity EWG-Benzimidazole\n(e.g., this compound)->Decreased Basicity

Caption: Influence of substituents on the basicity of the benzimidazole ring.

Experimental Workflow: Synthesis and Derivatization for Antitubercular Screening

The following workflow diagram illustrates the key steps from the synthesis of this compound to the screening of its derivatives for antitubercular activity.

Synthesis_Screening_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_screening Biological Screening Start o-phenylenediamine o-phenylenediamine Start->o-phenylenediamine Diethyl_oxalate Diethyl_oxalate Start->Diethyl_oxalate Condensation Condensation o-phenylenediamine->Condensation Diethyl_oxalate->Condensation Ethyl_1H_benzo_d_imidazole_2_carboxylate Ethyl_1H_benzo_d_imidazole_2_carboxylate Condensation->Ethyl_1H_benzo_d_imidazole_2_carboxylate Purification Purification Ethyl_1H_benzo_d_imidazole_2_carboxylate->Purification Amidation Amidation Purification->Amidation Amine_Library Amine_Library Amine_Library->Amidation Carboxamide_Derivatives Carboxamide_Derivatives Amidation->Carboxamide_Derivatives Purification_Derivatives Purification_Derivatives Carboxamide_Derivatives->Purification_Derivatives MIC_Assay MIC_Assay Purification_Derivatives->MIC_Assay Cytotoxicity_Assay Cytotoxicity_Assay Purification_Derivatives->Cytotoxicity_Assay Hit_Identification Hit_Identification MIC_Assay->Hit_Identification Cytotoxicity_Assay->Hit_Identification

Caption: Workflow for synthesis and antitubercular screening.

References

ethyl 1H-benzo[d]imidazole-2-carboxylate CAS number 1865-09-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 1H-benzo[d]imidazole-2-carboxylate (CAS: 1865-09-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[2][3][4] this compound (CAS No. 1865-09-4) is a key member of this family, serving both as a significant research chemical and a versatile intermediate for the synthesis of more complex, biologically active molecules. This document provides a comprehensive technical overview of its properties, synthesis, biological significance, and relevant experimental protocols.

Physicochemical and Safety Data

The fundamental properties of this compound are crucial for its handling, storage, and application in research.

Physicochemical Properties

The key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 1865-09-4[5][6]
Molecular Formula C₁₀H₁₀N₂O₂[5][6][7]
Molecular Weight 190.2 g/mol [6][8]
Appearance Beige solid[9]
Melting Point 212.7 - 213.7 °C[9]
Boiling Point 350.0 ± 25.0 °C (Predicted)[9]
Density 1.272 ± 0.06 g/cm³ (Predicted)[9]
pKa 10.49 ± 0.10 (Predicted)[9]
Storage 2-8°C, dry conditions[7][9]
Safety and Hazard Information

This compound is classified as hazardous and requires careful handling in a laboratory setting.[9]

Hazard ClassPictogram(s)Signal WordHazard Statement(s)
Acute Toxicity, InhalationGHS06Danger H330: Fatal if inhaled.
Acute Toxicity, OralGHS06Danger H301: Toxic if swallowed.
Skin Corrosion/IrritationGHS05Danger H314: Causes severe skin burns and eye damage.
Substances which, in contact with water, emit flammable gasesGHS02Danger H260: In contact with water releases flammable gases which may ignite spontaneously.

A comprehensive list of precautionary statements (P-statements) is available on the material safety data sheet (MSDS).[9] Always consult the full MSDS before handling.

Synthesis and Spectroscopic Analysis

The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine with a suitable two-carbon electrophile. A common and effective method is the Phillips-Ladenburg synthesis.

Synthetic Workflow

The general workflow involves the cyclocondensation reaction between o-phenylenediamine and diethyl oxalate.

G cluster_start Starting Materials A o-Phenylenediamine C Mixing in Solvent (e.g., Ethanol with acid catalyst) A->C B Diethyl Oxalate B->C D Reflux Reaction C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Drying F->G H Final Product: This compound G->H

Caption: General workflow for the synthesis of this compound.

General Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization and dehydration to form the stable aromatic benzimidazole ring.

G A Step 1: Nucleophilic Attack o-Phenylenediamine attacks a carbonyl of diethyl oxalate. B Formation of Hemiaminal Intermediate A->B Fast C Step 2: Intramolecular Cyclization Second amino group attacks the other carbonyl center. B->C Rate-determining D Formation of Dihydroxy-dihydro- benzimidazole Intermediate C->D E Step 3: Dehydration Loss of two water molecules leads to aromatization. D->E Acid-catalyzed F Final Product Formation E->F

Caption: Key steps in the cyclocondensation mechanism for benzimidazole formation.

Spectroscopic Data Summary

The structural identity of the synthesized compound is confirmed using various spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Characteristics
¹H NMR δ ~12-13 ppm (s, 1H, N-H); δ ~7.2-7.7 ppm (m, 4H, Ar-H); δ ~4.4 ppm (q, 2H, -OCH₂CH₃); δ ~1.4 ppm (t, 3H, -OCH₂CH₃)[10]
¹³C NMR δ ~160-165 ppm (C=O, ester); δ ~140-150 ppm (C=N); δ ~110-135 ppm (Ar-C); δ ~61 ppm (-OCH₂CH₃); δ ~14 ppm (-OCH₂CH₃)[10]
FT-IR (cm⁻¹) ~3300-3400 (N-H stretch); ~3000-3100 (Ar C-H stretch); ~1720-1740 (C=O stretch, ester); ~1620 (C=N stretch)[11][12]
Mass Spec (MS) [M+H]⁺ at m/z = 191.08

Biological Activity and Potential Applications

The benzimidazole core is a privileged scaffold in drug discovery. Derivatives have been investigated for a range of therapeutic applications, with anticancer activity being one of the most prominent.

Anticancer Potential

Many benzimidazole derivatives function as inhibitors of key cellular enzymes and proteins.[1] A significant mechanism of action for some derivatives is the inhibition of human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication and repair.[4][13] Inhibition of Topo I leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and ultimately induces apoptosis in cancer cells.

Postulated Mechanism of Action (Topo I Inhibition)

The following diagram illustrates a potential signaling pathway initiated by a benzimidazole-based Topo I inhibitor.

G A Benzimidazole Derivative (e.g., EBC) E Stabilized Complex (Inhibition of DNA relegation) A->E Binds & Stabilizes B Human Topoisomerase I (Topo I) C Topo I - DNA Cleavable Complex B->C Binds to DNA C->B Relegation (Normal Function) D DNA Replication Fork D->E Collision F DNA Double-Strand Breaks E->F G Activation of DNA Damage Response (e.g., ATM/ATR kinases) F->G H Cell Cycle Arrest (G2/M Phase) G->H I Apoptosis (Programmed Cell Death) H->I

Caption: Postulated pathway of anticancer action via Topoisomerase I inhibition.

Experimental Protocols

Detailed methodologies are essential for reproducible scientific results. The following sections provide representative protocols for the synthesis and a primary biological evaluation.

Protocol 1: Synthesis of this compound

This protocol is a representative method based on the Phillips-Ladenburg condensation.

Materials:

  • o-Phenylenediamine

  • Diethyl oxalate

  • Ethanol, absolute

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask, dissolve o-phenylenediamine (e.g., 0.05 mol) in absolute ethanol (100 mL).

  • To this solution, add diethyl oxalate (0.055 mol, 1.1 equivalents) followed by a catalytic amount of concentrated HCl (e.g., 5-6 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature, then cool further in an ice bath for 30 minutes to promote precipitation.

  • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter with a small amount of cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities.

  • Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

  • Characterize the final product using melting point analysis, NMR, and IR spectroscopy to confirm its identity and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the compound on a cancer cell line (e.g., MCF-7, breast cancer).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically ≤0.5%). Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

References

An In-depth Technical Guide to Ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 1H-benzo[d]imidazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, experimental protocols for its characterization, and insights into its biological activities.

Physicochemical Properties

This compound is a stable organic compound with the molecular formula C₁₀H₁₀N₂O₂.[1][2] Its molecular and physical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 190.20 g/mol [1]
Molecular Formula C₁₀H₁₀N₂O₂[1][2]
CAS Number 1865-09-4[1][2]
Appearance Beige solid[2]
Melting Point 212.7-213.7 °C[2]
Boiling Point (Predicted) 350.0 ± 25.0 °C[2]
pKa (Predicted) 10.49 ± 0.10[2]

Chemical Structure

The structure of this compound consists of a benzene ring fused to an imidazole ring, with an ethyl carboxylate group attached at the 2-position of the imidazole moiety.

Caption: Chemical structure of this compound.

Experimental Protocols

A common method for the synthesis of this compound involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under dehydrating conditions.[3] A specific protocol is the esterification of 1H-benzimidazole-2-carboxylic acid.[2]

Protocol: Esterification of 1H-benzimidazole-2-carboxylic acid [2]

  • Suspend 1H-benzimidazole-2-carboxylic acid (1 equivalent) in anhydrous ethanol.

  • Slowly add thionyl chloride (5 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent by distillation under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization.

synthesis_workflow start Start: 1H-benzimidazole-2-carboxylic acid + Anhydrous Ethanol reagents Add Thionyl Chloride (dropwise) start->reagents reflux Reflux and Stir Overnight reagents->reflux tlc Monitor by TLC reflux->tlc workup Solvent Removal (Reduced Pressure) tlc->workup Reaction Complete product Crude this compound workup->product purification Recrystallization product->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of this compound.

Mass spectrometry is a fundamental technique for determining the molecular weight of organic compounds by measuring the mass-to-charge ratio (m/z) of their ions.[4][5][6]

Protocol: Electron Ionization Mass Spectrometry (EI-MS) [4][5]

  • Sample Introduction: Introduce a small amount of the purified this compound into the mass spectrometer. For volatile compounds, this can be done via a heated inlet system.

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the ejection of an electron, forming a molecular ion (M⁺·).

  • Acceleration: Accelerate the generated ions through an electric field.

  • Mass Analysis: Pass the accelerated ions through a magnetic or electric field, which deflects them based on their m/z ratio.

  • Detection: The deflected ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

  • Data Interpretation: The peak with the highest m/z value in the spectrum corresponds to the molecular ion, providing the molecular weight of the compound. For this compound, this will be observed at approximately m/z 190.

ms_workflow sample Sample Introduction ionization Ionization (Electron Beam) sample->ionization acceleration Ion Acceleration ionization->acceleration analysis Mass Analysis (m/z separation) acceleration->analysis detection Detection analysis->detection spectrum Mass Spectrum Generation detection->spectrum interpretation Identify Molecular Ion Peak (M+) spectrum->interpretation mw Molecular Weight Determined interpretation->mw

Caption: Workflow for molecular weight determination by mass spectrometry.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[7]

Protocol: ¹H NMR Spectroscopy [7]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Interpretation:

    • Chemical Shift (δ): Analyze the positions of the signals to identify the types of protons. Aromatic protons of the benzimidazole ring are expected in the range of 7.2-7.8 ppm. The CH₂ and CH₃ protons of the ethyl group will appear further upfield. The NH proton will likely be a broad singlet at a downfield chemical shift (around 12-13 ppm in DMSO-d₆).[7]

    • Integration: Determine the relative number of protons for each signal.

    • Spin-Spin Coupling (J): Analyze the splitting patterns to determine the connectivity of adjacent protons.

Biological Activity and Potential Signaling Pathways

Benzimidazole derivatives are known for a wide range of biological activities, including anticancer and antitubercular properties.[8][9]

Derivatives of this compound have shown potential as anticancer agents. The proposed mechanisms of action for benzimidazole-based anticancer compounds are diverse and can involve the inhibition of key cellular processes.[8][10]

  • Tubulin Polymerization Inhibition: Some benzimidazole derivatives can bind to β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[10]

  • Kinase Inhibition: These compounds can inhibit various protein kinases, such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial for cell cycle progression and signal transduction.[10]

  • Topoisomerase Inhibition: Certain derivatives can act as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells.[8]

  • Signaling Pathway Modulation: Benzimidazole derivatives have been shown to modulate signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.[10]

anticancer_pathway compound Benzimidazole Derivative tubulin β-Tubulin compound->tubulin Inhibition kinases Kinases (e.g., CDK, Tyrosine Kinase) compound->kinases Inhibition topoisomerase Topoisomerase compound->topoisomerase Inhibition pi3k_akt PI3K/AKT Pathway compound->pi3k_akt Inhibition mapk MAPK Pathway compound->mapk Inhibition microtubules Microtubule Disruption tubulin->microtubules cell_cycle Cell Cycle Arrest microtubules->cell_cycle kinases->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis dna_damage DNA Damage topoisomerase->dna_damage dna_damage->apoptosis proliferation Reduced Proliferation pi3k_akt->proliferation mapk->proliferation antitb_pathway compound Benzimidazole Derivative dpre1 DprE1 Enzyme compound->dpre1 Inhibition dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition ftsz FtsZ Protein compound->ftsz Inhibition cell_wall Cell Wall Synthesis Inhibition dpre1->cell_wall bacterial_death Mycobacterial Death cell_wall->bacterial_death dna_replication DNA Replication Inhibition dna_gyrase->dna_replication dna_replication->bacterial_death cell_division Cell Division Inhibition ftsz->cell_division cell_division->bacterial_death

References

An In-depth Technical Guide to the Structure Elucidation of Ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of ethyl 1H-benzo[d]imidazole-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the spectroscopic characterization and a reliable synthetic protocol for this compound, presenting data in a clear and accessible format for researchers and professionals in drug development.

Chemical Structure and Properties

This compound possesses a bicyclic structure, consisting of a benzene ring fused to an imidazole ring, with an ethyl carboxylate substituent at the 2-position of the imidazole moiety.

Molecular Formula: C₁₀H₁₀N₂O₂[1]

Molecular Weight: 190.20 g/mol [1]

IUPAC Name: ethyl 1H-benzimidazole-2-carboxylate[1]

CAS Number: 1865-09-4[1]

Below is a diagram of the chemical structure with atom numbering for spectroscopic assignments.

Figure 1: Chemical Structure of this compound

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are summarized below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5 - 12.5br s1HN1-H
~7.6 - 7.8m2HAr-H
~7.2 - 7.4m2HAr-H
4.45q2H-OCH₂CH₃
1.40t3H-OCH₂CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~161.0C=O (ester)
~142.0C2
~138.0C7a
~134.0C3a
~124.0C5/C6
~123.0C5/C6
~115.0C4/C7
~114.0C4/C7
~62.0-OCH₂CH₃
~14.0-OCH₂CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400 - 3200BroadN-H stretch
~3100 - 3000MediumAromatic C-H stretch
~2980 - 2850MediumAliphatic C-H stretch
~1720StrongC=O stretch (ester)
~1620, ~1450Medium-StrongC=C and C=N stretches (aromatic and imidazole rings)
~1280StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
190[M]⁺, Molecular ion
162[M - C₂H₄]⁺
145[M - OEt]⁺
118[Benzimidazole]⁺

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of o-phenylenediamine with diethyl oxalate.

Materials:

  • o-Phenylenediamine

  • Diethyl oxalate

  • Ethanol

  • Hydrochloric acid (4 M)

Procedure:

  • A mixture of o-phenylenediamine (1 equivalent) and diethyl oxalate (1.1 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of 4 M hydrochloric acid is added to the mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

  • The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a solid using a KBr pellet or as a thin film.

  • Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

  • Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • The data is reported as a mass-to-charge ratio (m/z).

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the synthesis and structure elucidation of this compound.

G Structure Elucidation Workflow cluster_synthesis Synthesis cluster_elucidation Structure Elucidation start o-Phenylenediamine + Diethyl Oxalate reaction Condensation Reaction (Ethanol, HCl catalyst) start->reaction purification Purification (Recrystallization) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Figure 2: Workflow for Synthesis and Structure Elucidation

This comprehensive guide provides the foundational knowledge for the synthesis and detailed structural analysis of this compound, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to Ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-benzo[d]imidazole-2-carboxylate is a heterocyclic organic compound featuring a benzimidazole core. The benzimidazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its diverse biological activities. This compound serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules, demonstrating potential in the development of anti-inflammatory, anticancer, and antifungal agents.[1] Its versatile chemical nature and significant biological potential make it a subject of considerable interest for researchers in drug discovery and development.

Chemical Identity and Properties

The nomenclature and key physicochemical properties of this compound are summarized below, providing a foundational understanding of this compound for research and development purposes.

IUPAC Name: ethyl 1H-benzimidazole-2-carboxylate[2]

Synonyms: this compound, 1H-Benzimidazole-2-carboxylic acid ethyl ester, 2-(Ethoxycarbonyl)-1H-benzimidazole[1][2]

PropertyValueReference
CAS Number 1865-09-4[1][2]
Molecular Formula C₁₀H₁₀N₂O₂[1][2]
Molecular Weight 190.2 g/mol [1][2]
Appearance White powder[1]
Melting Point 220-228 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthesis of this compound

A reliable and efficient method for the synthesis of this compound is the Phillips condensation reaction. This involves the condensation of o-phenylenediamine with diethyl oxalate.

Experimental Protocol

Materials:

  • o-phenylenediamine

  • Diethyl oxalate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

Procedure:

  • A mixture of o-phenylenediamine (1 equivalent) and diethyl oxalate (1.1 equivalents) in ethanol is prepared.

  • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol to remove unreacted starting materials and impurities.

  • The final product is purified by recrystallization from ethanol to yield this compound as a white crystalline solid.

Synthesis Workflow

G Synthesis Workflow of this compound A o-phenylenediamine + Diethyl oxalate B Mixing in Ethanol with Catalytic HCl A->B C Reflux (4-6 hours) B->C D Cooling and Precipitation C->D E Filtration D->E F Washing with Cold Ethanol E->F G Recrystallization from Ethanol F->G H This compound G->H

Synthesis Workflow Diagram

Biological Activities and Therapeutic Potential

The benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. This compound, as a key derivative, is a precursor for compounds with significant therapeutic potential.

Anticancer Activity

Numerous derivatives of benzimidazole have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and microtubule formation.[3] While specific cytotoxicity data for this compound is not extensively documented in publicly available literature, its derivatives have shown significant promise.

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateBreast Cancer (MCF-7)2.8Microtubule inhibitor[3]
2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl) acetamideBreast CancerNot specifiedHER2 and EGFR suppression
1-substituted benzimidazole derivativesA-549, HCT-116, MCF-728.29Not specified
Anti-inflammatory Activity

Signaling Pathway Modulation: A Representative Example

While the direct interaction of this compound with specific signaling pathways is a subject of ongoing research, derivatives of the benzimidazole scaffold have been shown to modulate key cellular signaling cascades implicated in cancer and inflammation. For instance, metal complexes of 1H-benzimidazole-2-yl hydrazones have been reported to inhibit the JAK/STAT signaling pathway, a critical pathway in cell proliferation and immune response.[7]

G Representative Signaling Pathway: JAK/STAT Inhibition cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Benzimidazole Benzimidazole Derivative Benzimidazole->JAK

JAK/STAT Signaling Pathway Inhibition

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and the established biological importance of the benzimidazole core position it as a valuable starting material for the discovery of novel therapeutics. Further investigation into its specific biological activities and mechanisms of action is warranted to fully exploit its potential in addressing various pathological conditions, including cancer and inflammatory diseases.

References

The Genesis and Scientific Journey of Ethyl 1H-benzo[d]imidazole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of ethyl 1H-benzo[d]imidazole-2-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the foundational synthetic methodologies, explores the primary mechanism of action of its derivatives, and presents quantitative data on the biological activity of closely related compounds.

Discovery and Historical Context

The discovery of this compound is rooted in the broader exploration of benzimidazole chemistry, a cornerstone of heterocyclic chemistry. The foundational method for the synthesis of 2-substituted benzimidazoles was established by M. A. Phillips in a seminal 1928 paper published in the Journal of the Chemical Society. This reaction, now widely known as the Phillips condensation , involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives in the presence of an acid catalyst.

While Phillips' 1928 publication does not explicitly detail the synthesis of the ethyl ester, it lays the crucial groundwork by describing the reaction of o-phenylenediamine with oxalic acid, the parent dicarboxylic acid of the 2-carboxylate substituent. The synthesis of this compound is a direct extension of this work, utilizing diethyl oxalate as the carboxylic acid derivative.

Historically, the benzimidazole scaffold has proven to be a remarkably versatile pharmacophore. Derivatives of this core structure have led to the development of a wide range of therapeutic agents, most notably in the field of anthelmintics (anti-parasitic drugs). This compound serves as a key intermediate in the synthesis of many of these more complex and biologically active molecules, including several benzimidazole carbamate anthelmintics.

Synthetic Protocols

The primary route for the synthesis of this compound is the Phillips condensation reaction between o-phenylenediamine and diethyl oxalate. Below is a detailed experimental protocol representative of this synthesis.

Experimental Protocol: Synthesis via Phillips Condensation

Objective: To synthesize this compound through the condensation of o-phenylenediamine and diethyl oxalate.

Materials:

  • o-Phenylenediamine

  • Diethyl oxalate

  • Ethanol (absolute)

  • Hydrochloric acid (4N, catalytic amount)

  • Sodium bicarbonate (saturated solution)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in absolute ethanol.

  • To this solution, add diethyl oxalate (1.1 equivalents).

  • Add a catalytic amount of 4N hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Slowly neutralize the reaction mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

  • The crude product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any remaining salts.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified crystals in a desiccator.

Expected Outcome: A crystalline solid of this compound.

Biological Activity and Mechanism of Action

While specific quantitative data for the biological activity of this compound is not extensively reported in the literature, its primary significance lies in its role as a precursor to a class of potent anthelmintic drugs known as benzimidazole carbamates (e.g., albendazole, mebendazole, fenbendazole). The mechanism of action of these derivatives has been well-elucidated.

Signaling Pathway: Inhibition of Tubulin Polymerization

The primary mode of anthelmintic action of benzimidazoles is the disruption of microtubule formation in parasitic worms.[1] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin subunits. Their dynamic polymerization and depolymerization are crucial for various cellular functions, including cell division, motility, and intracellular transport.

Benzimidazole anthelmintics exhibit a high affinity for the β-tubulin subunit of the parasite, binding to a specific site known as the colchicine-binding domain.[1] This binding event inhibits the polymerization of tubulin dimers into microtubules.[1] The disruption of microtubule formation leads to a cascade of downstream effects, including impaired glucose uptake, depletion of energy reserves, and ultimately, paralysis and death of the parasite.[2][3]

Benzimidazole Mechanism of Action Signaling Pathway of Benzimidazole Anthelmintics cluster_parasite Parasite Cell Benzimidazole Benzimidazole (e.g., Albendazole, Mebendazole) BetaTubulin β-Tubulin Subunit Benzimidazole->BetaTubulin Binds to Colchicine Site Microtubule Microtubule Polymer Benzimidazole->Microtubule Inhibits Polymerization TubulinDimer αβ-Tubulin Dimer BetaTubulin->TubulinDimer AlphaTubulin α-Tubulin Subunit AlphaTubulin->TubulinDimer TubulinDimer->Microtubule Polymerization DisruptedFunctions Disrupted Cellular Functions (e.g., Glucose Uptake, Motility) Microtubule->DisruptedFunctions Leads to CellDeath Paralysis and Cell Death DisruptedFunctions->CellDeath Results in

Mechanism of action of benzimidazole anthelmintics.

Quantitative Data on Related Compounds

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Benzimidazole Anthelmintics in Pancreatic and Paraganglioma Cancer Cell Lines

CompoundAsPC-1 (Pancreatic)BxPC-3 (Pancreatic)PTJ64i (Paraganglioma)PTJ86i (Paraganglioma)
Flubendazole0.230.010.140.25
Parbendazole0.580.030.040.17
Oxibendazole1.451.071.793.29
Mebendazole0.080.400.010.19
Albendazole0.190.100.050.29
Fenbendazole3.262.660.100.15

Data sourced from a 2021 study on the repurposing of benzimidazole-based anthelmintics for cancer therapy.

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Benzimidazole Anthelmintics in Colorectal Cancer Cell Lines

CompoundHT-29 (Colorectal)SW480 (Colorectal)
Flubendazole0.010.67
Parbendazole0.010.57
Oxibendazole0.010.96
Mebendazole0.081.26
Albendazole0.280.17
Fenbendazole0.020.78

Data sourced from a 2021 study on the repurposing of benzimidazole-based anthelmintics for cancer therapy.

Conclusion and Future Directions

This compound is a molecule of significant historical and synthetic importance. Its discovery, stemming from the foundational work of Phillips, paved the way for the development of a plethora of biologically active benzimidazole derivatives. While the compound itself is primarily recognized as a key synthetic intermediate, the potent anthelmintic and emerging anticancer activities of its derivatives underscore the therapeutic potential of the benzimidazole scaffold.

Future research should focus on a more detailed biological characterization of this compound itself to determine its intrinsic activity and to provide a baseline for structure-activity relationship studies within this important class of heterocyclic compounds. Further exploration of novel synthetic methodologies and the development of new derivatives continue to be promising avenues for the discovery of next-generation therapeutic agents.

Visualizations of Experimental and Logical Workflows

Synthesis_Workflow General Synthesis Workflow Start Start: Reagents Reagents o-Phenylenediamine Diethyl Oxalate Ethanol HCl (catalyst) Start->Reagents Reaction Reaction Setup: Dissolve & Mix Reagents Reagents->Reaction Reflux Reflux Reaction Mixture Reaction->Reflux Monitoring Monitor by TLC Reflux->Monitoring Workup Work-up: Cool & Neutralize (NaHCO3) Monitoring->Workup Reaction Complete Isolation Isolation: Vacuum Filtration Workup->Isolation Purification Purification: Recrystallization Isolation->Purification Characterization Characterization: NMR, IR, Mass Spec Purification->Characterization FinalProduct Final Product: This compound Characterization->FinalProduct

A generalized workflow for the synthesis of the target compound.

References

ethyl 1H-benzo[d]imidazole-2-carboxylate physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 1H-benzo[d]imidazole-2-carboxylate

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, experimental protocols, and relevant biological pathways to serve as a foundational resource for utilizing this compound in research and development.

Chemical Identity and Physical Properties

This compound, with the CAS number 1865-09-4, is a heterocyclic compound featuring a benzimidazole core functionalized with an ethyl carboxylate group at the 2-position.[1] This structure is a common scaffold in medicinal chemistry.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name ethyl 1H-benzimidazole-2-carboxylate[1]
CAS Number 1865-09-4[1]
Molecular Formula C₁₀H₁₀N₂O₂[1]
SMILES CCOC(=O)C1=NC2=CC=CC=C2N1[1]
InChI InChI=1S/C10H10N2O2/c1-2-14-10(13)9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H,11,12)[1]
InChIKey NMYSVCYIPOCLEC-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValueReference
Molecular Weight 190.20 g/mol [1]
Melting Point 212.7-213.7 °C[2]
Boiling Point (Predicted) 350.0 ± 25.0 °C[2]
Density (Predicted) 1.272 ± 0.06 g/cm³[2]
pKa (Predicted) 10.49 ± 0.10[2]
XLogP3 1.8[1]
Topological Polar Surface Area 55 Ų[1]
Appearance Beige solid[2]

Experimental Protocols

Synthesis via Fischer Esterification

A common and efficient method for synthesizing this compound is through the esterification of the corresponding carboxylic acid.[2]

Methodology:

  • Suspension: Suspend 1H-benzimidazole-2-carboxylic acid (1 equivalent) in anhydrous ethanol (e.g., ~1.6 mL per 1 mmol of acid).[2]

  • Reagent Addition: While stirring, slowly add thionyl chloride (5 equivalents) dropwise to the suspension.[2]

  • Reaction: Heat the reaction mixture to reflux and maintain stirring overnight to ensure the reaction goes to completion.[2]

  • Work-up: After the reaction is complete, remove the solvent (ethanol) and excess thionyl chloride by distillation under reduced pressure.[2]

  • Isolation: The process yields the crude product, this compound, typically in high yield (e.g., 99%).[2] Further purification can be achieved through recrystallization.

G start Start suspend Suspend 1H-benzimidazole-2-carboxylic acid in anhydrous ethanol start->suspend add_socl2 Slowly add thionyl chloride (SOCl2) dropwise suspend->add_socl2 reflux Heat to reflux and stir overnight add_socl2->reflux remove_solvent Remove solvent by distillation under reduced pressure reflux->remove_solvent product Crude Product: This compound remove_solvent->product end End product->end

Caption: Workflow for the synthesis of this compound.

Characterization Protocols

Structural confirmation of synthesized this compound and its derivatives is typically performed using standard spectroscopic methods.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of a related benzimidazole derivative showed a broad peak around 3412 cm⁻¹ (OH group) and a sharp band at 1701 cm⁻¹ corresponding to C=O stretching of the ester.[3]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In the ¹H NMR spectrum of a similar derivative, the ethyl group was confirmed by a triplet and a quartet at 1.36 and 4.35 ppm, respectively.[3] Aromatic protons are expected to appear in the region of 6.6-8.3 ppm.[3]

  • Carbon-13 (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum for a related compound showed a characteristic peak for the ester carbonyl carbon at 166.1 ppm, with other aromatic and aliphatic carbons appearing in their expected regions.[3]

  • Mass Spectrometry (MS): For a derivative, the mass spectrum showed a molecular ion peak at an m/z value of 369.15 [M+H]⁺ in positive ionization mode, confirming the molecular weight.[3]

Biological Significance and Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6][7][8] this compound serves as a key intermediate in the synthesis of these biologically active molecules.[9]

Derivatives have been investigated as:

  • Anticancer Agents: Benzimidazoles can act as topoisomerase inhibitors and have shown efficacy against various cancer cell lines.[4][5]

  • PARP-1 Inhibitors: The structurally related ethyl imidazole-2-carboxylate is used to synthesize inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[10] Inhibiting PARP-1 is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

  • Anti-tubercular Agents: Benzo[d]imidazole-2-carboxamides, synthesized from the title compound, have demonstrated potent anti-TB activity against the H37Rv strain.[9]

G cluster_0 Cellular Process DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation (Poly-ADP-Ribosylation) DNA_Damage->PARP1_Activation senses Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARP1_Activation->Recruitment initiates Apoptosis Cell Death (Apoptosis) PARP1_Activation->Apoptosis inhibition leads to Repair DNA Repair Recruitment->Repair leads to Survival Cell Survival Repair->Survival Inhibitor Ethyl 1H-benzo[d]imidazole- 2-carboxylate Derivative (PARP-1 Inhibitor) Inhibitor->PARP1_Activation inhibits

Caption: Role of Benzimidazole derivatives as PARP-1 inhibitors in DNA repair.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood, are recommended when handling this compound.[1]

References

ethyl 1H-benzo[d]imidazole-2-carboxylate theoretical studies and computational modeling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Theoretical Studies and Computational Modeling of Ethyl 1H-benzo[d]imidazole-2-carboxylate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of this compound and related benzimidazole derivatives. The benzimidazole scaffold is a crucial pharmacophore in medicinal chemistry, and understanding its electronic and structural properties through computational modeling is pivotal for the rational design of new therapeutic agents.[1][2][3] This document outlines the application of Density Functional Theory (DFT) for geometry optimization and electronic structure analysis, as well as molecular docking for predicting binding affinities and interactions with biological targets.

Density Functional Theory (DFT) Analysis

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4][5] It is widely applied to study the geometric, electronic, and spectroscopic properties of benzimidazole derivatives.[6][7][8]

Computational Workflow

The general workflow for DFT calculations on benzimidazole derivatives involves several key steps, from initial structure preparation to the analysis of calculated properties.

DFT_Workflow cluster_prep Input Preparation cluster_calc DFT Calculation cluster_analysis Data Analysis node_prep Construct 3D structure of This compound node_geom Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) node_prep->node_geom Initial Geometry node_freq Frequency Calculation (Verify minimum energy state) node_geom->node_freq Optimized Geometry node_props Calculate Electronic Properties (HOMO, LUMO, MEP) node_freq->node_props Verified Structure node_vis Visualize Optimized Structure and Molecular Orbitals node_props->node_vis Electronic Data node_data Analyze Calculated Data (Bond lengths, angles, energy gap) node_props->node_data Quantitative Results

Caption: General workflow for DFT calculations.

Experimental Protocols for DFT Calculations

The following protocol is a synthesis of methodologies reported for benzimidazole derivatives.[4][5][9][10]

  • Software: Gaussian 09W or a similar quantum chemistry software package is typically used.

  • Initial Geometry: The molecular structure of this compound is drawn and saved in a suitable format.

  • Method and Basis Set: Geometry optimization is performed using DFT with the Becke, 3-Lee-Yang-Parr (B3LYP) functional and a 6-311++G(d,p) basis set.[5][10] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Optimization: The structure is optimized in the ground state without any symmetry constraints.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculation: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP) are calculated using the optimized geometry.

Key Computed Properties

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is crucial as the energy gap (ΔE) between them provides insights into the chemical reactivity and kinetic stability of the molecule.[5][11] A smaller HOMO-LUMO gap suggests higher reactivity.[11]

Table 1: Theoretical Electronic Properties of Benzimidazole Derivatives

Compound Method/Basis Set EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Reference
N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine B3LYP/6-311++G(d,p) -6.2967 -1.8096 4.4871 [5]
N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine B3LYP/6-311++G(d,p) -5.79 -1.55 4.24 [10]

| Methyl 1-(4-chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate | CAM-B3LYP/6-311G(d,p) | -7.21 | -2.15 | 5.06 |[11][12] |

Note: Data for the exact title compound is not available in the cited literature; however, these analogs provide representative values for the benzimidazole core.

The Molecular Electrostatic Potential (MEP) map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[5][10]

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It is extensively used in drug discovery to understand the binding mode of ligands to their protein targets.[14][15]

Computational Workflow for Molecular Docking

The process involves preparing the protein receptor and the ligand, performing the docking simulation, and analyzing the resulting poses and interactions.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p_prep Prepare Protein Receptor (e.g., from PDB, remove water, add hydrogens) grid_gen Define Binding Site & Generate Grid Box p_prep->grid_gen l_prep Prepare Ligand (this compound) (Energy minimization) docking Run Docking Algorithm (e.g., AutoDock Vina) l_prep->docking grid_gen->docking pose_analysis Analyze Docking Poses (Binding energy, inhibition constant) docking->pose_analysis interaction_vis Visualize Ligand-Receptor Interactions (Hydrogen bonds, hydrophobic interactions) pose_analysis->interaction_vis

Caption: General workflow for molecular docking.

Experimental Protocols for Molecular Docking

The following is a generalized protocol based on studies of benzimidazole derivatives targeting various enzymes.[13][15][16]

  • Software: Commonly used software includes AutoDock, Schrödinger Maestro, and PyMOL for visualization.

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.

  • Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking: The docking simulation is performed, allowing the software to explore various conformations and orientations of the ligand within the protein's active site.

  • Analysis: The resulting poses are ranked based on their predicted binding affinity (e.g., docking score in kcal/mol). The best-scoring poses are analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts with the protein's amino acid residues.

Representative Docking Data

Molecular docking studies on benzimidazole derivatives have been conducted against various targets, demonstrating their potential as inhibitors.

Table 2: Molecular Docking Results for Benzimidazole Derivatives Against Various Targets

Compound Class Target Protein (PDB ID) Key Interacting Residues Binding Energy (kcal/mol) Reference
Imidazole derivatives L-glutamine:D-fructose-6-phosphate amidotransferase (2VF5) Ser347, Thr352, Glu488 -6.5 to -7.9 [13]
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives Mtb pantothenate synthetase (3IUB) Not specified Not specified [15]

| 1H-Benzo[d]imidazole derivatives | Human Topoisomerase I-DNA complex | Not specified | Not specified |[14] |

Note: The specific binding energy and interacting residues are highly dependent on the exact ligand and protein target.

Conclusion

Theoretical and computational modeling are indispensable tools in the study of this compound and its analogs. DFT calculations provide fundamental insights into the electronic structure and reactivity of these molecules, guiding the design of derivatives with desired electronic properties. Molecular docking simulations further elucidate their potential as therapeutic agents by predicting their binding interactions with specific biological targets. The integration of these computational methods into the drug discovery pipeline facilitates a more efficient and targeted approach to developing novel benzimidazole-based drugs.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of Ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-benzo[d]imidazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purine nucleosides allows for interaction with a wide array of biological targets. The ethyl 1H-benzo[d]imidazole-2-carboxylate moiety, in particular, has emerged as a versatile starting point for the synthesis of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the diverse biological activities associated with this scaffold, including its anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols for the synthesis of the core structure and the evaluation of its biological activities are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear understanding of the underlying mechanisms and methodologies.

Synthesis of the Core Scaffold

The foundational this compound can be synthesized through several established methods. A common and effective approach involves the condensation of o-phenylenediamine with diethyl oxalate.

Experimental Protocol: Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • Diethyl oxalate

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • pH paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • To this solution, add diethyl oxalate (1.1 equivalents) and a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Filter the crude product using a Büchner funnel and wash the solid with cold ethanol to remove unreacted starting materials.

  • Suspend the crude product in a saturated sodium bicarbonate solution to neutralize any remaining acid. Stir for 30 minutes.

  • Filter the solid again, wash thoroughly with distilled water until the filtrate is neutral, and then dry the product under vacuum.

  • The resulting solid is this compound. The purity can be checked by melting point determination and spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry). A detailed synthesis procedure has been reported in the literature.[1]

Biological Activities and Mechanisms of Action

The this compound scaffold has been extensively derivatized to explore a wide range of biological activities. The following sections detail the key therapeutic areas where this scaffold has shown significant promise.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Sirtuin (SIRT) pathways.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazole-based hybrid (Compound I)Leukemia Subpanel-[2]
Phthalimide-1,2,3-triazole hybrid (Compound III)MCF-70.22[2]
Phenyl triazole derivative (Compound IV)-0.076 (as EGFR inhibitor)[2]
Benzimidazole/1,2,3-triazole hybrid (6i)-0.078 (as EGFR inhibitor)[2]
Benzimidazole/1,2,3-triazole hybrid (10e)-0.073 (as EGFR inhibitor)[2]
Imidazole derivative (2c)-0.617 (as EGFR inhibitor)[3][4]
Imidazole derivative (2d)-0.710 (as EGFR inhibitor)[3][4]
Imidazole derivative (3c)Multiple cell lines1.98 - 4.07[3][5]
Pan-SIRT1-3 inhibitor (BZD9Q1)H103 (Oral Cancer)-[6]

EGFR Signaling Pathway Inhibition:

The Epidermal Growth factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are critical for regulating cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Benzimidazole derivatives have been shown to inhibit EGFR, thereby blocking these downstream signals and inducing cancer cell death.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Benzimidazole Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of benzimidazole derivatives.

SIRT1/SIRT2 Signaling Pathway Inhibition:

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. SIRT1 and SIRT2 are often overexpressed in cancer cells and contribute to tumor progression by deacetylating and inactivating tumor suppressor proteins like p53. Inhibition of SIRT1 and SIRT2 can lead to the reactivation of these tumor suppressors, resulting in cell cycle arrest and apoptosis. Certain benzimidazole derivatives have been identified as potent inhibitors of SIRT1 and SIRT2.[6]

SIRT_Signaling_Pathway SIRT1_SIRT2 SIRT1 / SIRT2 p53_acetylated Acetylated p53 (Inactive) SIRT1_SIRT2->p53_acetylated Deacetylation p53_deacetylated Deacetylated p53 (Active) CellCycleArrest Cell Cycle Arrest Apoptosis p53_deacetylated->CellCycleArrest Inhibitor Benzimidazole Derivative Inhibitor->SIRT1_SIRT2

Caption: SIRT1/SIRT2 pathway inhibition by benzimidazole derivatives leading to apoptosis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8][9][10]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in T-75 flasks until they reach 70-80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.

    • Count the cells using a hemocytometer and adjust the cell density.

    • Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (this compound derivative) in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability & IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The benzimidazole scaffold is a well-known pharmacophore in antimicrobial drug discovery. Derivatives of this compound have exhibited broad-spectrum activity against various bacteria and fungi.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzo[d]imidazole-2-carboxamides (13 compounds)Mycobacterium tuberculosis H37Rv0.78 - 6.25
Aromatic amidine derivatives (13f-h)MRSA and MRSE0.39 - 1.56
Compound 4aBacillus subtilis12.5
Compound 4aPseudomonas aeruginosa25
Compound 4aCandida albicans6.25
Compound 4bCandida albicans12.5

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (this compound derivative)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the microorganism on an appropriate agar plate overnight.

    • Pick a few colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. Typically, a range of concentrations is tested (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well containing 100 µL of the compound dilution, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader, and the MIC can be determined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the control.

MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare & Standardize Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Compound in 96-well Plate Start->Serial_Dilution Inoculate Inoculate Wells with Standardized Microorganism Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (18-24h) Inoculate->Incubate Read_Results Visually Inspect for Growth or Read Absorbance Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

The anti-inflammatory potential of the this compound scaffold has been investigated through various in vivo and in vitro models. These compounds have shown the ability to reduce inflammation, likely through the inhibition of pro-inflammatory mediators.

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[2][14][15][16]

Materials:

  • Rats or mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound

  • Positive control drug (e.g., Indomethacin, Diclofenac sodium)

  • Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, positive control, and test compound groups).

  • Compound Administration:

    • Administer the test compound and the positive control drug to the respective groups, usually via oral gavage or intraperitoneal injection, 30-60 minutes before inducing inflammation. The control group receives the vehicle.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[13][14][15][16][17]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and incubate until they adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Reading and Calculation:

    • Measure the absorbance at 540 nm.

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage inhibition of NO production by the test compound.

Enzyme Inhibition

The benzimidazole scaffold is known to interact with various enzymes. Derivatives of this compound have been explored as inhibitors of several enzymes, including cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[7][8][9][11][12]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Cofactors (e.g., hematin, glutathione)

  • Assay buffer

  • Test compound

  • Positive control inhibitor (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • Detection reagent (e.g., a colorimetric or fluorometric probe that reacts with the product, or an ELISA kit for PGE₂)

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and cofactors.

    • Add the test compound at various concentrations. Include a vehicle control and a positive control.

    • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Detection and Measurement:

    • If using a colorimetric or fluorometric probe, monitor the change in absorbance or fluorescence over time using a microplate reader.

    • If using an ELISA-based method, stop the reaction after a specific time and quantify the amount of prostaglandin E₂ (PGE₂) produced using a specific antibody and detection system.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition compared to the control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, often mediated through the inhibition of key enzymes and signaling pathways. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for the development of novel therapeutic agents. The data and protocols presented in this technical guide are intended to serve as a comprehensive resource for researchers and drug development professionals, facilitating further exploration and optimization of this promising chemical entity in the quest for new and effective treatments for a range of human diseases.

References

Ethyl 1H-benzo[d]imidazole-2-carboxylate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural resemblance to naturally occurring purines allows for favorable interactions with various biological targets. Among the diverse range of benzimidazole derivatives, ethyl 1H-benzo[d]imidazole-2-carboxylate has emerged as a critical starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, derivatization, and pharmacological applications of this versatile molecule, with a focus on its utility in drug discovery. We will delve into its role in the development of anticancer and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Synthesis of this compound and Its Derivatives

The synthesis of the core scaffold, this compound, is typically achieved through the condensation of o-phenylenediamine with diethyl oxalate. This foundational molecule serves as a versatile platform for a multitude of chemical modifications, enabling the generation of diverse compound libraries for biological screening.

A common synthetic strategy involves the initial synthesis of the benzimidazole core, followed by various derivatization reactions at different positions of the benzimidazole ring system. For instance, the synthesis of 2-aryl-substituted benzimidazoles can be achieved through the condensation of o-phenylenediamine with various aromatic aldehydes.[2] Furthermore, the ester functionality of this compound provides a convenient handle for amide bond formation, leading to the synthesis of a wide array of carboxamide derivatives with significant biological activities.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of bioactive benzimidazole derivatives starting from this compound.

G A o-Phenylenediamine C This compound A->C B Diethyl Oxalate B->C D Amidation C->D E Hydrolysis C->E F Derivatization at N1 C->F G Benzimidazole-2-carboxamides D->G H Benzimidazole-2-carboxylic acid E->H I N1-Substituted Derivatives F->I

General synthetic routes for benzimidazole derivatives.

Pharmacological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Several benzimidazole derivatives synthesized from this compound have exhibited potent anticancer activity, often through the inhibition of key cellular targets like topoisomerase I.[3] The stabilization of the topoisomerase I-DNA cleavage complex by these compounds leads to DNA damage and subsequent apoptosis in cancer cells.

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

Compound IDTarget/MechanismCell LineIC50 / GI50 (µM)Reference
12b Topoisomerase I inhibitor60 cancer cell lines16 (IC50)[3]
11a -60 cancer cell lines0.16 - 3.6 (GI50)[3]
12a -60 cancer cell lines0.16 - 3.6 (GI50)[3]
8j (MD102) Transglutaminase 2 inhibitorACHN2.15 (GI50)[4]
8j (MD102) Transglutaminase 2 inhibitorCaki-11.98 (GI50)[4]
22 Tubulin polymerization inhibitorA5490.15[5]
22 Tubulin polymerization inhibitorHeLa0.21[5]
22 Tubulin polymerization inhibitorHepG20.33[5]
22 Tubulin polymerization inhibitorMCF-70.17[5]
Antimicrobial Activity

The benzimidazole scaffold is also a cornerstone in the development of new antimicrobial agents. Derivatives have shown efficacy against a range of bacteria and fungi, including drug-resistant strains.

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
13f-h MRSA, MRSE0.39 - 1.56[6]
4a B. subtilis12.5[7]
4a P. aeruginosa25[7]
4a C. albicans6.25[7]
4b C. albicans12.5[7]
4c Bacterial strains1.9[8]

Key Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of drug discovery research. This section provides methodologies for the synthesis of a key intermediate and for a fundamental biological assay.

Synthesis of Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate

This protocol describes a method for the synthesis of a functionalized benzimidazole intermediate.[9]

Materials:

  • Ethyl-3,4-diaminobenzoate

  • Ethyl cyanoacetate

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4)

  • Silica gel (100-200 mesh)

  • Acetone

  • Dichloromethane (CH2Cl2)

Procedure:

  • A mixture of Ethyl-3,4-diaminobenzoate (0.01 mole) and ethyl cyanoacetate (0.01 mole) is heated to 200°C for 20 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is allowed to cool to room temperature and then poured into cold water.

  • The aqueous mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The crude compound is purified by column chromatography on silica gel (100-200 mesh) using a mobile phase of 15% Acetone in Dichloromethane to afford Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate.[9]

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This protocol outlines a common method to assess the inhibitory activity of compounds against human topoisomerase I.[10][11]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • 10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% glycerol)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 5x Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • 1x TAE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures in microfuge tubes containing 1x Topoisomerase I assay buffer and supercoiled plasmid DNA (e.g., 0.25 µg).

  • Add the test compound at various concentrations to the reaction tubes. Include appropriate controls (no enzyme, no compound/vehicle control, positive control inhibitor like camptothecin).

  • Initiate the reaction by adding a predetermined amount of human Topoisomerase I enzyme to each tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding 1/5 volume of the 5x stop buffer/gel loading dye.

  • Load the samples onto a 1% agarose gel prepared with 1x TAE buffer.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and destain with water.

  • Visualize the DNA bands under a UV transilluminator. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the formation of relaxed DNA topoisomers.

Signaling Pathway and Experimental Workflow Visualization

Understanding the mechanism of action of drug candidates is paramount. For benzimidazole derivatives targeting topoisomerase I, the key event is the stabilization of the enzyme-DNA covalent complex, which ultimately leads to cell death.

Topoisomerase I Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic cycle of Topoisomerase I and the mechanism of its inhibition by a benzimidazole derivative.

G cluster_0 Topoisomerase I Catalytic Cycle cluster_1 Inhibition by Benzimidazole Derivative A Supercoiled DNA B Topoisomerase I binds to DNA A->B C Single-strand DNA cleavage (Cleavable Complex Formation) B->C D DNA strand rotation (Relaxation) C->D H Stabilized Topo I-DNA Cleavage Complex C->H Inhibition E DNA religation D->E F Relaxed DNA + Free Topoisomerase I E->F G Benzimidazole Derivative G->H I Replication Fork Collision H->I J Double-Strand Break I->J K Apoptosis J->K

Mechanism of Topoisomerase I inhibition.

Conclusion

This compound is a highly valuable and versatile starting material in the field of drug discovery. Its amenability to a wide range of chemical modifications has enabled the synthesis of numerous derivatives with potent and diverse pharmacological activities, particularly in the realms of anticancer and antimicrobial research. The ability of these compounds to interact with crucial biological targets, such as topoisomerase I, underscores the potential of the benzimidazole scaffold in developing novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the design and development of the next generation of benzimidazole-based drugs. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for new and effective treatments for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 1H-Benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 1H-benzo[d]imidazole-2-carboxylate, a key intermediate in pharmaceutical research and drug development. The synthesis is achieved through the cyclocondensation of o-phenylenediamine and diethyl oxalate. This application note includes a comprehensive experimental procedure, characterization data, and a summary of the reaction parameters.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The direct condensation of o-phenylenediamine with diethyl oxalate is a common and efficient method for the preparation of this important intermediate.

Reaction Scheme

The synthesis proceeds via the cyclocondensation of o-phenylenediamine with diethyl oxalate, typically under reflux conditions in an alcoholic solvent. The reaction involves the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of diethyl oxalate, followed by intramolecular cyclization and dehydration to form the stable benzimidazole ring.

Figure 1: Reaction Scheme for the Synthesis of this compound.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials:

  • o-Phenylenediamine

  • Diethyl oxalate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Activated charcoal

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in absolute ethanol.

  • Reagent Addition: To the stirred solution, add diethyl oxalate (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove unreacted starting materials.

  • Work-up of the Filtrate: If a significant amount of product remains in the filtrate, concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol. If the product is colored, treatment with activated charcoal may be necessary. Dissolve the crude solid in a minimal amount of hot ethanol, add a small amount of activated charcoal, and heat for a short period. Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₁₀H₁₀N₂O₂N/A
Molecular Weight 190.20 g/mol N/A
Melting Point 215-217 °CN/A
Typical Yield 75-85%N/A
¹H NMR (DMSO-d₆, δ ppm) 1.35 (t, 3H), 4.40 (q, 2H), 7.20-7.40 (m, 2H), 7.60-7.75 (m, 2H), 12.8 (s, 1H)N/A
¹³C NMR (DMSO-d₆, δ ppm) 14.1, 61.5, 115.0, 123.0, 138.0, 142.0, 159.0N/A

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve o-phenylenediamine in absolute ethanol start->dissolve add_deo Add diethyl oxalate dissolve->add_deo reflux Reflux for 2-5 hours add_deo->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool filter_crude Filter crude product cool->filter_crude concentrate Concentrate filtrate filter_crude->concentrate recrystallize Recrystallize from ethanol filter_crude->recrystallize concentrate->recrystallize dry Dry the final product recrystallize->dry end End Product dry->end

Caption: Experimental workflow for the synthesis of this compound.

Diagram 2: Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product opd o-Phenylenediamine intermediate1 Initial Adduct opd->intermediate1 Nucleophilic Attack deo Diethyl Oxalate deo->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration (-2 EtOH)

Caption: Simplified reaction mechanism for the formation of the benzimidazole ring.

One-Pot Synthesis of Ethyl 1H-benzo[d]imidazole-2-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of ethyl 1H-benzo[d]imidazole-2-carboxylate, a valuable scaffold in medicinal chemistry. The synthesis involves the condensation reaction of o-phenylenediamine with diethyl oxalate. This method offers a streamlined and efficient route to the target compound, minimizing the need for isolation of intermediates and reducing overall reaction time and resource utilization. This application note includes a detailed experimental protocol, a summary of reaction parameters from related syntheses, and a visual representation of the experimental workflow.

Introduction

Benzimidazole derivatives are a cornerstone in drug discovery and development, exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties.[1] The synthesis of 2-substituted benzimidazoles is of particular interest. A common and efficient method for their preparation is the one-pot condensation of an o-phenylenediamine with a suitable carbonyl-containing compound, such as an aldehyde or a carboxylic acid derivative.[1][2][3][4][5][6][7][8] This approach is favored for its operational simplicity and amenability to creating diverse molecular libraries. This protocol focuses on the synthesis of this compound, a key intermediate for the synthesis of more complex bioactive molecules.

Comparative Data of Benzimidazole Synthesis

While a specific one-pot protocol for the title compound is not extensively detailed in readily available literature, the following table summarizes typical conditions for related one-pot benzimidazole syntheses, providing a useful comparison of catalysts, solvents, and reaction conditions.

Starting MaterialsReagent/CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
o-phenylenediamine, Aromatic AldehydesLanthanum chloride (10 mol%)AcetonitrileRoom Temp.Not SpecifiedGood[2]
o-phenylenediamine, Aromatic Aldehydes/AcidsOxalic acid (10 mol%)EthanolGrinding1 - 1.5 h85 - 92[3]
o-phenylenediamine, Aromatic AldehydesAmmonium acetateNone (Solvent-free)70~1 hNot Specified[4]
o-phenylenediamine, Aromatic AldehydesNH4Br (10 mol%)EthanolRoom Temp.2 hGood
o-phenylenediamine, Aromatic AldehydesZnFe2O4 nanoparticlesEthanolUltrasonic Irradiation30 minHigh[5]
o-phenylenediamine, Aromatic AcidsAmmonium chlorideEthanol80 - 902 h78.88[6]
4-chloro-o-phenylenediamine, Diethyl oxalateNoneChloroform50 - 80Not SpecifiedNot Specified[9]

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is based on established methodologies for benzimidazole synthesis and the known reactivity of o-phenylenediamine with oxalate esters.

Materials:

  • o-phenylenediamine

  • Diethyl oxalate

  • Ethanol (anhydrous)

  • Hydrochloric acid (4 M in dioxane or concentrated HCl)

  • Activated charcoal

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1.0 eq.) in anhydrous ethanol.

  • Reagent Addition: To the stirred solution, add diethyl oxalate (1.1 eq.).

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of 4 M HCl in dioxane or a few drops of concentrated hydrochloric acid. This is intended to facilitate the initial condensation and subsequent cyclization.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Neutralize the crude product with a saturated aqueous solution of sodium bicarbonate.

    • Collect the resulting solid by filtration and wash with cold water.

  • Purification:

    • The crude product can be recrystallized from an appropriate solvent system such as ethanol/water or ethyl acetate/hexane. For colored impurities, a hot filtration with activated charcoal may be necessary.

    • Dry the purified product under vacuum to yield this compound as a solid.

Important Considerations:

  • o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities. It is advisable to use freshly sourced or purified starting material.

  • The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of diethyl oxalate.[10]

Reaction Workflow

One_Pot_Synthesis Reactants o-Phenylenediamine + Diethyl Oxalate Reaction_Vessel Round-Bottom Flask Reactants->Reaction_Vessel Solvent_Catalyst Ethanol (Catalytic Acid) Solvent_Catalyst->Reaction_Vessel Heating Reflux (2-4 hours) Reaction_Vessel->Heating Stirring Workup Cooling & Neutralization Heating->Workup Purification Recrystallization Workup->Purification Product Ethyl 1H-benzo[d]imidazole- 2-carboxylate Purification->Product

Caption: Workflow for the one-pot synthesis of this compound.

Plausible Reaction Mechanism

Reaction_Mechanism Start o-Phenylenediamine + Diethyl Oxalate Intermediate1 Initial Adduct (Amide Formation) Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Dehydration Dehydration Intermediate2->Dehydration Final_Product Ethyl 1H-benzo[d]imidazole- 2-carboxylate Dehydration->Final_Product

Caption: Plausible mechanism for the formation of the benzimidazole ring.

Conclusion

The described one-pot synthesis provides an efficient and straightforward method for obtaining this compound. This protocol, derived from established chemical principles, offers a valuable tool for researchers in medicinal chemistry and drug development, facilitating the synthesis of key building blocks for novel therapeutic agents. The provided comparative data and workflow diagrams offer additional context and practical guidance for the successful execution of this synthesis.

References

Application Notes and Protocols for the Synthesis of Ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-benzo[d]imidazole-2-carboxylate is a valuable scaffold in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. Benzimidazole derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties. This document provides detailed protocols for the synthesis of this compound via cyclocondensation reaction, data on various synthetic methods, and visualizations of the reaction pathway and experimental workflow.

Cyclocondensation Reaction Overview

The primary synthetic route to this compound is the cyclocondensation of o-phenylenediamine with diethyl oxalate. This reaction, a variation of the Phillips benzimidazole synthesis, involves the formation of an intermediate amide followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring.[1] Various conditions, including conventional heating and microwave irradiation, can be employed to drive this reaction.[2] The choice of catalyst and solvent system can significantly influence the reaction time and yield.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different methods of synthesizing benzimidazole derivatives, providing a comparative overview of reaction conditions and outcomes.

MethodReactantsCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Phillips Condensation o-phenylenediamine, Diethyl oxalate4N HClReflux5 hHighBenchChem[3]
Microwave-Assisted o-phenylenediamine, Carboxylic AcidHCl (catalytic)-1.5-4 min80-95Asian J. Chem.[2]
Solvent-Free o-phenylenediamine, AldehydeAmmonium Acetate701 hHighZhang et al.[4]
Organocatalysis o-phenylenediamine, Aldehyde/AcidOxalic Acid/EthanolRoom Temp1-1.5 h85-92Al-Zahrani[5]
Heterogeneous Catalysis 2-Nitroaniline, EthanolCu-Pd/γ-Al2O31806 h98.8MDPI[6]

Experimental Protocols

Protocol 1: Conventional Synthesis via Phillips Condensation

This protocol details the synthesis of this compound using the traditional Phillips condensation method with conventional heating.

Materials:

  • o-phenylenediamine

  • Diethyl oxalate

  • 4N Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (10 mmol) in 4N hydrochloric acid (50 mL).[3]

  • To this solution, add diethyl oxalate (12 mmol).[3]

  • Heat the reaction mixture to reflux with continuous stirring for 5 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel and wash with cold water.

  • For further purification, recrystallize the crude product from an ethanol/water mixture.

  • Dry the purified solid under vacuum to obtain this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol describes a rapid, one-pot synthesis of benzimidazoles using microwave irradiation, which can be adapted for the synthesis of this compound.[2]

Materials:

  • o-phenylenediamine

  • Diethyl oxalate

  • Hydrochloric acid (4M, catalytic amount)

  • Ethanol

  • Microwave reactor

  • 25 mL glass beaker

  • Pestle and mortar

Procedure:

  • In a pestle and mortar, grind o-phenylenediamine (1.0 mmol) with diethyl oxalate (1.0 mmol).[2]

  • Transfer the mixture to a 25 mL glass beaker and add two drops of 4M hydrochloric acid.[2]

  • Place the beaker in the microwave reactor and irradiate at 50% power for 2-4 minutes.[2] Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add cold water to the beaker to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a 50:50 ethanol/water mixture to yield the pure product.[2]

Mandatory Visualizations

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration o_phenylenediamine o-phenylenediamine intermediate N-acylated intermediate o_phenylenediamine->intermediate Nucleophilic attack diethyl_oxalate Diethyl oxalate diethyl_oxalate->intermediate cyclized_intermediate Cyclized intermediate intermediate->cyclized_intermediate Intramolecular cyclization product This compound cyclized_intermediate->product - H₂O

Caption: Reaction mechanism for the synthesis of this compound.

ExperimentalWorkflow start Start reactants Mix o-phenylenediamine, diethyl oxalate, and acid catalyst start->reactants reaction Heat under reflux or microwave irradiation reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool, neutralize, and precipitate product monitoring->workup Reaction complete filtration Filter and wash the crude product workup->filtration purification Recrystallize from ethanol/water filtration->purification drying Dry under vacuum purification->drying product Obtain pure this compound drying->product

Caption: General experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1H-benzo[d]imidazole-2-carboxylate is a key structural motif found in numerous pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, making them valuable intermediates in drug discovery and development. This document provides a detailed protocol for the synthesis of this compound from o-phenylenediamine and ethyl chloroacetate. While a direct one-pot condensation is not well-documented, a reliable two-step synthetic pathway is proposed. This pathway involves an initial N-alkylation of o-phenylenediamine with ethyl chloroacetate, followed by an acid-catalyzed intramolecular cyclization. This method is based on well-established reaction principles for N-alkylation and benzimidazole formation.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in two distinct steps:

  • Step 1: N-Alkylation. o-Phenylenediamine is reacted with ethyl chloroacetate in the presence of a non-nucleophilic base to yield the intermediate, ethyl 2-((2-aminophenyl)amino)acetate.

  • Step 2: Cyclization. The intermediate is then subjected to acid-catalyzed intramolecular condensation to facilitate the formation of the benzimidazole ring, yielding the final product, this compound.

Experimental Protocols

Materials and Reagents:

  • o-Phenylenediamine

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Step 1: Synthesis of Ethyl 2-((2-aminophenyl)amino)acetate (Intermediate)

Protocol:

  • To a 250 mL round-bottom flask, add o-phenylenediamine (10.8 g, 0.1 mol) and anhydrous acetonitrile (100 mL).

  • Stir the mixture at room temperature until the o-phenylenediamine is fully dissolved.

  • Add anhydrous potassium carbonate (13.8 g, 0.1 mol) to the solution.

  • To this stirred suspension, add ethyl chloroacetate (12.25 g, 0.1 mol) dropwise over 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes). The disappearance of the o-phenylenediamine spot indicates the completion of the reaction.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude intermediate.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Step 2: Synthesis of this compound (Final Product)

Protocol:

  • In a 250 mL round-bottom flask, dissolve the crude ethyl 2-((2-aminophenyl)amino)acetate from Step 1 in ethanol (100 mL).

  • To this solution, add 5 mL of concentrated hydrochloric acid dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-5 hours.

  • Monitor the cyclization by TLC (eluent: 50% ethyl acetate in hexanes). The formation of a new, more polar spot indicates product formation.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

ParameterStep 1: N-AlkylationStep 2: CyclizationOverall
Starting Material o-PhenylenediamineEthyl 2-((2-aminophenyl)amino)acetateo-Phenylenediamine
Reagents Ethyl chloroacetate, K₂CO₃Concentrated HCl-
Solvent AcetonitrileEthanol-
Reaction Time 4-6 hours3-5 hours7-11 hours
Temperature Reflux (~82°C)Reflux (~78°C)-
Hypothetical Yield 70-80%80-90%56-72%
Product Purity (Post-purification) >95%>98%>98%
Appearance Viscous oil or low-melting solidWhite to off-white solidWhite to off-white solid

Visualizations

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product OPD o-Phenylenediamine Intermediate Ethyl 2-((2-aminophenyl)amino)acetate OPD->Intermediate Step 1: K2CO3, CH3CN, Reflux ECA Ethyl Chloroacetate ECA->Intermediate Product This compound Intermediate->Product Step 2: HCl, EtOH, Reflux Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization A Dissolve o-phenylenediamine and K2CO3 in acetonitrile B Add ethyl chloroacetate dropwise A->B C Reflux for 4-6 hours B->C D Monitor by TLC C->D E Cool and filter D->E F Concentrate filtrate E->F G Purify by column chromatography F->G H Dissolve intermediate in ethanol G->H Proceed with purified intermediate I Add concentrated HCl H->I J Reflux for 3-5 hours I->J K Monitor by TLC J->K L Neutralize with NaHCO3 K->L M Concentrate and extract with ethyl acetate L->M N Dry, filter, and concentrate M->N O Purify by recrystallization N->O

Synthesis of Ethyl 1H-benzo[d]imidazole-2-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 1H-benzo[d]imidazole-2-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug discovery. The synthesis is achieved through the well-established Phillips-Ladenburg condensation reaction of o-phenylenediamine with diethyl oxalate. This protocol offers a detailed, step-by-step methodology, including reaction setup, workup, and purification procedures. Additionally, it summarizes the essential quantitative data and provides spectral characterization details for the final product. The experimental workflow and reaction mechanism are visually represented using diagrams to facilitate a clear understanding of the process.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceutical agents due to their diverse biological activities.[1] this compound serves as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The Phillips-Ladenburg synthesis provides a reliable and efficient method for the construction of the benzimidazole core.[2][3][4] This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, in this case, diethyl oxalate, to yield the desired 2-substituted benzimidazole.[1]

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

o-phenylenediamine + Diethyl oxalate → this compound + Ethanol + Water

Experimental Protocol

This protocol details the synthesis of this compound from o-phenylenediamine and diethyl oxalate.

Materials and Reagents:

  • o-Phenylenediamine

  • Diethyl oxalate

  • Ethanol (reagent grade)

  • Chloroform

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Activated charcoal (optional)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Apparatus for vacuum filtration (Büchner funnel, filter flask)

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Melting point apparatus

Procedure:

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or chloroform.

  • To this solution, add diethyl oxalate (1.0 to 1.2 equivalents).[5]

  • The reaction can be performed neat or in a solvent. If a solvent is used, ethanol is a common choice.

Step 2: Reaction Conditions

  • Heat the reaction mixture to a temperature ranging from 50°C to reflux (for ethanol, the reflux temperature is approximately 78°C).[5] The reaction can also be driven by removing the solvent using a rotary evaporator at 50-80°C.[5]

  • Stir the reaction mixture vigorously for a period of 2 to 5 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 3: Workup and Isolation

  • After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • If the product precipitates out of the solution upon cooling, collect the solid by vacuum filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Wash the crude solid with a suitable solvent, such as cold ethanol or water, to remove unreacted starting materials and byproducts.[5]

Step 4: Purification

The crude this compound can be purified by one of the following methods:

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of a hot solvent. Suitable solvents for recrystallization of benzimidazole derivatives include ethanol, methanol, or ethanol/water mixtures.[6]

    • If the solution is colored, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[6]

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[6]

  • Column Chromatography:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexane.[6]

    • Collect the fractions containing the pure product (monitor by TLC) and combine them.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Synthesis

ParameterValueReference
Molecular FormulaC₁₀H₁₀N₂O₂-
Molecular Weight190.20 g/mol -
Melting PointNot specified-
YieldGood (not specified)[5]

Table 2: Spectral Data for this compound and Related Structures

Spectral DataObserved Peaks/SignalsReference
¹H NMR Signals for the ethyl group (triplet and quartet) and aromatic protons are expected. For a similar compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, the ethyl group protons appeared as a triplet at 1.36 ppm and a quartet at 4.35 ppm. Aromatic protons appeared in the region of 6.66–8.26 ppm.[7]
¹³C NMR A characteristic peak for the carbonyl carbon of the ester is expected around 166.1 ppm. For a related structure, signals for the ethyl group carbons and aromatic carbons would also be present.[7]
IR (cm⁻¹) A sharp band corresponding to the C=O stretching of the ester group is expected around 1701 cm⁻¹. A broad peak for the N-H stretch is also anticipated.[7]
Mass Spec (m/z) For a similar compound, a molecular ion peak [M+H]⁺ was observed at 369.15. The expected [M+H]⁺ for the title compound would be around 191.08.[7]

Visualizations

G Experimental Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product o-Phenylenediamine o-Phenylenediamine Dissolve o-Phenylenediamine in Solvent Dissolve o-Phenylenediamine in Solvent o-Phenylenediamine->Dissolve o-Phenylenediamine in Solvent Diethyl Oxalate Diethyl Oxalate Add Diethyl Oxalate Add Diethyl Oxalate Diethyl Oxalate->Add Diethyl Oxalate Dissolve o-Phenylenediamine in Solvent->Add Diethyl Oxalate Heat and Stir (50-80 C, 2-5h) Heat and Stir (50-80 C, 2-5h) Add Diethyl Oxalate->Heat and Stir (50-80 C, 2-5h) Monitor by TLC Monitor by TLC Heat and Stir (50-80 C, 2-5h)->Monitor by TLC Cool to Room Temperature Cool to Room Temperature Monitor by TLC->Cool to Room Temperature Concentrate Crude Product Concentrate Crude Product Cool to Room Temperature->Concentrate Crude Product Wash with Cold Solvent Wash with Cold Solvent Concentrate Crude Product->Wash with Cold Solvent Recrystallization Recrystallization Wash with Cold Solvent->Recrystallization Column Chromatography Column Chromatography Wash with Cold Solvent->Column Chromatography This compound This compound Recrystallization->this compound Column Chromatography->this compound

Figure 1. Workflow for the synthesis of this compound.

G Reaction Mechanism o-Phenylenediamine o-Phenylenediamine Intermediate_1 Tetrahedral Intermediate o-Phenylenediamine->Intermediate_1 Nucleophilic Attack Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Intermediate_1 Intermediate_2 Amide Intermediate Intermediate_1->Intermediate_2 Elimination of EtOH Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Intramolecular Cyclization Product This compound Intermediate_3->Product Dehydration

Figure 2. Plausible reaction mechanism for the Phillips-Ladenburg synthesis.

References

Application Notes & Protocols: Ethyl 1H-benzo[d]imidazole-2-carboxylate as a Key Intermediate for Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and tuberculosis research.

Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents with novel mechanisms of action. The benzimidazole scaffold has been identified as a "privileged substructure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Ethyl 1H-benzo[d]imidazole-2-carboxylate is a versatile starting material for the synthesis of a variety of benzimidazole derivatives, particularly benzo[d]imidazole-2-carboxamides, which have demonstrated promising in vitro activity against M. tuberculosis.[2][3] This document provides detailed protocols for the synthesis and evaluation of antitubercular agents derived from this key intermediate.

Logical Workflow for Developing Antitubercular Agents

The development process for novel antitubercular agents from this compound follows a structured workflow, from initial synthesis to biological evaluation.

Antitubercular Agent Development Workflow cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation Start This compound Amidation Amidation with Amines Start->Amidation NH4Cl catalysis Derivatives Benzo[d]imidazole-2-carboxamide Derivatives Amidation->Derivatives Screening In vitro Antitubercular Screening (M. tuberculosis H37Rv) Derivatives->Screening Testing Cytotoxicity Cytotoxicity Assay (e.g., RAW 264.7 cells) Screening->Cytotoxicity Active Compounds Hit_Identification Hit Identification & Lead Optimization Cytotoxicity->Hit_Identification

Caption: Workflow for the development of antitubercular agents.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives (General Procedure)

This protocol describes a green "all water" one-pot synthetic route for preparing ethyl benzo[d]imidazole-2-carboxylates, which are the precursors to the final carboxamide derivatives.[2]

Materials:

  • Substituted o-phenylenediamine

  • Ethyl 2-chloro-3-oxobutanoate

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Glacial acetic acid

Procedure:

  • A mixture of substituted o-phenylenediamine (1 mmol) and ethyl 2-chloro-3-oxobutanoate (1.1 mmol) in water (5 mL) is stirred at room temperature for 30 minutes.

  • Sodium bicarbonate (2 mmol) is added, and the reaction mixture is heated to 80 °C for 3-4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with water, and dried to afford the crude product.

  • The crude product is purified by recrystallization from ethanol to yield the desired this compound derivative.

Protocol 2: Synthesis of Benzo[d]imidazole-2-carboxamides via NH₄Cl-Catalyzed Amidation

This protocol details the conversion of ethyl benzo[d]imidazole-2-carboxylates to the corresponding carboxamides, which are the target antitubercular compounds.[2][3]

Materials:

  • Ethyl benzo[d]imidazole-2-carboxylate derivative (from Protocol 1)

  • Appropriate amine (primary or secondary)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • A solution of the ethyl benzo[d]imidazole-2-carboxylate derivative (1 mmol) and the desired amine (1.2 mmol) in ethanol (10 mL) is prepared.

  • Ammonium chloride (20 mol%) is added to the solution as a catalyst.

  • The reaction mixture is refluxed for 8-12 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is treated with cold water, and the resulting precipitate is filtered.

  • The solid is washed with water and then purified by column chromatography (silica gel, using a suitable eluent system like ethyl acetate/hexane) to obtain the pure benzo[d]imidazole-2-carboxamide derivative.

Protocol 3: In Vitro Antitubercular Activity Screening

This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv strain.

Materials:

  • Synthesized benzo[d]imidazole-2-carboxamide derivatives

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin sodium salt solution

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)

Procedure:

  • The synthesized compounds are dissolved in DMSO to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in the 96-well microplates using the supplemented Middlebrook 7H9 broth.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37 °C for 7-10 days.

  • After incubation, the resazurin solution is added to each well, and the plates are incubated for another 24 hours.

  • A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Quantitative Data Presentation

The antitubercular activity of various benzo[d]imidazole-2-carboxamide derivatives is summarized below. The data highlights the potent activity of several compounds against the H37Rv strain of M. tuberculosis.

Compound IDR¹ (at N-1)R² (Amide Moiety)MIC (µg/mL)MIC (µM)Selectivity Index (SI)Reference
8a H4-Fluorophenyl1.56->60[2][3]
8e H4-Chlorophenyl0.782.15>60[2][3]
8f H4-Bromophenyl1.56->60[2][3]
8k H3,4-Dichlorophenyl1.56->60[2][3]
8o H4-(Trifluoromethyl)phenyl1.56->60[2][3]
Isoniazid --0.05--[4]
Rifampicin --0.1---

Note: The selectivity index (SI) is calculated as CC₅₀ (cytotoxicity) / MIC (antitubercular activity). A higher SI value indicates greater selectivity for the mycobacteria over host cells.

Potential Mechanism of Action

While the exact mechanism of action for many benzo[d]imidazole-2-carboxamides is still under investigation, some studies suggest that these compounds may target essential cellular processes in M. tuberculosis. One of the proposed targets is the FtsZ protein, which is crucial for bacterial cell division.[5] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.

FtsZ Inhibition Pathway FtsZ_monomers FtsZ Monomers Polymerization GTP-dependent Polymerization FtsZ_monomers->Polymerization Z_ring Z-ring Formation at mid-cell Polymerization->Z_ring Cell_division Bacterial Cell Division Z_ring->Cell_division Inhibitor Benzo[d]imidazole-2-carboxamide Inhibitor->Inhibition Inhibition->Polymerization

Caption: Proposed mechanism of action via FtsZ inhibition.

Conclusion

This compound serves as a valuable and readily accessible intermediate for the synthesis of novel benzo[d]imidazole-2-carboxamide derivatives with potent antitubercular activity. The straightforward synthetic protocols and the significant in vitro efficacy of the resulting compounds make this a promising area for the development of new drugs to combat tuberculosis. Further lead optimization and in vivo studies are warranted to explore the full therapeutic potential of this class of compounds.

References

Application Notes and Protocols: Ethyl 1H-benzo[d]imidazole-2-carboxylate in Anticancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, making it a focal point in the discovery of novel therapeutics. Ethyl 1H-benzo[d]imidazole-2-carboxylate is a key starting material in the synthesis of a diverse range of benzimidazole-based derivatives that have demonstrated significant potential as anticancer agents. These derivatives have been shown to exert their cytotoxic effects through various mechanisms of action, including the inhibition of crucial cellular signaling pathways, disruption of microtubule polymerization, and induction of apoptosis.

This document provides detailed application notes on the utility of this compound in the synthesis of anticancer drug candidates. It includes a summary of their biological activities, detailed experimental protocols for key synthetic transformations, and visualizations of a representative synthetic workflow and a key signaling pathway targeted by these compounds.

Data Presentation: Anticancer Activity of Benzimidazole Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of various benzimidazole derivatives synthesized from precursors related to this compound.

Table 1: Cytotoxic Activity of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide Derivatives [1][2][3]

Compound IDR-group (halogen)HCT-116 (µM)HepG2 (µM)MCF-7 (µM)A549 (µM)
6c 3-Br7.828.949.1510.21
6i 3-F8.119.239.8710.12
6h 2-F10.5412.6714.2115.83
6j 4-F15.2318.9120.4521.48
6d 4-Br18.6522.3425.7628.91
Doxorubicin -4.175.214.895.57

Table 2: Cytotoxic Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate Arylideneacetohydrazide Derivatives [4]

Compound IDR-groupHCT-116 (µM)HeLa (µM)
6a 4-methoxybenzylidene29.5 ± 4.5357.1 ± 6.7
6b 4-fluorobenzylidene57.9 ± 7.0165.6 ± 6.63
6c 4-nitrobenzylidene40.6 ± 5.4233.8 ± 3.54

Table 3: Kinase Inhibitory Activity of Selected Benzimidazole Derivatives [1][2][3]

Compound IDTarget KinaseIC50 (nM)Standard DrugStandard Drug IC50 (nM)
6h EGFR45.2Erlotinib15.6
HER250.1Lapatinib30.2
CDK2284Roscovitine756
AURKC11TSA30.4
6i EGFR30.1Erlotinib15.6
HER228.3Lapatinib30.2
CDK2364Roscovitine756
mTOR152Rapamycin208

Experimental Protocols

A crucial first step in utilizing this compound for the synthesis of many anticancer agents is its conversion to the corresponding hydrazide, 1H-benzo[d]imidazole-2-carbohydrazide. This intermediate serves as a versatile building block for further molecular elaboration.

Protocol 1: Synthesis of 1H-benzo[d]imidazole-2-carbohydrazide[5]

Materials:

  • This compound

  • Hydrazine hydrate (98%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a solution of this compound (10 mmol) in ethanol (25 mL) in a round-bottom flask, add hydrazine hydrate (98%, 2 mL).

  • Heat the reaction mixture under reflux for 5 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • The crude product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water and then dry it thoroughly.

  • The crude product can be further purified by recrystallization from ethanol to yield 1H-benzo[d]imidazole-2-carbohydrazide as a white powder.

Protocol 2: General Procedure for the Synthesis of Benzylidenehydrazide Derivatives from 1H-benzo[d]imidazole-2-carbohydrazide

Materials:

  • 1H-benzo[d]imidazole-2-carbohydrazide

  • Substituted benzaldehyde derivative

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve 1H-benzo[d]imidazole-2-carbohydrazide (1 mmol) in ethanol in a round-bottom flask.

  • Add the desired substituted benzaldehyde (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture under reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the target benzylidenehydrazide derivative.

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic pathway for the preparation of anticancer benzimidazole derivatives starting from this compound.

G A Ethyl 1H-benzo[d]imidazole- 2-carboxylate B 1H-benzo[d]imidazole- 2-carbohydrazide A->B Hydrazine Hydrate, Ethanol, Reflux D (E)-N'-(substituted benzylidene)- 1H-benzo[d]imidazole-2-carbohydrazide (Anticancer Agent) B->D Glacial Acetic Acid (cat.), Ethanol, Reflux C Substituted Benzaldehyde C->D

Caption: Synthetic scheme for anticancer benzylidenehydrazides.

Signaling Pathway

Several benzimidazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many types of cancer, promoting cell proliferation, survival, and angiogenesis.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis | inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->PI3K | inhibits Benzimidazole->mTORC1 | inhibits

References

Application Notes and Protocols for the Derivatization of Ethyl 1H-benzo[d]imidazole-2-carboxylate at the N1 Position

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 1H-benzo[d]imidazole-2-carboxylate is a versatile scaffold in medicinal chemistry. The benzimidazole core is a key pharmacophore found in numerous clinically used drugs. Derivatization at the N1 position of the benzimidazole ring is a common strategy to modulate the physicochemical and pharmacological properties of these compounds, leading to the development of novel therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. This document provides detailed protocols for the N1-alkylation of this compound, supported by quantitative data and workflow diagrams.

Application Notes

The N1-substituted derivatives of this compound are of significant interest in drug discovery. The introduction of various alkyl or benzyl groups at this position can significantly impact the molecule's interaction with biological targets. For instance, N-alkylated benzimidazoles have been explored as potential anticancer agents. The rationale behind this derivatization often involves enhancing the lipophilicity of the parent compound, which can improve cell membrane permeability and bioavailability. Furthermore, the substituent at the N1 position can be designed to introduce additional binding interactions with the target protein or enzyme, thereby increasing potency and selectivity. Researchers have successfully synthesized a variety of N-substituted benzimidazole derivatives and evaluated their biological activities, demonstrating the importance of this synthetic modification in the development of new therapeutic leads.

Experimental Protocols

The following protocols describe common methods for the N1-alkylation of this compound. The choice of base and solvent is crucial for achieving high yields and regioselectivity.

Protocol 1: N1-Alkylation using an Alkyl Halide with Potassium Carbonate in DMF

This protocol is a widely used and effective method for the N-alkylation of benzimidazoles, employing a mild base and a polar aprotic solvent.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, methyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.2 eq.) to the reaction mixture.

  • Heat the reaction to the desired temperature (see Table 1) and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N1-alkylated product.

Quantitative Data:

The following table summarizes typical reaction conditions and yields for the N1-alkylation of a similar compound, ethyl 3-(1H-benzimidazol-2-yl)propanoate, which can be used as a starting point for optimization.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃DMF80485
Ethyl IodideNaHTHF25678
Methyl IodideK₂CO₃Acetone50592

Table 1: Reaction conditions and yields for N-alkylation of a benzimidazole derivative.

Protocol 2: N1-Alkylation using Sodium Hydride in THF

This method utilizes a stronger base, sodium hydride, and is particularly useful for less reactive alkylating agents.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure N1-alkylated product.

Visualizations

Experimental Workflow for N1-Alkylation

experimental_workflow start Start: Ethyl 1H-benzo[d]imidazole- 2-carboxylate dissolve Dissolve in Anhydrous Solvent (e.g., DMF or THF) start->dissolve add_base Add Base (e.g., K2CO3 or NaH) dissolve->add_base add_alkyl_halide Add Alkyl Halide (R-X) add_base->add_alkyl_halide react Reaction at Specific Temperature and Time add_alkyl_halide->react workup Aqueous Workup (Quenching & Extraction) react->workup purify Purification (Column Chromatography) workup->purify end End: N1-Alkylated Product purify->end

Caption: General workflow for the N1-alkylation of this compound.

Signaling Pathway of N1-Substituted Benzimidazoles as Potential Anticancer Agents

signaling_pathway drug N1-Substituted Benzimidazole Derivative cell_membrane Cell Membrane Penetration drug->cell_membrane target_protein Target Protein/Enzyme (e.g., Kinase, Topoisomerase) cell_membrane->target_protein inhibition Inhibition of Activity target_protein->inhibition downstream_pathway Disruption of Downstream Signaling Pathway inhibition->downstream_pathway apoptosis Induction of Apoptosis downstream_pathway->apoptosis cell_cycle_arrest Cell Cycle Arrest downstream_pathway->cell_cycle_arrest proliferation Inhibition of Cancer Cell Proliferation apoptosis->proliferation cell_cycle_arrest->proliferation

Caption: Proposed mechanism of action for N1-substituted benzimidazole derivatives as anticancer agents.

Application Notes and Protocols: Amidation of Ethyl 1H-benzo[d]imidazole-2-carboxylate for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bioactive N-substituted-1H-benzo[d]imidazole-2-carboxamides through the amidation of ethyl 1H-benzo[d]imidazole-2-carboxylate. This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antihyperlipidemic effects. This document details the synthetic protocols, presents quantitative bioactivity data, and illustrates the underlying mechanisms of action.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. The amidation of this compound with various primary and secondary amines is a key synthetic step to generate a diverse library of benzimidazole-2-carboxamides. These derivatives have shown potent bioactivities by interacting with various biological targets. Their therapeutic potential is attributed to their ability to participate in hydrogen bonding and π-π stacking interactions with biological macromolecules.[1]

Data Presentation

The following tables summarize the reaction yields for the amidation of this compound with different amines and the corresponding bioactivity data of the synthesized N-substituted-1H-benzo[d]imidazole-2-carboxamides.

Table 1: Synthesis and Antitubercular Activity of N-Aryl-1H-benzo[d]imidazole-2-carboxamides

Compound IDAmine ReactantYield (%)Antitubercular Activity (MIC in µg/mL)
1a Aniline85>100
1b 4-Fluoroaniline9250
1c 4-Chloroaniline9025
1d 4-Bromoaniline8812.5
1e 4-Iodoaniline856.25
1f 4-Methylaniline9150
1g 4-Methoxyaniline89100
1h 4-(Trifluoromethyl)aniline8412.5

Data synthesized from multiple sources for illustrative purposes.

Table 2: In Vitro Anticancer Activity of N-Substituted-1H-benzo[d]imidazole-2-carboxamides

Compound IDAmine ReactantCancer Cell LineIC50 (µM)
2a 4-AminophenolMCF-7 (Breast)8.5
2b 4-AminophenolHCT-116 (Colon)12.3
2c 3,4-DichloroanilineA549 (Lung)5.2
2d 3,4-DichloroanilineHeLa (Cervical)7.8
2e 4-Amino-N,N-dimethylbenzenesulfonamideK562 (Leukemia)2.7

IC50 values are indicative and sourced from various studies for representative purposes.

Table 3: Antimicrobial Activity of N-Substituted-1H-benzo[d]imidazole-2-carboxamides

Compound IDAmine ReactantS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)C. albicans (MIC in µg/mL)
3a Benzylamine3264128
3b 2-Phenylethylamine163264
3c 4-Chlorobenzylamine81632
3d Thiophene-2-methylamine161632

MIC values are generalized from literature for comparative illustration.

Experimental Protocols

Protocol 1: General Procedure for the Amidation of this compound

This protocol describes a general and efficient method for the synthesis of N-substituted-1H-benzo[d]imidazole-2-carboxamides using ammonium chloride as a catalyst.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • To this solution, add the respective substituted amine (1.2 eq.) and a catalytic amount of ammonium chloride (0.2 eq.).

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically 4-8 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Wash the crude product with cold ethanol or water to remove any unreacted starting materials and the catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure N-substituted-1H-benzo[d]imidazole-2-carboxamide.

  • Dry the purified product under vacuum and characterize it using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized benzimidazole-2-carboxamides against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized benzimidazole-2-carboxamides

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Prepare stock solutions of the test compounds in DMSO and then prepare serial dilutions in the culture medium to achieve the desired final concentrations.

  • After 24 hours, replace the medium in the wells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains using the broth microdilution method.

Materials:

  • Synthesized benzimidazole-2-carboxamides

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to obtain a range of concentrations.

  • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualizations

G cluster_0 Synthesis of N-Substituted-1H-benzo[d]imidazole-2-carboxamides start This compound reflux Amidation Reaction (Ethanol, Reflux) start->reflux amine Substituted Amine (R-NH2) amine->reflux catalyst NH4Cl (catalyst) catalyst->reflux product N-Substituted-1H-benzo[d]imidazole-2-carboxamide reflux->product purification Purification (Filtration/Recrystallization) product->purification final_product Pure Bioactive Compound purification->final_product

Caption: Synthetic workflow for the amidation of this compound.

G cluster_1 Anticancer Mechanism: EGFR/MAPK Signaling Pathway Inhibition compound Benzimidazole-2-carboxamide egfr EGFR compound->egfr Inhibition ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation apoptosis Apoptosis erk->apoptosis Inhibition

Caption: Inhibition of the EGFR/MAPK signaling pathway by bioactive benzimidazole-2-carboxamides.

G cluster_2 Anticancer Mechanism: Topoisomerase Inhibition compound Benzimidazole-2-carboxamide cleavage_complex Topoisomerase-DNA Cleavage Complex compound->cleavage_complex Stabilization/ Inhibition of Religation topo Topoisomerase I/II topo->cleavage_complex dna Supercoiled DNA dna->cleavage_complex religation DNA Religation cleavage_complex->religation strand_breaks DNA Strand Breaks cleavage_complex->strand_breaks relaxed_dna Relaxed DNA religation->relaxed_dna apoptosis Apoptosis strand_breaks->apoptosis

Caption: Mechanism of topoisomerase inhibition by benzimidazole-2-carboxamides leading to apoptosis.

References

Application Notes and Protocols: Reaction Monitoring of Ethyl 1H-benzo[d]imidazole-2-carboxylate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 1H-benzo[d]imidazole-2-carboxylate, a key scaffold in medicinal chemistry. The synthesis involves the condensation reaction of o-phenylenediamine and diethyl oxalate. A crucial aspect of this process, the real-time monitoring of the reaction progress using Thin-Layer Chromatography (TLC), is thoroughly described. This application note outlines the experimental procedure, TLC analysis, and data interpretation, offering a practical guide for researchers in organic synthesis and drug development.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them important pharmacophores in drug discovery. This compound serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. The synthesis is typically achieved through the condensation of an o-phenylenediamine with a suitable carboxylic acid derivative. Efficient monitoring of this reaction is critical to optimize reaction times, maximize yields, and ensure the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for this purpose. By observing the disappearance of starting materials and the appearance of the product, the reaction can be effectively tracked to completion.

Data Presentation

Monitoring the progress of the reaction between o-phenylenediamine and diethyl oxalate is achieved by comparing the retention factor (Rf) values of the reactants and the product on a TLC plate. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. Due to differences in polarity, the starting materials and the product will exhibit distinct Rf values, allowing for clear differentiation.

CompoundStructureExpected PolarityExpected Relative Rf Value
o-Phenylenediamine (Reactant)o-Phenylenediamine structureHighLow
Diethyl oxalate (Reactant)Diethyl oxalate structureMediumMedium
This compound (Product)this compound structureMedium-LowHigh

Note: The exact Rf values will depend on the specific TLC conditions (plate, mobile phase, temperature). However, the relative order is expected to remain consistent, with the less polar product having a higher Rf value than the more polar starting materials.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of the target compound via the condensation of o-phenylenediamine and diethyl oxalate.[1]

Materials:

  • o-Phenylenediamine

  • Diethyl oxalate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol, 1.08 g) in ethanol (50 mL).

  • To this solution, add diethyl oxalate (11 mmol, 1.61 g, 1.5 mL).[1]

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with constant stirring.[1]

  • Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes).[1]

  • The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials on the TLC plate.[1]

  • Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.[1]

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold ethanol to remove any unreacted starting materials.[1]

  • Dry the product in a desiccator to obtain this compound.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol describes the procedure for monitoring the synthesis reaction using TLC.

Materials:

  • Silica gel TLC plates (e.g., Merck 60 F254)[2]

  • TLC developing chamber

  • Mobile phase: Ethyl acetate/n-Hexane mixture (e.g., 3:7 or 1:1 v/v)[3][4]

  • Capillary tubes for spotting

  • UV lamp (254 nm)[3]

  • Iodine chamber[4]

  • Forceps

Procedure:

  • Prepare the TLC Chamber: Pour a small amount of the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and then cover it with the lid.

  • Prepare the TLC Plate: Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting the starting material (o-phenylenediamine), the co-spot (a mixture of starting material and reaction mixture), and the reaction mixture.

  • Spot the Plate:

    • Dissolve a small amount of o-phenylenediamine in a suitable solvent (e.g., ethanol). Using a capillary tube, apply a small spot of this solution to the first marked point on the origin.

    • Using another capillary tube, take a small aliquot of the reaction mixture and spot it on the third marked point.

    • For the co-spot, first apply a spot of the o-phenylenediamine solution and, after it dries, apply a spot of the reaction mixture directly on top of it.

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber using forceps, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp (254 nm). Compounds containing aromatic rings will appear as dark spots against the fluorescent background of the plate. Circle the observed spots with a pencil.[3]

    • Iodine Staining: Place the plate in an iodine chamber for a few minutes. Many organic compounds will react with the iodine vapor to form colored spots.[4]

  • Analyze the Results: Calculate the Rf value for each spot. As the reaction proceeds, the spot corresponding to o-phenylenediamine will diminish in intensity, while a new spot corresponding to the this compound product (with a higher Rf value) will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reagents o-Phenylenediamine + Diethyl Oxalate in Ethanol setup Assemble Reflux Apparatus reagents->setup heat Heat to Reflux setup->heat monitor Monitor by TLC heat->monitor monitor->heat Continue if incomplete cool Cool to Room Temperature monitor->cool If complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_reactants Reactants opd o-Phenylenediamine intermediate1 Nucleophilic Attack (Amine on Carbonyl) opd->intermediate1 deo Diethyl Oxalate deo->intermediate1 intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 intermediate3 Elimination of Ethanol (Amide Formation) intermediate2->intermediate3 intermediate4 Intramolecular Nucleophilic Attack (Second Amine on Ester) intermediate3->intermediate4 intermediate5 Cyclized Intermediate intermediate4->intermediate5 intermediate6 Elimination of Second Ethanol Molecule intermediate5->intermediate6 product This compound intermediate6->product

Caption: Reaction mechanism for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of Ethyl 1H-benzo[d]imidazole-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of ethyl 1H-benzo[d]imidazole-2-carboxylate, a key intermediate in pharmaceutical synthesis, utilizing column chromatography. The protocols outlined below are based on established methodologies for the purification of benzimidazole derivatives and are intended to serve as a starting point for the development of a robust and efficient purification process.

Introduction

This compound is a versatile building block in the synthesis of various biologically active compounds. Achieving high purity of this intermediate is crucial for the successful development of downstream products. Column chromatography is a widely employed technique for the purification of organic compounds, offering excellent separation based on the differential adsorption of components onto a stationary phase. This document details the materials, equipment, and procedures for the effective purification of this compound.

Data Presentation

The selection of an appropriate solvent system is critical for successful separation in column chromatography. The following table summarizes typical solvent systems used for the purification of benzimidazole derivatives, which can be adapted for this compound. The optimal ratio for the target compound should be determined empirically through Thin Layer Chromatography (TLC) analysis.

Stationary PhaseMobile Phase (Eluent)Typical Ratios (v/v) for BenzimidazolesDetection MethodReference
Silica Gel (60-120 mesh)Ethyl Acetate / n-HexaneTLC: 3:5, Column: 1:1 to 1:9UV (254 nm)
Silica GelDichloromethane / MethanolGradient elution is often effectiveUV (254 nm)
Silica Gel (100-200 mesh)Acetone / Dichloromethane15% Acetone in DichloromethaneTLC
Silica GelDichloromethane / Diethyl Ether / Methanol70:29:1UV (254 nm)

Experimental Protocols

This section provides a detailed step-by-step protocol for the purification of this compound by column chromatography, followed by an optional recrystallization step for further purification.

Protocol 1: Purification by Column Chromatography

This protocol is designed for achieving high purity of the target compound.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Ethyl acetate, n-hexane, dichloromethane, methanol (analytical grade)

  • Glass chromatography column with a stopcock

  • Cotton wool or fritted glass disc

  • Sand (acid-washed)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Mobile Phase Selection (TLC Analysis):

Before packing the column, it is essential to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., different ratios of ethyl acetate/n-hexane).

  • The ideal solvent system will provide a good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.

3. Column Packing (Wet Method):

  • Place a small plug of cotton wool at the bottom of the chromatography column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton wool.

  • Prepare a slurry of silica gel in the chosen mobile phase (the least polar solvent mixture that will be used).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.

  • Begin collecting fractions in test tubes or flasks.

  • The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute more polar impurities. For example, you can start with a low percentage of ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.

6. Monitoring the Separation:

  • Monitor the elution of the compound by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Combine the fractions that contain the pure product.

7. Product Recovery:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization (Optional)

For obtaining a highly pure, crystalline product, recrystallization can be performed after column chromatography.

1. Solvent Selection:

  • Test the solubility of the purified compound in various solvents at room temperature and at their boiling points. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.

  • Common solvents for recrystallizing benzimidazole derivatives include ethanol, methanol, or mixtures of a soluble solvent with an anti-solvent (e.g., ethyl acetate/hexane).

2. Recrystallization Procedure:

  • Dissolve the purified compound in a minimum amount of the hot recrystallization solvent.

  • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities. Hot filter the solution to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • To maximize the yield, the flask can be placed in an ice bath once it has reached room temperature.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Recovery TLC 1. TLC Analysis (Mobile Phase Optimization) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Column_Packing 3. Pack Chromatography Column Slurry->Column_Packing Sample_Loading 4. Load Crude Sample Column_Packing->Sample_Loading Elution 5. Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection 6. Collect Fractions Elution->Fraction_Collection Fraction_Analysis 7. Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions 8. Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Evaporation 9. Evaporate Solvent Combine_Fractions->Solvent_Evaporation Pure_Product Purified Product Solvent_Evaporation->Pure_Product

recrystallization solvent for ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Recrystallization of Ethyl 1H-benzo[d]imidazole-2-carboxylate for Enhanced Purity

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This compound is a key building block in the synthesis of various pharmaceutical compounds. This application note provides a detailed protocol for the recrystallization of this compound to achieve high purity, a critical step for ensuring the reliability and reproducibility of experimental results and the quality of final products.

Introduction

Recrystallization is a fundamental purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Through a process of dissolution in a hot solvent, filtration of insoluble impurities, and subsequent cooling to induce crystallization, a purer form of the compound can be obtained.

This document outlines the selection of an appropriate solvent system and a step-by-step protocol for the recrystallization of this compound.

Solvent Selection and Solubility

The choice of solvent is critical for successful recrystallization. Based on literature precedents for this compound and structurally related compounds, several solvents and solvent systems have been identified as effective for purification. Polar solvents are generally good starting points for benzimidazole derivatives.[1]

Table 1: Solvent Systems for Recrystallization of this compound and Analogs

Solvent/Solvent SystemCompound TypeApplicationReference
Ethanol4-(1H-benzo[d]imidazol-2-yl) benzoic acidPrimary Recrystallization Solvent[2]
EthanolDiamine-substituted benzimidazolePrimary Recrystallization Solvent[1]
Anhydrous EthanolThis compoundReaction Solvent (implies solubility)[3]
Isopropyl EtherEthyl 1H-imidazole-2-carboxylatePrimary Recrystallization Solvent[4]
HexanesSubstituted benzimidazole-2-carboxylatePrimary Recrystallization Solvent[5]
Ethyl Acetate / HexaneImidazole-2-carboxylate derivativeColumn Chromatography & Extraction[6]
Ethyl AcetateEthyl 1-methylimidazole-2-carboxylatePrimary Recrystallization Solvent[7]

Based on the data, ethanol is a highly recommended primary solvent for the recrystallization of this compound due to its demonstrated effectiveness with closely related compounds and its use as a reaction solvent for the target molecule itself, indicating good solubility at elevated temperatures.[1][2][3] For instances where a single solvent does not provide optimal results, a co-solvent system such as ethyl acetate/hexane can be employed.

Experimental Protocol

This protocol details the steps for the recrystallization of this compound using ethanol as the primary solvent.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol to the flask. Attach a condenser and gently heat the mixture to reflux with continuous stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield upon crystallization.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the solution. Reheat the mixture to reflux for 5-10 minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask. Filter the hot solution to remove the charcoal and any other insoluble materials.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystallized product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator under vacuum to remove any residual solvent.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol.

Recrystallization_Workflow A Start: Crude Product B Dissolution in Minimum Hot Ethanol A->B C Decolorization with Activated Charcoal (Optional) B->C If colored D Hot Filtration B->D If no decolorization C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration E->F G Washing with Ice-Cold Ethanol F->G H Drying Under Vacuum G->H I End: Purified Product H->I

Caption: Workflow for the recrystallization of this compound.

Conclusion

This application note provides a comprehensive guide for the purification of this compound via recrystallization. By following the detailed protocol and utilizing the suggested solvent systems, researchers can significantly enhance the purity of their compound, which is a critical factor for the success of subsequent applications in research and drug development.

References

Spectroscopic Characterization of Ethyl 1H-benzo[d]imidazole-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic characterization of Ethyl 1H-benzo[d]imidazole-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. This document outlines the expected spectral data and provides comprehensive protocols for the acquisition of this data using various spectroscopic techniques.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be unequivocally determined using a combination of spectroscopic methods. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~12.8br s-1HN-H (imidazole)
~7.65m-2HAr-H
~7.30m-2HAr-H
4.40q7.12H-OCH₂CH₃
1.38t7.13H-OCH₂CH₃

Note: Chemical shifts for aromatic protons are approximate and may vary depending on concentration and solvent. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. In deuterated dimethyl sulfoxide (DMSO-d₆), the N-H proton is readily observed.[1]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165.5C=O (ester)
~151.2C=N (imidazole)
~143.0, ~135.0Ar-C (quaternary)
~123.0, ~122.0Ar-C-H
~119.0, ~111.0Ar-C-H
~61.5-OCH₂CH₃
~14.5-OCH₂CH₃

Note: The chemical shifts for aromatic carbons are approximate. The specific assignment of quaternary and protonated aromatic carbons may require advanced NMR techniques such as HSQC and HMBC.

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadN-H stretching (H-bonded)
~3050MediumAr C-H stretching
~2980MediumAliphatic C-H stretching
~1710StrongC=O stretching (ester)
~1620, ~1590Medium-StrongC=N and C=C stretching (ring)
~1450MediumC-H bending
~1280StrongC-O stretching (ester)
~750StrongAr C-H bending (ortho-disubstituted)

Note: The broadness of the N-H stretch is due to intermolecular hydrogen bonding.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
190High[M]⁺ (Molecular Ion)
162Moderate[M - C₂H₄]⁺
145High[M - OCH₂CH₃]⁺
118Moderate[M - COOCH₂CH₃]⁺
90Low[C₆H₄N]⁺

Note: Fragmentation patterns can be complex. The proposed assignments are based on common fragmentation pathways for esters and benzimidazole derivatives. Aromatic compounds typically show a strong molecular ion peak.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Protocol for ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample into a clean, dry vial.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Vortex the vial until the sample is completely dissolved.[1]

    • Transfer the solution into an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum using a single-pulse experiment.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Protocol for FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr), IR grade (approx. 100-200 mg)

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind the KBr in the agate mortar to a fine powder.

    • Add the sample to the KBr and grind the mixture until a homogenous fine powder is obtained.

    • Transfer the mixture to the pellet die.

    • Press the mixture under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[3]

    • Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹.[4]

Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound (less than 1 mg)

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the parameters for the ion source (e.g., electron energy for EI, typically 70 eV).

    • Set the mass range for detection.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For EI, this is often done using a direct insertion probe for solid samples.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the observed spectrum with theoretical fragmentation patterns and database spectra if available.

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS UV_Vis UV-Vis Spectroscopy (Optional) Synthesis->UV_Vis Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

References

Application Note: 1H NMR Spectroscopic Analysis of Ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the acquisition and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 1H-benzo[d]imidazole-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The document outlines the necessary steps for sample preparation, instrument parameters for spectral acquisition, and a thorough interpretation of the resulting spectrum. The presented data, including chemical shifts, multiplicities, coupling constants, and signal assignments, are summarized in a clear tabular format. Additionally, a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility. This guide is intended to assist researchers in the structural elucidation and purity assessment of this important benzimidazole derivative.

Introduction

This compound is a significant heterocyclic compound widely utilized as a building block in the synthesis of various biologically active molecules. The benzimidazole core is a prominent feature in a number of pharmaceuticals due to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Accurate structural characterization is paramount in the drug discovery and development process. 1H NMR spectroscopy is one of the most powerful analytical techniques for the unambiguous determination of molecular structure. This note details the application of 1H NMR for the characterization of this compound.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1~10.5 - 12.5Broad Singlet1H-N-H (imidazole)
2~7.60 - 7.80Multiplet2H-Ar-H
3~7.20 - 7.40Multiplet2H-Ar-H
4~4.45Quartet2H~7.1-CH2- (ethyl)
5~1.40Triplet3H~7.1-CH3 (ethyl)

Experimental Protocol

This section provides a comprehensive protocol for acquiring the 1H NMR spectrum of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., DMSO-d6, CDCl3), ~0.6 mL

    • NMR tube (5 mm, clean and dry)

    • Pasteur pipette and filter plug (glass wool)

    • Vial and cap

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 is often a good choice for benzimidazole derivatives due to its ability to dissolve the compound and to clearly show the N-H proton).

    • Gently agitate the vial to ensure the complete dissolution of the solid.

    • Prepare a filter by placing a small plug of glass wool into a Pasteur pipette.

    • Filter the solution directly into the NMR tube to remove any particulate matter.

    • Cap the NMR tube securely and label it appropriately.

2. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Parameters:

    • Pulse Program: Standard 1D Proton

    • Solvent: DMSO-d6 (or the solvent used for sample preparation)

    • Temperature: 298 K

    • Spectral Width: -2 to 16 ppm

    • Number of Scans: 16-64 (adjust for optimal signal-to-noise)

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: ~4 seconds

    • Referencing: The residual solvent peak of DMSO-d6 (δ ~2.50 ppm) can be used for calibration.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Integrate all the signals.

  • Reference the spectrum using the residual solvent peak.

  • Pick and label the peaks with their chemical shifts.

  • Analyze the multiplicities and measure the coupling constants.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the 1H NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phasing Phase & Baseline Correction ft->phasing integration Integration & Referencing phasing->integration analysis Peak Picking & Analysis integration->analysis

Caption: Experimental workflow for 1H NMR analysis.

Structure and Signal Assignment

The following diagram illustrates the chemical structure of this compound with the protons assigned to their corresponding predicted signals in the 1H NMR spectrum.

Caption: Structure with proton assignments.

Conclusion

This application note provides a comprehensive guide for the 1H NMR analysis of this compound. By following the detailed experimental protocol and utilizing the provided spectral interpretation, researchers can confidently characterize this important molecule. The structured data presentation and visual workflows are designed to facilitate understanding and ensure the reproducibility of results, which are critical for applications in synthetic chemistry, quality control, and drug development.

Application Note: FT-IR Analysis of Ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 1H-benzo[d]imidazole-2-carboxylate is a key heterocyclic compound, frequently utilized as a structural scaffold in the synthesis of pharmacologically active molecules. Benzimidazole derivatives are known for a wide range of biological activities, making their structural confirmation and purity assessment critical in drug discovery and development.[1][2] Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the primary functional groups within a molecule.[3] By analyzing the absorption of infrared radiation, which induces molecular vibrations, FT-IR provides a unique spectral fingerprint, confirming the presence of key structural features such as the benzimidazole ring system and the ethyl ester moiety. This note provides a detailed protocol for the FT-IR analysis of this compound.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these natural vibrational modes (e.g., stretching, bending). An FT-IR spectrometer measures this absorption, and a mathematical process called a Fourier transform converts the raw data into a spectrum. The spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), where peaks indicate the presence of specific functional groups, making it an invaluable tool for structural elucidation.[4]

Structural Features and Expected FT-IR Data

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the FT-IR spectrum.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3300 - 3100N-H (Imidazole Ring)StretchingMedium, Broad
3100 - 3000C-H (Aromatic)StretchingMedium to Weak
2985 - 2900C-H (Aliphatic - Ethyl)StretchingMedium to Weak
~1710C=O (Ester)StretchingStrong, Sharp
1630 - 1590C=N (Imidazole Ring)StretchingMedium
1600 - 1450C=C (Aromatic Ring)StretchingMedium to Strong
1470 - 1440C-H (Aliphatic - Ethyl)BendingMedium
1300 - 1200C-N (Imidazole Ring)StretchingMedium
1250 - 1050C-O (Ester)StretchingStrong
900 - 675C-H (Aromatic)Out-of-Plane BendingStrong

Note: The exact positions of peaks can be influenced by the sample's physical state, intermolecular interactions, and hydrogen bonding.[5][6][7][8]

Visualizations

The relationship between the molecular structure and its expected spectral regions can be visualized, along with the general workflow for its analysis.

cluster_molecule This compound cluster_groups Functional Groups cluster_peaks Characteristic FT-IR Regions (cm⁻¹) molecule Molecular Structure nh N-H (Imidazole) molecule->nh ch_aro C-H (Aromatic) molecule->ch_aro co_ester C=O (Ester) molecule->co_ester cn_ring C=N / C=C (Ring) molecule->cn_ring co_stretch C-O (Ester) molecule->co_stretch peak_nh ~3300-3100 nh->peak_nh peak_ch_aro ~3100-3000 ch_aro->peak_ch_aro peak_co_ester ~1710 co_ester->peak_co_ester peak_cn_ring ~1630-1450 cn_ring->peak_cn_ring peak_co_stretch ~1250-1050 co_stretch->peak_co_stretch

Caption: Logical relationship between functional groups and FT-IR peaks.

start Start Analysis prep Sample Preparation (ATR or KBr Pellet) start->prep instrument Configure Spectrometer (Range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹) prep->instrument background Collect Background Spectrum (Empty ATR or Blank KBr Pellet) instrument->background sample Collect Sample Spectrum background->sample process Data Processing (Background Subtraction, Baseline Correction) sample->process interpret Spectrum Interpretation (Compare Peaks to Reference Table) process->interpret report Generate Report interpret->report end_node End report->end_node

Caption: Experimental workflow for FT-IR analysis.

Experimental Protocols

Two common methods for analyzing solid samples are presented below. The Attenuated Total Reflectance (ATR) method is modern and requires minimal sample preparation, while the Potassium Bromide (KBr) pellet method is a traditional transmission technique.[9]

Protocol 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This is the preferred method for rapid analysis due to its simplicity.

A. Instrumentation and Materials

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[9]

  • This compound (solid powder).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol) and lint-free wipes.

B. Procedure

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.[10]

  • Background Scan: Record a background spectrum with the clean, empty ATR crystal. This scan accounts for ambient atmospheric conditions (e.g., CO₂, H₂O) and the instrument's optical characteristics.[4]

  • Sample Application: Place a small amount of the powdered sample onto the center of the ATR crystal using a clean spatula. Ensure the crystal surface is fully covered.[4]

  • Apply Pressure: Lower the ATR pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[10]

  • Sample Scan: Acquire the FT-IR spectrum of the sample. Typical settings are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 to 64 scans to ensure a good signal-to-noise ratio.[4]

  • Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface as described in step 1.

Protocol 2: KBr Pellet Transmission FT-IR Spectroscopy

This method is used when an ATR accessory is unavailable or when higher resolution spectra are required.

A. Instrumentation and Materials

  • FT-IR Spectrometer.

  • This compound (solid powder).

  • FT-IR grade Potassium Bromide (KBr), oven-dried to remove moisture.[11]

  • Agate mortar and pestle.

  • Hydraulic press and pellet-forming die.

  • Pellet holder for the spectrometer.

B. Procedure

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.[10][11]

    • Using a clean agate mortar and pestle, grind the KBr briefly first, then add the sample.

    • Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. This minimizes light scattering.[12]

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[10]

  • Background Scan: If required by the instrument, a background scan can be run with an empty sample compartment or with a blank KBr pellet.

  • Sample Scan:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the FT-IR spectrum using settings similar to the ATR method (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32-64 scans).

  • Data Analysis: The resulting spectrum should show clear absorption bands corresponding to the functional groups listed in Table 1. The spectrum should be baseline-corrected if necessary. Compare the peak positions with the reference data to confirm the compound's identity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ethyl 1H-benzo[d]imidazole-2-carboxylate synthesis.

Troubleshooting Guide

Low yields in the synthesis of this compound, typically achieved through the condensation of o-phenylenediamine and diethyl oxalate (a variation of the Phillips benzimidazole synthesis), can be a common issue. This guide addresses potential causes and their solutions.

Problem 1: Low or No Product Formation

Potential CauseTroubleshooting Steps & Recommendations
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1] - Reaction Temperature: The reaction may require heating to proceed at an adequate rate. While higher temperatures can increase the rate, they might also promote side reactions. Optimization of the temperature is crucial.[1]
Purity of Starting Materials - o-Phenylenediamine: Impurities can interfere with the condensation. It is advisable to use high-purity o-phenylenediamine.[1] - Diethyl Oxalate: Ensure the diethyl oxalate is pure and free from hydrolysis products like oxalic acid and ethanol.[1]
Presence of Moisture - Anhydrous Conditions: Diethyl oxalate is sensitive to moisture, which can lead to its hydrolysis, especially under acidic or basic conditions.[1] Ensure all glassware is oven-dried and use anhydrous solvents.
Substituent Effects on o-Phenylenediamine - Electron-Withdrawing Groups: If using a substituted o-phenylenediamine, be aware that electron-withdrawing groups can decrease the nucleophilicity of the amine groups, slowing down the reaction.[1]

Problem 2: Presence of Significant Impurities or Byproducts

Potential CauseTroubleshooting Steps & Recommendations
Side Reactions - Quinoxaline Formation: o-Phenylenediamine can react with diethyl oxalate to form quinoxaline derivatives as byproducts.[2] Careful control of reaction conditions can help minimize this. - Self-Condensation of Diethyl Oxalate: Under certain conditions, diethyl oxalate can undergo self-condensation.
Work-up and Purification Issues - Product Loss: The desired product may be lost during extraction or purification steps. Optimize the pH during work-up to ensure the product is in a neutral, extractable form. - Inadequate Purification: If impurities are co-eluting with the product during column chromatography, try a different solvent system with varying polarity. Recrystallization from a suitable solvent can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound from o-phenylenediamine and diethyl oxalate?

A1: The reaction proceeds via the Phillips condensation mechanism. Initially, one of the amino groups of o-phenylenediamine attacks one of the carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization where the second amino group attacks the other carbonyl carbon, leading to the formation of the benzimidazole ring after dehydration.[3]

Q2: What are the recommended reaction conditions for this synthesis?

A2: While specific conditions can vary, a common approach involves reacting o-phenylenediamine with diethyl oxalate in a suitable solvent, often with heating. Some methods utilize dilute mineral acids to catalyze the reaction.[3] Microwave-assisted synthesis has also been reported to reduce reaction times for similar condensations.[4]

Q3: How can I purify the crude this compound?

A3: Common purification methods for benzimidazole derivatives include:

  • Recrystallization: Choose a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures. Ethanol or ethanol/water mixtures are often good starting points.

  • Column Chromatography: Silica gel is a common stationary phase. The mobile phase can be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity can be gradually increased to elute the product.[5]

Q4: What are the expected 1H and 13C NMR chemical shifts for this compound?

A4: While the exact chemical shifts can vary depending on the solvent, you can expect the following general signals:

  • 1H NMR: A broad singlet for the N-H proton (often > 10 ppm), aromatic protons in the range of 7-8 ppm, a quartet for the -OCH2- group of the ethyl ester around 4.4 ppm, and a triplet for the -CH3 group of the ethyl ester around 1.4 ppm.

  • 13C NMR: Signals for the aromatic carbons, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The chemical shifts of benzimidazole carbons are well-documented and can be used for comparison.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a generalized procedure based on the Phillips condensation reaction.

Materials:

  • o-Phenylenediamine

  • Diethyl oxalate

  • Ethanol (anhydrous)

  • Hydrochloric acid (4N, optional catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in anhydrous ethanol.

  • Add diethyl oxalate (1.1 equivalents) to the solution.

  • If using a catalyst, add a catalytic amount of 4N HCl.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis

ParameterConventional HeatingMicrowave Irradiation
Catalyst Dilute mineral acids (e.g., HCl)[3]Can be performed with or without a catalyst[4]
Solvent Ethanol, Acetic Acid[3]Often solvent-free or in a minimal amount of a high-boiling solvent[4]
Reaction Time Several hours[3]Minutes
Yield Good, but can be variable[3]Often higher yields[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants o-Phenylenediamine + Diethyl Oxalate reaction Reaction (Heating/Catalyst) reactants->reaction 1. Condensation neutralization Neutralization reaction->neutralization 2. Quenching extraction Extraction neutralization->extraction drying Drying & Concentration extraction->drying purification Recrystallization or Column Chromatography drying->purification 3. Purification product Pure Ethyl 1H-benzo[d]imidazole- 2-carboxylate purification->product 4. Isolation

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction impure_reagents Impure Reagents? start->impure_reagents moisture Presence of Moisture? start->moisture side_reactions Side Reactions? start->side_reactions optimize_conditions Optimize Time & Temperature incomplete_reaction->optimize_conditions purify_reagents Use High-Purity Reagents impure_reagents->purify_reagents anhydrous_conditions Ensure Anhydrous Conditions moisture->anhydrous_conditions control_conditions Control Reaction Conditions side_reactions->control_conditions

Caption: A troubleshooting decision tree for addressing low product yield in the synthesis.

References

Technical Support Center: Synthesis of Ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 1H-benzo[d]imidazole-2-carboxylate. The following information addresses common side products, optimization of reaction conditions, and purification strategies.

Troubleshooting Guide

Low yields and the presence of impurities are common challenges in the synthesis of this compound, primarily when using the Phillips condensation method with o-phenylenediamine and diethyl oxalate. This guide provides solutions to frequently encountered problems.

Problem Potential Cause Recommended Solution
Low to No Product Formation Incomplete Reaction: The condensation may not have reached completion.Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[1][2]
Poor Quality of Starting Materials: Impurities in o-phenylenediamine or diethyl oxalate can inhibit the reaction.Use high-purity, recrystallized starting materials. Ensure diethyl oxalate has not hydrolyzed.[2]
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate.Anhydrous, aprotic solvents like tetrahydrofuran (THF) can decrease reaction time and increase yield. Optimize the temperature, as excessively high temperatures can promote side reactions and decomposition.[2]
Presence of a Major Side Product (Quinoxaline-2,3-dione) Reaction Pathway Competition: The reaction between o-phenylenediamine and diethyl oxalate can lead to the formation of either the desired benzimidazole or the quinoxaline-2,3-dione.The reaction conditions, particularly the acidity, can influence the reaction pathway. While specific conditions favoring the benzimidazole are not extensively documented, exploring neutral or slightly acidic conditions may be beneficial. The use of an oxidizing agent is necessary for the final step of benzimidazole formation from the intermediate.[1][3]
Formation of Colored Impurities (Dark brown or black crude product) Oxidation of o-phenylenediamine: Aromatic diamines are susceptible to oxidation by atmospheric oxygen, which can be catalyzed by trace metal impurities.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[1] During workup and purification, consider an activated charcoal treatment to adsorb colored impurities.[1]
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The desired product and side products may have similar polarities, making separation by column chromatography challenging.Optimize the reaction to minimize byproduct formation. For purification, carefully select the eluent system for column chromatography. Recrystallization from a suitable solvent system is often the preferred method for purifying quinoxaline-2,3-diones and can be effective for the target benzimidazole as well. A common procedure involves dissolving the crude product in a dilute NaOH solution and reprecipitating with dilute HCl.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound from o-phenylenediamine and diethyl oxalate?

A1: The most prevalent side product is quinoxaline-2,3-dione. This arises from a competing cyclocondensation reaction pathway between the two starting materials.[1] The reaction involves the nucleophilic attack of both amino groups of o-phenylenediamine on the two carbonyl carbons of diethyl oxalate, followed by the elimination of two molecules of ethanol.

Q2: How can I minimize the formation of quinoxaline-2,3-dione?

A2: While completely eliminating the formation of quinoxaline-2,3-dione can be challenging, adjusting the reaction conditions may favor the formation of the benzimidazole. The synthesis of benzimidazoles from o-phenylenediamines and dicarbonyl compounds often requires an oxidative cyclization step. Ensuring the presence of a suitable oxidizing agent (which can be air) and optimizing the reaction temperature and time are crucial. Some literature suggests that microwave-assisted synthesis can significantly reduce reaction times, which may help in minimizing the formation of side products.

Q3: My crude product is highly colored. What causes this and how can I decolorize it?

A3: The dark coloration is typically due to the oxidation of the o-phenylenediamine starting material or intermediates. To mitigate this, it is advisable to use high-purity starting materials and to conduct the reaction under an inert atmosphere. During the workup, a treatment with activated charcoal in the recrystallization solvent can effectively remove colored impurities.

Q4: What are the best methods for purifying the final product?

A4: Recrystallization is a highly effective method for purifying this compound. Suitable solvents include ethanol, methanol, or mixtures of ethyl acetate and hexane. If recrystallization does not provide a product of sufficient purity, column chromatography using silica gel is recommended. A gradient elution with a mixture of ethyl acetate and hexane is a good starting point for separation.

Data Presentation

Currently, there is limited quantitative data in the available literature that directly compares the yields of this compound and its side products under a systematic variation of reaction conditions. The table below summarizes the potential outcomes based on qualitative descriptions from various sources.

Reaction Condition Expected Major Product Potential Side Products Reported Yields (General Benzimidazole Synthesis)
Reflux in Ethanol/Water with HCl (Phillips Conditions)This compoundQuinoxaline-2,3-dione, unreacted starting materialsGood to high yields for many benzimidazoles
Heating without solventQuinoxaline-2,3-dione (often favored)This compound-
Microwave irradiationPotentially higher selectivity for the benzimidazoleQuinoxaline-2,3-dioneCan lead to significantly reduced reaction times

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the Phillips condensation reaction. Optimization of specific parameters may be required.

Materials:

  • o-Phenylenediamine

  • Diethyl oxalate

  • Ethanol (anhydrous)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in anhydrous ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • To this mixture, add diethyl oxalate (typically in a 1:1 to 1:1.2 molar ratio relative to o-phenylenediamine).

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

Logical Relationship of Product and Side Product Formation

Reactants o-Phenylenediamine + Diethyl Oxalate Intermediate Amide Intermediate Reactants->Intermediate Condensation SideProduct Quinoxaline-2,3-dione Reactants->SideProduct Alternative Cyclocondensation Product This compound Intermediate->Product Intramolecular Cyclization + Oxidation

Caption: Reaction pathways leading to the desired product and the primary side product.

Experimental Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Mix o-Phenylenediamine, Diethyl Oxalate & Catalyst in Solvent B 2. Reflux Reaction Mixture A->B C 3. Monitor by TLC B->C D 4. Cool Reaction Mixture C->D E 5. Isolate Crude Product (Filtration or Evaporation) D->E F 6. Recrystallization or Column Chromatography E->F G 7. Characterization (NMR, MS, MP) F->G

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Ethyl 1H-Benzo[d]imidazole-2-carboxylate Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields during the synthesis of ethyl 1H-benzo[d]imidazole-2-carboxylate. This document provides a series of frequently asked questions (FAQs) and troubleshooting steps to identify and resolve common issues in the cyclization reaction.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is significantly lower than expected. What are the most common causes?

Low yields in this synthesis can stem from several factors, primarily related to starting material quality, reaction conditions, and work-up procedures. The most common culprits include:

  • Purity of Reactants: The starting materials, o-phenylenediamine and diethyl oxalate (or a related dicarbonyl compound), must be pure. O-phenylenediamine is particularly susceptible to oxidation, which can lead to colored impurities and side products, ultimately reducing the yield of the desired benzimidazole.

  • Reaction Temperature and Time: The classical Phillips-Ladenburg synthesis of benzimidazoles often requires high temperatures to drive the cyclization and dehydration steps.[1][2] Insufficient temperature or reaction time may lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause decomposition of reactants and products.

  • Atmospheric Conditions: The presence of oxygen can promote the oxidation of o-phenylenediamine, leading to the formation of undesired side products. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[3]

  • Inadequate Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized overheating and incomplete reaction, thereby lowering the yield.

  • Suboptimal Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. For instance, using an inappropriate solvent for recrystallization can result in poor recovery of the final product.[3]

Q2: How can I assess the purity of my o-phenylenediamine starting material?

The purity of o-phenylenediamine is critical for achieving a good yield. Here are a few methods to assess its purity:

  • Melting Point: A sharp melting point close to the literature value (approx. 102-104 °C) is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.

  • Appearance: Pure o-phenylenediamine should be a colorless to light tan solid. A dark brown or black color indicates significant oxidation.

  • TLC Analysis: Thin-layer chromatography can be used to check for the presence of multiple components.

  • Purification: If the starting material is discolored, it can be purified by recrystallization from water with the addition of a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) to reduce oxidized impurities.[3] Decolorizing with activated charcoal during recrystallization can also be effective.[4]

Q3: What are the recommended reaction conditions for the synthesis of this compound?

The synthesis is typically achieved through the condensation of o-phenylenediamine with diethyl oxalate. While various methods exist, a common approach involves heating the reactants, often in the presence of an acid catalyst.

MethodReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Phillips-Ladenburgo-phenylenediamine, Carboxylic AcidDilute Mineral Acid>180VariesModerate[2]
Modified Phillipso-phenylenediamine, Diethyl OxalateAcetic AcidReflux2~75(General procedure)
Microwave-assistedo-phenylenediamine, Diethyl OxalateNone (neat)1200.25>90(Illustrative)
Catalytico-phenylenediamine, AldehydeH₂O₂/HClRoom Temp0.5-2High[5]

Note: The table presents a summary of typical conditions. Yields are highly dependent on the specific substrate and reaction scale.

Q4: I am observing the formation of significant amounts of colored impurities. What are they and how can I prevent them?

The formation of colored impurities is a common issue, often arising from the oxidation of o-phenylenediamine. These byproducts can be complex polymeric materials. To minimize their formation:

  • Use High-Purity Reactants: Start with freshly purified o-phenylenediamine.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.[3]

  • Control Temperature: Avoid excessive heating, as this can accelerate decomposition and side reactions.

  • Charcoal Treatment: During workup, treating the solution with activated charcoal can help adsorb colored impurities before crystallization.[4]

Q5: My product seems to be lost during the purification step. What are some best practices for isolating this compound?

Efficient purification is key to maximizing your isolated yield. Here are some recommendations:

  • Recrystallization: This is a common and effective method for purifying the crude product.

    • Solvent Selection: Choose a solvent that dissolves the compound well at high temperatures but poorly at room temperature. Common solvents for benzimidazole derivatives include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane.[3]

    • Slow Cooling: Allow the hot solution to cool slowly to promote the formation of pure crystals and maximize recovery.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a good alternative.[3]

    • Eluent System: A typical eluent system for benzimidazoles is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[3] The optimal ratio should be determined by TLC analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation

This protocol is a representative procedure based on the Phillips-Ladenburg reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (1.0 eq) and diethyl oxalate (1.1 eq).

  • Solvent Addition: Add glacial acetic acid to the flask to act as both a solvent and a catalyst.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane eluent system.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_reactants Check Reactant Purity (o-phenylenediamine) start->check_reactants reactant_impure Reactants Impure? check_reactants->reactant_impure purify_reactants Purify Reactants (Recrystallization, Charcoal) reactant_impure->purify_reactants Yes review_conditions Review Reaction Conditions reactant_impure->review_conditions No purify_reactants->review_conditions conditions_ok Conditions Optimal? review_conditions->conditions_ok optimize_conditions Optimize Conditions (Temp, Time, Atmosphere) conditions_ok->optimize_conditions No check_workup Analyze Work-up & Purification conditions_ok->check_workup Yes optimize_conditions->check_workup workup_ok Work-up Efficient? check_workup->workup_ok optimize_workup Optimize Purification (Recrystallization Solvent, Chromatography) workup_ok->optimize_workup No success Yield Improved workup_ok->success Yes optimize_workup->success

A troubleshooting workflow for low yield in benzimidazole synthesis.

References

optimization of reaction conditions for ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of ethyl 1H-benzo[d]imidazole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the condensation of o-phenylenediamine with a suitable C2-synthon. Common approaches include reaction with ethyl 2-chloro-3-oxobutanoate or the cyclocondensation with diethyl oxalate.[1][2] Another established method is the reaction of o-phenylenediamine with a carboxylic acid derivative under dehydrating conditions.[3]

Q2: What catalysts can be used to improve the reaction yield and rate?

A2: A variety of catalysts can be employed. Acid catalysts such as p-toluenesulfonic acid (p-TsOH) or mineral acids are commonly used to facilitate the cyclodehydration step.[3][4] In recent years, nanoparticle catalysts like zinc oxide (ZnO-NPs) have been shown to be effective, offering advantages such as higher yields, shorter reaction times, and easier work-up.[4] For certain related benzimidazole syntheses, oxidizing agents like sodium metabisulfite have also been utilized.[3]

Q3: What are the typical solvents used for this synthesis?

A3: The choice of solvent often depends on the specific reagents and reaction conditions. Protic solvents like ethanol are frequently used, especially when employing catalysts like ZnO-NPs or in recrystallization processes.[4][5] Aprotic solvents such as 1,4-dioxane, N,N-dimethylformamide (DMF), and acetonitrile are also reported, particularly in multi-step syntheses or when using specific coupling agents.[1][6][7]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q5: What are the best methods for purifying the crude product?

A5: The most common purification techniques for this compound and related compounds are recrystallization and column chromatography.[5][8] Recrystallization is often attempted first, using solvents like ethanol or ethyl acetate/hexane mixtures.[5] For achieving higher purity or separating closely related impurities, column chromatography using silica gel is recommended.[8]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the possible causes and how can I fix it?

A: This is a common issue that can stem from several factors. Below is a systematic approach to troubleshoot the problem.

  • Reagent Quality: Ensure that the o-phenylenediamine is not oxidized, as this can lead to colored impurities and reduced yield. It is advisable to use freshly purified or high-purity starting materials. The quality of other reagents, such as the C2-synthon and solvents, should also be verified.

  • Reaction Conditions: The reaction conditions may not be optimal. Key parameters to investigate include:

    • Temperature: Some condensation reactions require heating or reflux to proceed to completion.[1] Ensure the reaction is being conducted at the appropriate temperature as specified in the protocol.

    • Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction by TLC until the starting material is consumed.[8]

    • Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials and intermediates.[5]

  • Catalyst Inactivity: If using a catalyst, ensure it is active. For example, acid catalysts can degrade over time, and nanoparticle catalysts may have reduced activity if not stored properly.

Issue 2: Impure Product After Work-up

Q: After the initial work-up, my product is highly impure, as indicated by TLC or other analytical methods. What steps should I take?

A: Product impurity is a frequent challenge. The following steps can help improve the purity of your compound.

  • Optimize Recrystallization:

    • Solvent Selection: The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexane).[5]

    • Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[5]

    • Charcoal Treatment: If your product is colored, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.[5]

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the recommended next step.[5]

    • Stationary Phase: Silica gel is the most common stationary phase for this class of compounds.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is a good starting point. The polarity of the eluent can be gradually increased to elute the desired compound.[5][8]

Issue 3: Reaction Stalls and Does Not Go to Completion

Q: My reaction starts but then stalls, with starting material still present even after an extended period. What could be the issue?

A: A stalled reaction can be frustrating. Here are some potential causes and solutions:

  • Equilibrium: The reaction may be reversible and have reached equilibrium. Driving the reaction forward can be achieved by removing a byproduct, such as water, using a Dean-Stark apparatus if applicable to the reaction conditions.

  • Insufficient Catalyst: The amount of catalyst may be insufficient to drive the reaction to completion. Consider increasing the catalyst loading, but be mindful that this can sometimes lead to more side products.

  • Reagent Stoichiometry: Double-check the stoichiometry of your reactants. An incorrect ratio can lead to one reactant being consumed while the other remains in excess.

Experimental Protocols

Protocol 1: General Synthesis via Condensation with Diethyl Oxalate

This protocol is a generalized procedure based on common synthetic routes for related benzimidazole esters.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Reagent Addition: Add diethyl oxalate (1.1 equivalents) to the solution.

  • Catalyst Addition (Optional): Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol.[5] If further purification is needed, perform column chromatography on silica gel using an ethyl acetate/hexane eluent system.[5][8]

Protocol 2: ZnO Nanoparticle-Catalyzed Synthesis

This protocol is adapted from modern, eco-friendly synthesis methods.[4]

  • Reaction Setup: In a round-bottom flask, suspend ZnO nanoparticles (e.g., 0.02 mol%) in ethanol.

  • Reactant Addition: Add o-phenylenediamine (1 equivalent) and the desired carboxylic acid or aldehyde derivative (1 equivalent) to the suspension.

  • Reaction: Stir the mixture at 70 °C for 1-2 hours, monitoring the reaction by TLC.[4]

  • Work-up: Upon completion, cool the reaction mixture. The product can often be isolated by filtration.

  • Purification: Wash the collected solid with an ethanol-water mixture and then recrystallize from ethanol to obtain the pure product.[4]

Data Presentation

Table 1: Optimization of Reaction Conditions for Benzimidazole Synthesis

EntryCatalystSolventTemperature (°C)TimeYield (%)Reference
1TiO₂ (nano)EtOH702 h86[4]
2ZnO (nano)EtOH702 h92[4]
3p-TsOHToluene802 h81[4]
4PSAEtOHr.t.30 min85[4]
5None (Reflux)1,4-DioxaneReflux--[1]
6EDC.HCli-Propanol80 (Microwave)15 min90[9]

Note: The yields and conditions are based on the synthesis of related benzimidazole derivatives and serve as a guide for optimization.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Reaction Setup (o-phenylenediamine, solvent) B 2. Reagent Addition (e.g., Diethyl Oxalate) A->B C 3. Catalyst Addition (Optional) B->C D 4. Heating & Reflux (Monitor by TLC) C->D E 5. Cooling & Precipitation D->E F 6. Filtration E->F G 7. Crude Product F->G H 8. Recrystallization G->H I 9. Column Chromatography (If needed) H->I Purity not sufficient J 10. Pure Product H->J Purity sufficient I->J

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_catalyst Catalyst start Low or No Yield reagent_check Check Purity of Starting Materials start->reagent_check Start Here reagent_solution Use High-Purity or Freshly Purified Reagents reagent_check->reagent_solution temp_check Is Temperature Optimal? reagent_solution->temp_check temp_solution Adjust Temperature (Heat/Reflux) temp_check->temp_solution time_check Is Reaction Time Sufficient? time_solution Extend Reaction Time (Monitor by TLC) time_check->time_solution atmosphere_check Is Inert Atmosphere Needed? atmosphere_solution Run Under N₂ or Ar atmosphere_check->atmosphere_solution temp_solution->time_check time_solution->atmosphere_check catalyst_check Is Catalyst Active and Sufficient? atmosphere_solution->catalyst_check catalyst_solution Use Fresh Catalyst or Increase Loading catalyst_check->catalyst_solution

References

removing colored impurities from crude ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Answering the technical needs of researchers, scientists, and drug development professionals, this guide provides detailed troubleshooting and frequently asked questions for the purification of crude ethyl 1H-benzo[d]imidazole-2-carboxylate, with a focus on removing persistent colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the origin of the colored impurities in my crude this compound?

A1: Colored impurities in benzimidazole syntheses are typically high-molecular-weight byproducts or degradation products. The most common causes include:

  • Oxidation: Aromatic compounds, especially those with amine functionalities, can oxidize when exposed to atmospheric oxygen, a process that can be catalyzed by trace metal impurities.[1]

  • Amine Condensation Products: Side reactions can lead to the formation of highly colored and complex amine condensation products.[2]

  • Starting Material Impurities: The purity of the initial reagents, such as o-phenylenediamine, can significantly impact the color of the crude product. Using salts like o-phenylenediamine dihydrochloride may help reduce colored impurities from the start.[3]

Q2: What is the most straightforward method to decolorize my crude product?

A2: For initial purification and decolorization, recrystallization combined with an activated carbon (charcoal) treatment is the most common and effective first step. Activated carbon has a high surface area with pores that are effective at adsorbing large, colored organic molecules.[4][5][6] This method is often sufficient to remove a significant amount of color and improve purity.

Q3: When should I choose column chromatography over recrystallization?

A3: The choice depends on the impurity profile and desired final purity.

  • Recrystallization is ideal for removing small amounts of impurities that have solubility profiles significantly different from your product. It is generally faster and more economical for larger-scale purifications.[1]

  • Column Chromatography is necessary when recrystallization fails to provide the desired purity. It is highly effective for separating complex mixtures or impurities with solubilities similar to the product and is the preferred method for achieving very high purity.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process.

Issue 1: The product remains colored after a single recrystallization.
  • Cause: The impurities may be highly persistent, or the recrystallization solvent may not be optimal.

  • Solution:

    • Add Activated Carbon: Perform the recrystallization again, but this time, add activated carbon to the hot solution to adsorb the colored impurities.[1]

    • Solvent Screening: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents with varying polarities, such as ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane.[1]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[1]

Issue 2: Significant product loss occurs during activated carbon treatment.
  • Cause: Activated carbon is non-specific and can adsorb the desired product in addition to impurities.[1]

  • Solution:

    • Reduce the Amount of Carbon: Use a minimal amount of activated carbon. A typical starting point is 1-5% by weight relative to the crude product.[1]

    • Minimize Contact Time: Limit the time the solution is heated with the carbon. A brief reflux of 5-10 minutes is often sufficient.[1]

    • Perform Hot Filtration Quickly: Filter the hot solution rapidly to remove the carbon and prevent premature crystallization of the product on the filter paper.[1]

Issue 3: Recrystallization and charcoal treatment are ineffective.
  • Cause: The impurities may have very similar solubility and polarity to the product, making separation by recrystallization difficult.

  • Solution:

    • Purify by Column Chromatography: This is the recommended next step. Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[1][7] This technique offers much higher resolving power for difficult-to-separate mixtures.

Comparison of Purification Methods

FeatureRecrystallization with Activated CarbonColumn Chromatography
Primary Application Removal of moderate color and impurities with different solubility.High-purity separation of complex mixtures or closely related compounds.[1]
Typical Scale Milligrams to kilograms.[1]Milligrams to hundreds of grams.
Speed Relatively fast (hours).[1]Slower (can take several hours to a day).
Cost Low (solvents, carbon, filter paper).Higher (silica gel, large volumes of high-purity solvents).
Complexity Low to moderate.High; requires technique development (e.g., TLC).[7]
Typical Purity Good to high.Very high.[1]

Experimental Protocols

Protocol 1: Decolorization and Recrystallization using Activated Carbon

This protocol is designed for the general purification of crude this compound.

  • Solvent Selection: Begin with ethanol, a common solvent for recrystallizing benzimidazole derivatives.[8]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot ethanol required to fully dissolve it. Stir continuously.

  • Decolorization: Remove the flask from the heat source. Cautiously add activated carbon (1-5% of the crude product's weight) to the hot solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.

  • Heating: Return the flask to the heat source and gently reflux the mixture for 5-10 minutes with stirring.[1]

  • Hot Filtration: Quickly filter the hot mixture through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent the product from crystallizing in the funnel.[1]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once crystal formation is evident, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for achieving high purity when recrystallization is insufficient.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial mobile phase. A good starting eluent for benzimidazoles is a mixture of ethyl acetate and hexane.[1][9]

  • Column Packing: Pour the silica slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the excess solvent to drain until it is level with the top of the silica. Add a thin layer of sand to protect the silica bed.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the sample to the top of the column and allow it to adsorb onto the silica.[1]

  • Elution: Carefully add the mobile phase to the column. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20%, 30% ethyl acetate) to elute the compounds.[1]

  • Fraction Collection & Analysis: Collect the eluent in separate fractions. Monitor the composition of each fraction using Thin-Layer Chromatography (TLC).[1]

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Visual Workflow Guides

Caption: Troubleshooting workflow for purifying crude this compound.

RecrystallizationWorkflow process_step process_step action_step action_step result_step result_step caution_step caution_step A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Add Activated Carbon (1-5% w/w) A->B C 3. Reflux Briefly (5-10 min) B->C J Caution: Add carbon to hot, not boiling, solution. B->J D 4. Perform Hot Filtration C->D E 5. Cool Filtrate Slowly (Room Temp -> Ice Bath) D->E Clear Filtrate F 6. Collect Crystals (Vacuum Filtration) E->F G 7. Wash with Cold Solvent F->G H 8. Dry Under Vacuum G->H I Pure, Decolorized Product H->I

Caption: Experimental workflow for recrystallization with activated carbon.

References

Technical Support Center: Ethyl 1H-benzo[d]imidazole-2-carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of ethyl 1H-benzo[d]imidazole-2-carboxylate.

Troubleshooting Guide

Low or No Product Yield

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of this compound, typically via the Phillips-Ladenburg condensation of o-phenylenediamine and diethyl oxalate, can be attributed to several factors. The most common issues include suboptimal reaction conditions, purity of starting materials, and the presence of moisture.[1]

Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities in either o-phenylenediamine or diethyl oxalate can lead to the formation of unwanted side products and inhibit the desired reaction.[1] Ensure the use of high-purity starting materials. o-Phenylenediamine is susceptible to oxidation, which can result in colored impurities.

  • Ensure Anhydrous Conditions: Diethyl oxalate is sensitive to moisture and can hydrolyze, particularly under acidic or basic conditions, to oxalic acid and ethanol.[1] This reduces the effective concentration of your electrophile. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Optimize Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can accelerate the reaction, they may also promote the formation of byproducts or lead to decomposition of the product.[1][2] A systematic optimization of the reaction temperature is recommended.

  • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has gone to completion.[3]

Product Purity and Contamination Issues

Q2: My final product is highly colored (e.g., brown or black). What is the cause and how can I resolve this?

The appearance of color in the crude product is a frequent issue, often arising from the oxidation of the o-phenylenediamine starting material or the formation of polymeric byproducts at elevated temperatures.

Troubleshooting Steps:

  • Use High-Purity o-Phenylenediamine: Start with the cleanest possible o-phenylenediamine. If the starting material is already discolored, consider purifying it before use.

  • Inert Atmosphere: When scaling up, handling the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, especially during heating.[4]

  • Charcoal Treatment during Recrystallization: The use of activated charcoal during the recrystallization process is highly effective for removing colored impurities.[4] Add a small amount (1-5% w/w) of activated charcoal to the hot solution, reflux briefly, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Reducing Agents: In some instances, adding a small quantity of a reducing agent like sodium dithionite (Na₂S₂O₄) during the work-up can help to reduce oxidized impurities.[4]

Q3: After purification by recrystallization, I still observe significant impurities in my product. What should I do?

If recrystallization does not sufficiently purify your product, it is likely due to the presence of impurities with similar solubility profiles.

Troubleshooting Steps:

  • Solvent Screening: The choice of recrystallization solvent is critical. The ideal solvent should dissolve the product well at high temperatures and poorly at low temperatures. Experiment with a range of solvents with varying polarities. Common solvents for benzimidazole derivatives include ethanol, methanol, ethyl acetate, and mixtures such as ethyl acetate/hexane.[4]

  • Slow Cooling: Allowing the saturated solution to cool slowly to room temperature before further cooling in an ice bath promotes the formation of purer crystals.

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is the recommended next step.[4] It separates compounds based on their differential adsorption to a stationary phase, offering a higher degree of separation.

Frequently Asked Questions (FAQs)

Q4: What is the most common and scalable method for synthesizing this compound?

The most widely used method is the Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative.[5][6][7][8] For the synthesis of the title compound, diethyl oxalate is a common and effective reagent.

Q5: What are the potential side reactions when using o-phenylenediamine and diethyl oxalate?

Potential side reactions include the formation of quinoxaline-2,3-dione and N,N'-diethyloxamide.[9] The reaction conditions, particularly temperature and the stoichiometry of the reactants, can influence the prevalence of these side products.

Q6: Are there alternative, milder synthetic routes available?

Yes, alternative methods have been developed to circumvent the often harsh conditions of the traditional Phillips-Ladenburg synthesis. These include:

  • Catalytic Methods: The use of catalysts such as ZnO nanoparticles has been shown to promote the reaction under milder conditions with shorter reaction times and high yields.[10]

  • One-Pot Reductive Cyclization: A "one-pot" nitro-reductive cyclization starting from a substituted nitroaniline has been reported to produce a similar ethyl benzimidazole carboxylate in high yield (87%).[11]

Q7: How do I choose between recrystallization and column chromatography for purification at scale?

  • Recrystallization: This is generally the more economical and faster method for large-scale purification, especially for removing small amounts of impurities with significantly different solubility profiles.[4]

  • Column Chromatography: While more time-consuming and costly in terms of solvent and stationary phase, it is more effective for separating complex mixtures and achieving very high purity.[4]

Data Presentation

Table 1: Comparison of Synthetic Methods for Benzimidazole Derivatives

MethodStarting MaterialsReagents/CatalystConditionsYieldReference
Phillips-Ladenburgo-Phenylenediamine, Diethyl OxalateDilute Mineral AcidHigh TemperatureGood[7]
ZnO Nanoparticle Catalysiso-Phenylenediamine, Aromatic AldehydeZnO Nanoparticles70°C, 2 hours92%[7][10]
One-Pot Reductive CyclizationEthyl 4-(butylamino)-3-nitrobenzoate, AldehydeSodium DithioniteDMSO87%[11]
From Ethyl-3,4-diaminobenzoateEthyl-3,4-diaminobenzoate, Ethyl Cyanoacetate-200°C, 20 hoursNot Specified[2]

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound via Phillips-Ladenburg Condensation

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

  • o-Phenylenediamine

  • Diethyl oxalate

  • Ethanol (anhydrous)

  • Hydrochloric acid (4 M in dioxane or concentrated HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 equivalent) in anhydrous ethanol.

  • To this solution, add diethyl oxalate (1.1 equivalents).

  • Slowly add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the crude product by filtration and wash with cold ethanol.

  • Further purify the crude product by recrystallization from ethanol.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reactants o-Phenylenediamine + Diethyl Oxalate reaction Reflux in Ethanol with Catalytic Acid reactants->reaction cooling Cool Reaction Mixture reaction->cooling filtration Filter Crude Product cooling->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization final_product Ethyl 1H-benzo[d]imidazole- 2-carboxylate recrystallization->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Purity Issue check_purity Check Starting Material Purity start->check_purity anhydrous Ensure Anhydrous Conditions check_purity->anhydrous optimize_temp Optimize Reaction Temperature anhydrous->optimize_temp colored_product Product is Colored? optimize_temp->colored_product charcoal Use Activated Charcoal during Recrystallization colored_product->charcoal Yes column_chrom Consider Column Chromatography colored_product->column_chrom No, other impurities final_product Pure Product charcoal->final_product column_chrom->final_product

Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.

References

Technical Support Center: Navigating Solubility Challenges of Ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with ethyl 1H-benzo[d]imidazole-2-carboxylate.

Troubleshooting Guide: Addressing Solubility Issues in Experiments

This guide is designed to provide a systematic approach to resolving common solubility problems encountered during the handling of this compound.

Issue: The compound is not dissolving in my chosen solvent.

  • Initial Assessment:

    • Question: Have you confirmed the purity of this compound?

      • Answer: Impurities can significantly impact solubility. It is advisable to verify the compound's purity through appropriate analytical techniques such as HPLC or NMR.

    • Question: What solvent are you currently using, and at what temperature?

      • Answer: this compound, like many benzimidazole derivatives, is a sparingly soluble compound, particularly in aqueous solutions. Its aromatic and bicyclic structure contributes to its hydrophobic nature. Solubility is expected to be low in water and non-polar organic solvents.

  • Troubleshooting Steps:

    • Question: How can I improve the dissolution of the compound?

      • Answer:

        • Sonication: Use an ultrasonic bath to provide energy to break down the solute-solute interactions and facilitate dissolution.

        • Gentle Heating: Carefully warm the solvent to increase the kinetic energy of the solvent molecules, which can enhance their ability to solvate the compound. Ensure the temperature is well below the solvent's boiling point and the compound's decomposition temperature.

        • Agitation: Continuous stirring or vortexing increases the interaction between the solute and solvent particles.

Issue: The compound precipitates out of solution upon standing or when diluted.

  • Cause Analysis:

    • Question: Are you preparing a supersaturated solution?

      • Answer: Dissolving the compound at an elevated temperature and then allowing it to cool can lead to a supersaturated solution, from which the compound may precipitate over time.

    • Question: Are you diluting a stock solution with a solvent in which the compound is less soluble?

      • Answer: This is a common issue. For instance, diluting a DMSO stock solution with an aqueous buffer can cause the compound to crash out if its solubility in the final buffer composition is exceeded.

  • Solutions:

    • Question: What strategies can I employ to prevent precipitation?

      • Answer:

        • Co-solvents: Prepare your final solution with a mixture of solvents. For aqueous solutions, the addition of a water-miscible organic co-solvent like DMSO, DMF, or ethanol can increase the solubility. It is crucial to determine the optimal co-solvent percentage that maintains solubility without affecting the experimental assay.

        • pH Adjustment: The benzimidazole moiety has basic nitrogen atoms. Adjusting the pH of the aqueous solution to be more acidic can increase the solubility of this compound by protonating the imidazole nitrogens, forming a more soluble salt.

        • Test Different Buffer Systems: Components of certain buffers, such as high salt concentrations, can decrease the solubility of organic compounds. Experimenting with alternative buffer systems may resolve the issue.

Logical Workflow for Troubleshooting Solubility Issues

The following diagram outlines a systematic workflow for addressing solubility challenges with this compound.

Solubility_Troubleshooting start Start: Solubility Issue Encountered check_purity Verify Compound Purity start->check_purity initial_dissolution Attempt Dissolution in Initial Solvent check_purity->initial_dissolution is_dissolved Is the compound fully dissolved? initial_dissolution->is_dissolved yes_dissolved Proceed with Experiment is_dissolved->yes_dissolved Yes no_dissolved Troubleshoot Dissolution is_dissolved->no_dissolved No precipitation Compound Precipitates Later yes_dissolved->precipitation heating_sonication Apply Gentle Heating / Sonication no_dissolved->heating_sonication check_again Re-check Dissolution heating_sonication->check_again check_again->yes_dissolved Yes consult_literature Consult Literature for Specific Solvents check_again->consult_literature No co_solvent Use Co-solvents (e.g., DMSO, Ethanol) precipitation->co_solvent ph_adjustment Adjust pH of Aqueous Solution precipitation->ph_adjustment buffer_system Test Alternative Buffer Systems precipitation->buffer_system final_check Is the solution stable? co_solvent->final_check ph_adjustment->final_check buffer_system->final_check experiment_success Experimentally Stable Solution Achieved final_check->experiment_success Yes final_check->consult_literature No

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

  • Low solubility in water and non-polar solvents like hexane and toluene.

  • Moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

  • Limited solubility in polar protic solvents like ethanol and methanol, which may be improved with heating.

Due to the lack of precise data, it is highly recommended to experimentally determine the solubility in your specific solvent system.

Q2: Why does the solubility of my compound vary between different batches?

A2: Variations in solubility between batches can be attributed to differences in the solid-state properties of the compound. Factors such as crystallinity, polymorphism (the existence of different crystal forms), and the presence of amorphous content can significantly influence solubility. It is advisable to characterize each batch to ensure consistency.

Q3: What concentration of DMSO is generally acceptable in cell-based assays?

A3: Typically, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity and off-target effects. However, the tolerance to DMSO can vary significantly between different cell lines. It is always best practice to run a vehicle control with the same final concentration of DMSO to assess its impact on your specific assay.

Q4: Can I use surfactants to improve the solubility of this compound?

A4: Yes, non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used to increase the aqueous solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic molecule. However, it is important to evaluate the potential interference of the surfactant with your experimental assay.

Data on Solubility

Quantitative solubility data for this compound in a range of common solvents is not extensively reported in publicly available literature. Therefore, researchers are strongly encouraged to determine the solubility experimentally in their specific solvent systems. The table below provides a qualitative summary of expected solubility based on general principles of organic chemistry.

Solvent ClassCommon SolventsExpected Solubility of this compound
Polar Protic Water, Methanol, EthanolLow to Sparingly Soluble
Polar Aprotic DMSO, DMF, AcetoneSoluble to Freely Soluble
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble to Very Sparingly Soluble

Note: "Soluble" and "Insoluble" are qualitative terms. For quantitative assessment, the experimental protocol provided below should be followed.

Experimental Protocol: Determination of Solubility

This protocol outlines a standard laboratory procedure for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • A range of analytical grade solvents (e.g., water, ethanol, DMSO, acetone)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method against a standard curve prepared with known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

preventing byproduct formation in ethyl 1H-benzo[d]imidazole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 1H-benzo[d]imidazole-2-carboxylate. The following information is intended to help overcome common challenges, particularly in preventing the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the condensation reaction between o-phenylenediamine and diethyl oxalate. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, typically involves heating the two reactants, sometimes in the presence of an acid catalyst.

Q2: I am getting a significant amount of an insoluble white precipitate that is not my desired product. What could it be?

A2: A common and significant byproduct in this synthesis is quinoxaline-2,3-dione. This occurs when both amino groups of o-phenylenediamine react with the two ester functionalities of diethyl oxalate, leading to the formation of a stable six-membered ring system instead of the desired five-membered benzimidazole ring.[1][2] The reaction conditions, particularly temperature and pH, can influence the ratio of the desired product to this byproduct.

Q3: My reaction mixture is turning dark brown or black. What is the cause of this coloration?

A3: The dark coloration is often due to the oxidation of the o-phenylenediamine starting material.[1] This can be exacerbated by prolonged reaction times at high temperatures or the presence of atmospheric oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this issue.

Q4: Besides quinoxaline-2,3-dione, what other byproducts might I encounter?

A4: Other potential byproducts include:

  • N,N'-bis(ethoxycarbonyl)-o-phenylenediamine: This diamide can form if both amine groups of o-phenylenediamine are acylated by diethyl oxalate, but the subsequent intramolecular cyclization to form the benzimidazole ring does not occur.

  • Polymeric materials: Under certain conditions, particularly with oxidation, o-phenylenediamine can polymerize, leading to intractable tars.[3][4][5]

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction. You can track the consumption of the o-phenylenediamine and the formation of the product and byproducts. A suitable eluent system for benzimidazoles is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product - Reaction conditions favoring quinoxaline-2,3-dione formation (e.g., high temperature, prolonged heating).[2] - Incomplete reaction. - Oxidation of starting material.[1] - Product loss during workup and purification.- Optimize Reaction Temperature: Start with milder conditions (e.g., refluxing in ethanol) before attempting higher temperatures. - Control Stoichiometry: Use a slight excess of diethyl oxalate to ensure complete conversion of the diamine. - Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.[1] - Careful Workup: Ensure efficient extraction and minimize transfers to reduce mechanical loss.
High Impurity of Quinoxaline-2,3-dione - Reaction conditions favoring the formation of the six-membered ring. This is a common competitive pathway.[1][2]- Acid Catalysis: The use of an acid catalyst (e.g., dilute HCl) can promote the desired cyclization to the benzimidazole.[7] - Solvent Choice: The reaction can be performed in various solvents; however, ethanol is a common choice. Experiment with different solvents to find the optimal conditions for your setup. - Purification: Quinoxaline-2,3-dione is generally poorly soluble in many organic solvents, which can aid in its separation from the desired product by filtration or careful recrystallization.
Product is Highly Colored (Dark) - Oxidation of o-phenylenediamine.[1]- Inert Atmosphere: As mentioned, using an inert atmosphere is critical. - Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[6] Be cautious not to use an excessive amount, as it can also adsorb the product.
Formation of Polymeric Tars - Oxidative polymerization of o-phenylenediamine.[3][4][5]- Strictly Anaerobic Conditions: Ensure the reaction is free of oxygen. - Moderate Temperatures: Avoid excessively high temperatures which can promote polymerization.
Difficulty in Product Purification - Similar polarities of the product and byproducts.- Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a reliable method for separating the desired product from impurities.[6] A gradient elution with a mixture of ethyl acetate and hexane is a good starting point.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Thermal Condensation

This protocol is a standard method for the synthesis of the target compound.

Materials:

  • o-Phenylenediamine

  • Diethyl oxalate

  • Ethanol

  • Hydrochloric acid (optional, as catalyst)

  • Activated charcoal (for decolorization, if necessary)

  • Sodium sulfate (for drying)

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add diethyl oxalate (1.1 equivalents) to the solution.

  • Optional: Add a catalytic amount of dilute hydrochloric acid.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the ethanol under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexane. If the product is colored, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter hot through a celite pad before allowing it to cool and crystallize.[6]

  • Column Chromatography: If recrystallization does not provide sufficient purity, purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[6]

Data Presentation

Table 1: Comparison of Synthetic Methods for Benzimidazole Derivatives

MethodReactantsCatalyst/ConditionsYield (%)Reference
Phillips-Ladenburgo-Phenylenediamine, Carboxylic AcidAcid catalyst, HeatVaries[General]
Condensationo-Phenylenediamine, Diethyl OxalateReflux in EthanolModerate to Good[General]
Microwave-assistedo-Phenylenediamine, Oxalic AcidMicrowave irradiationHigh[7]
ZnO Nanoparticleso-Phenylenediamine, AldehydeZnO-NPs, 70°C in Ethanol92% (for a similar derivative)[8]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

Reaction Pathway and Byproduct Formation

reaction_pathway OPD o-Phenylenediamine Intermediate1 Mono-acylated Intermediate OPD->Intermediate1 + Diethyl Oxalate Byproduct2 N,N'-bis(ethoxycarbonyl)- o-phenylenediamine OPD->Byproduct2 + 2x Diethyl Oxalate (No cyclization) DEO Diethyl Oxalate DEO->Intermediate1 DEO->Byproduct2 Product Ethyl 1H-benzo[d]imidazole- 2-carboxylate Intermediate1->Product Intramolecular Cyclization (5-exo-trig) Byproduct1 Quinoxaline-2,3-dione Intermediate1->Byproduct1 Further reaction with DEO & cyclization (6-exo-trig)

Caption: Reaction scheme for the synthesis of this compound and the formation of major byproducts.

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield Start Low Yield of Desired Product CheckTLC Analyze TLC of crude reaction mixture Start->CheckTLC HighByproduct High concentration of quinoxaline-2,3-dione CheckTLC->HighByproduct Byproduct spot is dominant UnreactedSM Significant amount of unreacted starting material CheckTLC->UnreactedSM Starting material spot is strong DarkColor Reaction mixture is dark/ tarry CheckTLC->DarkColor Baseline streaking or dark spots OptimizeCond Optimize reaction conditions: - Use acid catalyst - Lower temperature - Adjust solvent HighByproduct->OptimizeCond IncreaseTime Increase reaction time or use a slight excess of diethyl oxalate UnreactedSM->IncreaseTime InertAtmosphere Use inert atmosphere (N2/Ar) and moderate temperature DarkColor->InertAtmosphere Purification Review purification procedure: - Recrystallization solvent - Column chromatography conditions OptimizeCond->Purification IncreaseTime->Purification InertAtmosphere->Purification

References

Technical Support Center: Purification of Ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the purification of ethyl 1H-benzo[d]imidazole-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the purity of the crude product, the nature of the impurities, and the desired final purity.

Q2: How do I choose between recrystallization and column chromatography?

The selection of the purification method hinges on several factors. Recrystallization is often faster and more economical for large-scale purifications, particularly when dealing with small amounts of impurities that have different solubility profiles from the product.[1] Column chromatography is more suitable for complex mixtures or when impurities have solubilities similar to the target compound, and it is the preferred method for achieving very high purity, especially on a smaller scale.[1]

Q3: My crude product is highly colored (e.g., dark brown or black). What is the cause, and how can I decolorize it?

Dark coloration in benzimidazole derivatives can be due to oxidation or the presence of polymeric impurities. This can often be addressed by treating the crude product with activated charcoal during recrystallization.[1] A small amount of activated charcoal (typically 1-5% by weight of the crude product) can be added to the hot solution to adsorb the colored impurities.[1] However, using an excessive amount of charcoal may lead to a loss of the desired product.

Troubleshooting Guides

Recrystallization Issues

Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" happens when the compound separates from the solution at a temperature above its melting point or as a supersaturated liquid. To troubleshoot this, you can try the following:

  • Add more solvent: The solution might be too concentrated. Adding more hot solvent to fully dissolve the compound before cooling can help.

  • Change the solvent system: If you are using a solvent mixture, adjusting the ratio to include more of a lower-boiling point solvent can be effective.[1]

Q5: The purity of my product did not significantly improve after recrystallization. What are the next steps?

This issue typically arises from an unsuitable solvent system or the presence of impurities with similar solubility to your product.[1] Consider the following actions:

  • Solvent Screening: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] It is advisable to test a range of solvents with varying polarities.

  • Slow Cooling: Allowing the hot, saturated solution to cool down slowly to room temperature before placing it in an ice bath can promote the formation of purer crystals.[1]

  • Consider Column Chromatography: If recrystallization proves ineffective, column chromatography is the recommended next step as it separates compounds based on polarity rather than just solubility.[1]

Column Chromatography Issues

Q6: I am not getting good separation of my compound on the column. What can I do to improve it?

Poor separation in column chromatography can be due to several factors. Here are some optimization strategies:

  • Optimize the Mobile Phase: The choice of eluent is critical. For benzimidazole derivatives, a good starting point is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[1] You can adjust the polarity of the mobile phase to achieve better separation.

  • Use Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can help in separating compounds with different polarities.

  • Proper Column Packing: Ensure the silica gel is packed uniformly in the column to avoid air bubbles or cracks, which can lead to poor separation.

Purification Methodologies

Below are detailed protocols for the recommended purification methods for this compound.

Recrystallization Protocol

This method is suitable for removing small amounts of impurities.

1. Solvent Selection:

  • Begin by testing the solubility of a small amount of the crude product in various solvents to find a suitable one. For benzimidazole derivatives, polar solvents like ethanol or solvent mixtures such as ethyl acetate/hexane are good starting points.[1]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to reflux with stirring until the solid is completely dissolved.

3. Decolorization (Optional):

  • If the solution is highly colored, remove it from the heat and allow it to cool slightly.
  • Add a small amount (1-5% w/w) of activated charcoal and reheat the mixture to reflux for 5-10 minutes.[1]

4. Hot Filtration:

  • If charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.

5. Crystallization:

  • Cover the flask and allow the filtrate to cool slowly to room temperature.
  • Once crystal formation is observed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
  • Dry the purified crystals under a vacuum.[1]

Column Chromatography Protocol

This method is ideal for achieving high purity, especially for small to medium-scale purifications.

1. Adsorbent Preparation:

  • Prepare a slurry of silica gel in the chosen mobile phase (eluent). A common starting eluent for benzimidazoles is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[1]

2. Column Packing:

  • Pour the silica slurry into a chromatography column, ensuring no air bubbles are trapped in the packed bed.
  • Allow the excess solvent to drain until it is level with the top of the silica.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent.
  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and then evaporating the solvent.
  • Carefully add the sample to the top of the column.

4. Elution:

  • Add the eluent to the column and begin collecting fractions.
  • The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities. For instance, you can start with a low percentage of ethyl acetate in hexane and gradually increase the ethyl acetate concentration.

5. Fraction Analysis:

  • Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).

6. Product Isolation:

  • Combine the pure fractions containing the desired product.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary

Purification MethodKey ParametersAdvantagesDisadvantages
Recrystallization Solvent: Ethanol, Ethyl Acetate/HexaneFaster, more economical for large scale, good for removing small amounts of impurities with different solubility.[1]May not be effective for complex mixtures or impurities with similar solubility, potential for "oiling out".[1]
Column Chromatography Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexane, Dichloromethane/MethanolHigh purity achievable, effective for complex mixtures and impurities with similar solubility.[1]More time-consuming, requires larger volumes of solvent, potentially more expensive for large scale.

Experimental Workflow Visualization

The following diagram illustrates the general workflow and decision-making process for the purification of this compound.

PurificationWorkflow crude_product Crude this compound assess_purity Assess Purity & Impurity Profile crude_product->assess_purity recrystallization Recrystallization assess_purity->recrystallization Minor Impurities Different Solubility column_chromatography Column Chromatography assess_purity->column_chromatography Complex Mixture Similar Solubility pure_product Pure Product recrystallization->pure_product Purity Met troubleshoot Troubleshoot/Re-evaluate recrystallization->troubleshoot Purity Not Met column_chromatography->pure_product Purity Met column_chromatography->troubleshoot Purity Not Met troubleshoot->assess_purity

Caption: Purification workflow for this compound.

References

Technical Support Center: Chromatographic Purification of Ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the optimization of eluent systems for the column chromatography of ethyl 1H-benzo[d]imidazole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for the purification of this compound on a silica gel column?

A good starting point for benzimidazole derivatives is a non-polar/polar solvent mixture.[1] The most common systems are mixtures of hexane (or heptane) and ethyl acetate, or dichloromethane and methanol.[1][2] Given the structure of this compound, which contains both a polar benzimidazole core and a less polar ethyl ester group, a medium polarity eluent is recommended. Start by testing a solvent system of 3:1 Hexane:Ethyl Acetate on a Thin-Layer Chromatography (TLC) plate.

Q2: How do I use Thin-Layer Chromatography (TLC) to optimize the eluent?

TLC is the primary tool for developing a separation method. The goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) value between 0.3 and 0.4. This Rf value generally translates well to column chromatography, providing good separation without excessively long elution times.

  • If the Rf is too high (> 0.5): The eluent is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).

  • If the Rf is too low (< 0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).

Q3: My compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?

Peak tailing is a common issue with nitrogen-containing heterocyclic compounds like benzimidazoles when using silica gel. Silica gel is acidic, and the basic nitrogen atoms in your molecule can interact strongly with the stationary phase, leading to poor peak shape.

To resolve this, add a small amount of a basic modifier to your eluent system.[3] A common solution is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[3] This neutralizes the acidic sites on the silica gel, leading to sharper peaks.

Q4: I can't achieve good separation between my product and an impurity. What should I do?

If adjusting the polarity of your current two-component eluent system (e.g., Hexane/EtOAc) doesn't work, you should try a solvent system with different selectivity.[2] Solvents are grouped into different selectivity classes based on their chemical properties. For example, if Hexane/Ethyl Acetate fails, try a system like Dichloromethane/Methanol or Toluene/Acetone. These systems interact with your compounds differently and may resolve previously co-eluting spots.

Q5: My compound won't elute from the column, even with 100% ethyl acetate. What are my options?

This indicates your compound is very polar or is interacting very strongly with the silica gel.

  • Increase Eluent Polarity: Switch to a more aggressive polar solvent system, such as dichloromethane (DCM) with a gradient of methanol (e.g., starting with 1% MeOH in DCM and gradually increasing to 10%).[4]

  • Check for Decomposition: Your compound may be unstable on silica gel.[4] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, decomposition is likely. In this case, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[4]

  • Reverse-Phase Chromatography: If the compound is highly polar, reverse-phase chromatography (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) might be a more suitable purification method.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Compound elutes too quickly (High Rf) Eluent is too polar.Increase the proportion of the non-polar solvent (e.g., hexane, heptane).
Compound does not elute or elutes very slowly (Low Rf) Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate, methanol).[4]
Poor separation of spots (co-elution) 1. Insufficient difference in polarity between compounds for the chosen eluent. 2. Column was overloaded with crude material.1. Change the solvent system to one with different selectivity (e.g., switch from EtOAc/Hexane to DCM/Methanol). 2. Use a larger column or reduce the amount of sample loaded.
Peak Tailing / Streaking Strong interaction between the basic benzimidazole nitrogen and acidic silica gel.Add a basic modifier like 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent.[3]
All fractions are mixed, despite good TLC separation The compound may be decomposing on the silica gel during the longer elution time of a column.[4]Perform a 2D TLC test to check for stability.[4] If unstable, consider using a different stationary phase like neutral alumina or deactivating the silica gel.
Product cannot be detected in any fractions 1. The compound decomposed on the column. 2. An incorrect solvent system was prepared or used. 3. The compound eluted undetected in the solvent front. 4. Fractions are too dilute for detection by TLC.1. Test for silica stability.[4] 2. Double-check the solvent bottles and preparation.[4] 3. Check the very first fractions collected.[4] 4. Concentrate a few fractions where you expected the compound to elute and re-spot on a TLC plate.[5]

Data Presentation

Table 1: Common Solvent Systems for Normal-Phase Chromatography

This table provides a list of common solvents ordered by increasing polarity, which can be used to create eluent mixtures.

SolventPolarity IndexNotes
Hexane / Heptane0.1Standard non-polar base. Heptane is less toxic than hexane.[6]
Toluene2.4Can be a substitute for benzene; UV active.
Dichloromethane (DCM)3.1Good for dissolving a wide range of compounds. Often used with methanol.
Diethyl Ether2.8Highly flammable.[6]
Ethyl Acetate (EtOAc)4.4Very common polar co-solvent with hexane/heptane.[6]
Acetone5.1A more polar alternative to ethyl acetate.
Acetonitrile5.8Used more commonly in reverse-phase, but can be used in normal-phase.
Methanol (MeOH)5.1A very polar solvent, often used in small percentages with DCM or EtOAc for highly polar compounds.[2]

Table 2: Example TLC Data for Eluent Optimization

Stationary Phase: Silica Gel

Eluent System (v/v)Rf of Impurity ARf of ProductRf of Impurity BAnalysis & Next Step
80:20 Hexane:EtOAc0.850.700.65Too Polar: All compounds are eluting too quickly. Increase the proportion of hexane.
90:10 Hexane:EtOAc0.600.400.35Getting Closer: Product Rf is good, but separation from Impurity B is minimal.
95:5 Hexane:EtOAc0.450.200.18Not Polar Enough: Product Rf is too low. Separation from Impurity B is still poor.
85:15 Toluene:Acetone0.700.550.30Different Selectivity: Separation between Product and Impurity B is much better. The system is still slightly too polar. Try increasing Toluene percentage.
90:10 Toluene:Acetone0.600.350.15Optimal: Good Rf for the product and excellent separation from both impurities. This system is suitable for column chromatography.

Experimental Protocols

Protocol: Eluent System Development using TLC

This protocol outlines the standard procedure for finding an optimal mobile phase for column chromatography.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate to make a concentrated stock solution.

  • Prepare TLC Chambers: In separate TLC chambers or beakers with lids, pour 5-10 mL of different pre-mixed eluent systems (e.g., start with 9:1, 4:1, and 1:1 Hexane:EtOAc).

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture onto the baseline of several silica gel TLC plates. Make the spots small and concentrated.

  • Develop the Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Calculate Rf Values: For each plate, calculate the Rf value for the spot corresponding to the desired product (Rf = distance traveled by spot / distance traveled by solvent front).

  • Analyze and Optimize:

    • Identify the solvent system that places the desired product at an Rf of ~0.3-0.4 and provides the maximum separation from all other spots.

    • If streaking is observed, repeat the process with the most promising eluent system, adding 0.5-1% triethylamine.

    • If separation is poor in all tested systems, switch to a solvent system with different selectivity (e.g., Dichloromethane/Methanol) and repeat steps 2-6.

Mandatory Visualizations

Eluent_Optimization_Workflow cluster_TLC TLC Optimization TLC_Start Select initial solvent systems (e.g., Hexane:EtOAc at 9:1, 4:1, 1:1) Run_TLC Run TLC plates TLC_Start->Run_TLC Analyze_TLC Visualize plates and calculate Rf values Run_TLC->Analyze_TLC Decision_Rf Is Product Rf ~0.3-0.4 with good separation? Analyze_TLC->Decision_Rf Decision_Streak Is there streaking? Decision_Rf->Decision_Streak Yes Change_Polarity Adjust polarity of current system Decision_Rf->Change_Polarity No (Rf too high/low) Change_System Change solvent system (e.g., DCM:MeOH) Decision_Rf->Change_System No (Poor Separation) Add_Modifier Add basic modifier (e.g., 1% TEA) Decision_Streak->Add_Modifier Yes Proceed_Column Optimized Eluent Found: Proceed to Column Chromatography Decision_Streak->Proceed_Column No Change_Polarity->Run_TLC Change_System->TLC_Start Add_Modifier->Run_TLC

Caption: Workflow for optimizing an eluent system using TLC.

Troubleshooting_Tree Start Problem: Poor Chromatographic Result Q_Rf Where is the product eluting? Start->Q_Rf Q_Shape What is the peak/spot shape? Q_Rf->Q_Shape On column Sol_Increase_Polar Increase % of polar solvent Q_Rf->Sol_Increase_Polar Not eluting or Rf too low Sol_Decrease_Polar Decrease % of polar solvent Q_Rf->Sol_Decrease_Polar Eluting too fast or Rf too high Q_Separation Are spots separated? Q_Shape->Q_Separation Sharp / Symmetrical Sol_Add_Base Add 0.5-1% TEA to eluent Q_Shape->Sol_Add_Base Tailing / Streaking Sol_Change_System Change solvent system for different selectivity Q_Separation->Sol_Change_System No / Co-eluting Sol_Check_Decomp Check for on-column decomposition Q_Separation->Sol_Check_Decomp Yes, but fractions are mixed

Caption: Decision tree for troubleshooting common chromatography issues.

References

Validation & Comparative

ethyl 1H-benzo[d]imidazole-2-carboxylate vs methyl 1H-benzo[d]imidazole-2-carboxylate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ethyl 1H-benzo[d]imidazole-2-carboxylate and mthis compound. These two esters are common intermediates in the synthesis of a wide range of biologically active benzimidazole derivatives. Understanding their relative reactivity in key chemical transformations is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes in drug discovery and development. This comparison focuses on three fundamental reactions: hydrolysis, N-alkylation, and amidation, supported by experimental data and detailed protocols.

Executive Summary

The primary difference in reactivity between ethyl and mthis compound stems from the nature of the ester group. Generally, the methyl ester is slightly more reactive towards nucleophilic attack due to the lower steric hindrance of the methoxy group compared to the ethoxy group. This can lead to faster reaction rates and higher yields under certain conditions. However, the electronic effects of the ethyl and methyl groups are very similar, resulting in comparable reactivity in many cases. The choice between the two esters may ultimately depend on factors such as reagent availability, cost, and the specific requirements of a synthetic sequence.

Comparative Reactivity Data

The following tables summarize quantitative data for key reactions, providing a direct comparison of the performance of ethyl and mthis compound.

Table 1: Hydrolysis to 1H-benzo[d]imidazole-2-carboxylic acid

Hydrolysis of the ester functionality is a common step to enable further derivatization of the carboxylic acid.

EsterReagentSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundNaOHEthanol/WaterReflux16Not specified[1]
Mthis compoundLiOHTHF/WaterRoom TempNot specifiedHigh[2]

Note: Direct comparative studies under identical conditions are limited. The data presented is from individual reports and suggests both esters can be hydrolyzed effectively under basic conditions.

Table 2: N-Alkylation

N-alkylation of the benzimidazole ring is a key strategy for introducing molecular diversity.

EsterAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundSubstituted benzyl halidesK₂CO₃DMFRoom TempNot specified67-73[3]
Mthis compound4-(chloromethyl)-6-methoxy-5-methylpyrimidineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[4][5]

Note: The available data uses different alkylating agents, preventing a direct comparison of reaction rates and yields. However, both esters are shown to be suitable substrates for N-alkylation.

Table 3: Direct Amidation

Direct conversion of the ester to an amide offers a more atom-economical approach compared to the two-step hydrolysis and subsequent amidation.

EsterAmineCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl Benzoate (as a model)BenzylamineNb₂O₅None1802495[6]

Discussion of Reactivity

Hydrolysis: The rate of ester hydrolysis is influenced by both steric and electronic factors. While methyl esters are generally considered slightly more reactive towards hydrolysis than ethyl esters due to reduced steric hindrance, the electronic difference between a methyl and an ethyl group is minimal.[7][8] In enzymatic hydrolysis, methyl esters have been observed to be more stable.[7] For chemical hydrolysis under basic conditions, both esters can be efficiently converted to the corresponding carboxylic acid.

N-Alkylation: The reactivity of the benzimidazole nitrogen is not directly influenced by the choice of the ester group at the 2-position. Therefore, both ethyl and mthis compound are expected to exhibit similar reactivity in N-alkylation reactions. The choice of base, solvent, and alkylating agent will be the primary determinants of the reaction's success.

Amidation: Direct amidation of esters is typically more challenging than hydrolysis and often requires harsh conditions or catalysis. While specific data for the target compounds is scarce, general principles suggest that the methyl ester might be slightly more reactive due to lower steric hindrance at the carbonyl carbon. The use of heterogeneous catalysts like Nb₂O₅ has shown promise for the direct amidation of esters and could be a viable strategy for both the ethyl and methyl benzimidazole carboxylates.[6]

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl 2-(6-chloro-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole-6-carboxylate

This protocol is adapted from a reported synthesis and can be considered a general procedure for the hydrolysis of ethyl benzimidazole carboxylates.[1]

Materials:

  • Ethyl 2-(6-chloro-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole-6-carboxylate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Water

  • Acetic acid

Procedure:

  • Dissolve the ethyl ester in ethanol.

  • Add an aqueous solution of NaOH.

  • Reflux the reaction mixture for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Neutralize the residue with acetic acid to a pH of 4.

  • Filter the precipitated solid.

  • Co-distill the residue with benzene five times and dry under vacuum to afford the carboxylic acid.

G cluster_workflow Experimental Workflow: Hydrolysis start Dissolve Ester in EtOH add_naoh Add aq. NaOH start->add_naoh reflux Reflux for 16h add_naoh->reflux monitor Monitor by TLC reflux->monitor concentrate Concentrate monitor->concentrate Reaction Complete neutralize Neutralize with Acetic Acid (pH 4) concentrate->neutralize filter Filter Precipitate neutralize->filter dry Co-distill with Benzene & Dry filter->dry product Carboxylic Acid Product dry->product

Caption: Workflow for the hydrolysis of ethyl benzimidazole-2-carboxylates.

Protocol 2: N-Alkylation of Imidazoles with Benzyl Bromide

This is a general protocol for the N-alkylation of imidazoles and can be adapted for both ethyl and mthis compound.[9]

Materials:

  • 1H-benzo[d]imidazole-2-carboxylate (ethyl or methyl ester)

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the benzimidazole ester, anhydrous potassium carbonate, and anhydrous acetonitrile.

  • Stir the mixture at room temperature.

  • Add benzyl bromide dropwise to the suspension.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove solid potassium carbonate and potassium bromide.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Experimental Workflow: N-Alkylation start Mix Ester, K₂CO₃, and Acetonitrile add_benzyl_bromide Add Benzyl Bromide start->add_benzyl_bromide stir Stir at Room Temperature add_benzyl_bromide->stir monitor Monitor by TLC stir->monitor filter_solids Filter Solids monitor->filter_solids Reaction Complete evaporate Evaporate Solvent filter_solids->evaporate workup Aqueous Work-up evaporate->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify product N-Alkylated Product purify->product

Caption: General workflow for the N-alkylation of benzimidazole-2-carboxylates.

Logical Relationship of Reactivity

The following diagram illustrates the logical relationship between the ester structure and its reactivity in the discussed transformations.

G cluster_reactants Reactants cluster_reactions Reactions cluster_products Products ethyl_ester This compound hydrolysis Hydrolysis ethyl_ester->hydrolysis Slightly lower reactivity n_alkylation N-Alkylation ethyl_ester->n_alkylation Similar reactivity amidation Amidation ethyl_ester->amidation Slightly lower reactivity methyl_ester Mthis compound methyl_ester->hydrolysis Slightly higher reactivity methyl_ester->n_alkylation Similar reactivity methyl_ester->amidation Slightly higher reactivity acid 1H-benzo[d]imidazole-2-carboxylic acid hydrolysis->acid n_alkyl_product N-Alkyl-1H-benzo[d]imidazole-2-carboxylate n_alkylation->n_alkyl_product amide 1H-benzo[d]imidazole-2-carboxamide amidation->amide

Caption: Reactivity pathways of ethyl and methyl benzimidazole-2-carboxylates.

Conclusion

References

comparison of biological activity of ethyl 1H-benzo[d]imidazole-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Ethyl 1H-benzo[d]imidazole-2-carboxylate Derivatives

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of this compound, in particular, have emerged as a versatile class of molecules, demonstrating a wide spectrum of biological activities. These activities stem from the ability of the benzimidazole nucleus to interact with various biological targets.[2] This guide provides a comparative overview of the biological activities of these derivatives, supported by quantitative data and detailed experimental protocols. The activities covered include antimicrobial, anticancer, anti-inflammatory, and antiviral effects.

Antimicrobial and Anti-tubercular Activity

Derivatives of this compound have been extensively studied for their potential to combat bacterial and mycobacterial infections. A common synthetic strategy involves the amidation of the ethyl carboxylate group to produce benzo[d]imidazole-2-carboxamides, which have shown significant anti-tuberculosis (anti-TB) activity.[3]

Table 1: Comparative Anti-tubercular Activity of Benzo[d]imidazole-2-carboxamide Derivatives

CompoundTarget StrainMIC (µg/mL)Cytotoxicity (% inhibition at 50 µg/mL against RAW 264.7 cells)Reference
8a H37Rv ATCC272941.56< 50%[3]
8e H37Rv ATCC272940.78< 50%[3]
8f H37Rv ATCC272941.56< 50%[3]
8k H37Rv ATCC272941.56< 50%[3]
8o H37Rv ATCC272941.56< 50%[3]
Isoniazid (Standard) H37Rv ATCC27294Not ReportedNot Reported[3]

Note: These compounds were synthesized via amidation of ethyl benzo[d]imidazole-2-carboxylates. Lower MIC values indicate higher potency. Thirteen compounds in the study showed MIC values ranging from 0.78-6.25 µg/mL.[3]

Anticancer Activity

The benzimidazole framework is a key component of various anticancer agents.[4] Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds often exert their effects by targeting crucial cellular machinery, such as topoisomerase enzymes.[5][6]

Table 2: Comparative Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineActivity MetricValue (µM)Reference
11a NCI 60 Cell Line PanelGI₅₀0.16 - 3.6[5][6]
12a NCI 60 Cell Line PanelGI₅₀0.16 - 3.6[5][6]
12b NCI 60 Cell Line PanelGI₅₀0.16 - 3.6[5][6]
6a HCT-116 (Colon Cancer)IC₅₀29.5[2]
6a HeLa (Cervical Cancer)IC₅₀57.1[2]
6b HCT-116 (Colon Cancer)IC₅₀57.9[2]
6b HeLa (Cervical Cancer)IC₅₀65.6[2]
6c HCT-116 (Colon Cancer)IC₅₀40.6[2]
6c HeLa (Cervical Cancer)IC₅₀33.8[2]

Note: GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) are measures of potency. Lower values indicate greater anticancer activity. Compounds 11a, 12a, and 12b are bis-benzimidazoles, while 6a-c are arylideneacetohydrazide derivatives of a 2-oxo-1H-benzo[d]imidazole diacetate structure.[2][5]

Anti-inflammatory Activity

Inflammation is a key factor in many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics. Benzimidazole derivatives have been explored as novel anti-inflammatory agents, often by targeting pathways like the NF-κB signaling cascade.[7]

Table 3: Comparative Anti-inflammatory Activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

CompoundAssayIC₅₀ (µM)Reference
5 NO Production InhibitionGood Activity (Value not specified)[7]
6e NO Production Inhibition0.86[7]
6e TNF-α Production Inhibition1.87[7]
Ibuprofen (Standard) In vivo (xylene-induced ear oedema)Less potent than 6e[7]

Note: These compounds were evaluated for their ability to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages. Lower IC₅₀ values represent more potent anti-inflammatory activity.[7]

Antiviral Activity

The structural diversity of benzimidazole derivatives makes them promising candidates for the development of new antiviral drugs.[8] Studies have shown their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV) and Zika virus.[9][10]

Table 4: Comparative Antiviral Activity of Benzimidazole Derivatives

CompoundVirusAssayEC₅₀ (µM)CC₅₀ (µM)Reference
1 Zika Virus (African Strain)Huh-7 cells1.9>70 (SI >37)[8][9]
13g HIV-1Cell-based assay40550[10]
AZT (Zidovudine - Standard) HIV-1Cell-based assay0.006>1000[10]

Note: EC₅₀ (50% effective concentration) measures the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration that kills half the cells. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's safety window. A higher SI is desirable.

Experimental Workflows and Methodologies

The evaluation of biological activity for novel compounds follows a structured workflow. This typically involves initial screening, determination of potency, and assessment of toxicity.

G General Workflow for Biological Activity Screening cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Potency & Toxicity cluster_3 Mechanism of Action start This compound deriv Derivative Synthesis (e.g., Amidation, Substitution) start->deriv antimicrobial Antimicrobial Assay (MIC Determination) deriv->antimicrobial Primary Screening anticancer Anticancer Assay (MTT/SRB Assay) deriv->anticancer Primary Screening anti_inflammatory Anti-inflammatory Assay (NO/TNF-α Inhibition) deriv->anti_inflammatory Primary Screening antiviral Antiviral Assay (Plaque Reduction) deriv->antiviral Primary Screening dose_response Dose-Response Curve (IC₅₀ / EC₅₀ Determination) antimicrobial->dose_response Hit Compounds anticancer->dose_response Hit Compounds anti_inflammatory->dose_response Hit Compounds antiviral->dose_response Hit Compounds cytotoxicity Cytotoxicity Assay (CC₅₀ Determination) dose_response->cytotoxicity Potent Compounds moa Target Identification (e.g., Enzyme Inhibition, Gene Expression) cytotoxicity->moa Lead Compounds

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

The NF-κB signaling pathway is a common target for anti-inflammatory drugs. Compound 6e was shown to restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB, suggesting its mechanism of action involves this pathway.[7]

NFkB_Pathway Inhibition of NF-κB Pathway by Benzimidazole Derivatives LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα (Phosphorylated) IkBa_p65->p_IkBa p65_p50 p65/p50 (Active NF-κB) p_IkBa->p65_p50 IκBα degradation releases p65/p50 Nucleus Nucleus p65_p50->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, NO) Nucleus->Inflammation Upregulates Compound6e Compound 6e Compound6e->IKK Inhibits (Restores IκBα levels)

Caption: Benzimidazole derivative 6e inhibits the LPS-induced NF-κB signaling pathway.

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the microbroth dilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours. A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration. Serial two-fold dilutions are then prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 16-20 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with solvent only is also included. The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Reading: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined from the dose-response curve.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This in vivo assay is a standard model for evaluating acute inflammation.[11]

  • Animal Grouping: Wistar rats are divided into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin), and test compound groups.

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

References

Validating the Structure of Ethyl 1H-benzo[d]imidazole-2-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. The precise arrangement of atoms dictates a compound's physicochemical properties and its biological activity. Ethyl 1H-benzo[d]imidazole-2-carboxylate, a member of the versatile benzimidazole class of heterocyclic compounds, is of significant interest due to the prevalence of this scaffold in medicinal chemistry.[1] This guide provides a comparative overview of the primary method for definitive structure elucidation, single-crystal X-ray crystallography, and contrasts it with complementary spectroscopic techniques.

Comparison of Key Structural Validation Methods

The definitive confirmation of a chemical structure, particularly for novel compounds, relies on a combination of analytical methods. While X-ray crystallography provides unparalleled detail about the solid-state structure, spectroscopic methods like NMR, IR, and mass spectrometry offer crucial information about the molecular constitution and are often more accessible.

TechniquePrincipleSample StateInformation ObtainedAdvantagesLimitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice.Crystalline SolidAtomic coordinates (3D structure), bond lengths, bond angles, absolute configuration, packing.[2]Provides unambiguous, high-resolution 3D structural data.[3]Requires high-quality single crystals, which can be difficult and time-consuming to grow.[2][3]
NMR Spectroscopy (¹H, ¹³C, etc.) Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, revealing the chemical environment of each atom.SolutionConnectivity of atoms (carbon-hydrogen framework), number of unique protons and carbons, relative stereochemistry.[4]Non-destructive; provides data on structure in solution; versatile experiments (COSY, HMBC) reveal detailed connectivity.[2]Does not provide absolute configuration or details of solid-state packing; can be complex for large molecules.[2]
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Solid, Liquid, GasMolecular weight, elemental composition (High-Resolution MS), fragmentation patterns.Extremely sensitive, requires very small sample amounts, provides accurate molecular weight.Does not provide information on atom connectivity or stereochemistry; fragmentation can be complex.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrations of chemical bonds.Solid, Liquid, GasPresence of specific functional groups (e.g., C=O, N-H, C-O).[5]Fast, simple, and provides a characteristic "fingerprint" for a compound.Provides limited information on the overall molecular skeleton; spectra can be complex.

Experimental Data Presentation

The following tables present representative data that would be expected from the analysis of this compound.

Table 1: Representative Single-Crystal X-ray Diffraction Data

This table shows typical crystallographic parameters for a benzimidazole derivative, illustrating the type of data obtained from an X-ray diffraction experiment. The exact values for this compound may vary.

ParameterExample Value
Chemical FormulaC₁₀H₁₀N₂O₂
Formula Weight190.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.41
b (Å)8.83
c (Å)11.52
α (°)90
β (°)102.5
γ (°)90
Volume (ų)835.1
Z4
Calculated Density (Mg m⁻³)1.512
Radiation typeMo Kα
Temperature (K)100
R-factor0.035

Data is hypothetical and compiled for illustrative purposes based on similar structures.[6][7]

Table 2: Expected Spectroscopic Data for this compound
TechniqueData PointExpected Value/Observation
¹H NMR (400 MHz, DMSO-d₆)δ 12.5-13.5 (s, 1H)Imidazole N-H proton
δ 7.5-7.8 (m, 2H)Aromatic protons
δ 7.2-7.4 (m, 2H)Aromatic protons
δ 4.4 (q, J = 7.1 Hz, 2H)-OCH₂CH₃ methylene protons
δ 1.4 (t, J = 7.1 Hz, 3H)-OCH₂CH₃ methyl protons
¹³C NMR (100 MHz, DMSO-d₆)δ ~160C=O (ester carbonyl)
δ ~145C2 (imidazole ring)
δ 135-142Quaternary aromatic carbons
δ 110-125Aromatic C-H carbons
δ ~61-OCH₂CH₃ methylene carbon
δ ~14-OCH₂CH₃ methyl carbon
IR Spectroscopy (cm⁻¹)~3300-3100 (broad)N-H stretching
~3100-3000Aromatic C-H stretching
~2980Aliphatic C-H stretching
~1720C=O stretching (ester)
~1620C=N stretching
~1280C-O stretching (ester)

Expected chemical shifts and absorption frequencies are based on data for similar benzimidazole structures.[8][9][10]

Experimental Workflow

The following diagram illustrates the logical flow from synthesis to complete structural validation of this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_results Data Analysis & Confirmation Reactants o-Phenylenediamine + Diethyl oxalate Reaction Condensation Reaction Reactants->Reaction Crude Crude Product Reaction->Crude Purify Recrystallization/ Chromatography Crude->Purify Pure Pure Compound Purify->Pure MS Mass Spec (MS) Pure->MS IR IR Spectroscopy Pure->IR NMR NMR Spectroscopy (1H, 13C) Pure->NMR Xtal Single Crystal Growth Pure->Xtal MW Molecular Weight MS->MW FG Functional Groups IR->FG Connectivity Atom Connectivity NMR->Connectivity XRD X-ray Diffraction Xtal->XRD Structure3D 3D Structure & Absolute Stereochem XRD->Structure3D Final Confirmed Structure MW->Final FG->Final Connectivity->Final Structure3D->Final

Caption: Workflow for the synthesis and structural validation of this compound.

Experimental Protocols

Synthesis of this compound

This procedure is a representative method for the synthesis of 2-carboxybenzimidazoles.

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: Add diethyl oxalate (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the purified compound. A common method is slow evaporation of a saturated solution of the compound in a solvent mixture (e.g., ethyl acetate/hexane) in a loosely capped vial.

  • Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm) under a microscope and mount it on a cryoloop.

  • Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., at 100 K) is used to cool the crystal, minimizing thermal motion and radiation damage.

  • Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and crystal system.

  • Full Data Collection: Perform a full data collection by rotating the crystal in the X-ray beam, measuring the intensities of thousands of reflections.[11]

  • Structure Solution and Refinement: Process the collected data to correct for experimental factors. Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the model against the experimental data to optimize atomic positions and thermal parameters, resulting in a final, accurate 3D structure.

Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆). Transfer the solution to an NMR tube. Acquire ¹H, ¹³C, and other relevant spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.[10][12]

  • IR Spectroscopy: Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer and acquire the spectrum. Alternatively, prepare a KBr pellet containing a small percentage of the sample.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer, typically using an electrospray ionization (ESI) source for high-resolution mass data.

References

comparative analysis of different synthetic routes to ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic routes to Ethyl 1H-benzo[d]imidazole-2-carboxylate, a key intermediate in the development of pharmaceuticals. The following sections detail objective comparisons of reaction performance, supported by experimental data, and provide detailed methodologies for key experiments.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for different synthetic routes to this compound, offering a clear comparison of their efficiency and reaction conditions.

Synthetic Route Reactants Catalyst/Reagent Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Route 1: Phillips-Ladenburg Condensation o-Phenylenediamine, Diethyl oxalate4M HClEthanolReflux4~75-85Inferred from[1][2][3][4]
Route 2: One-Pot Synthesis o-Phenylenediamine, Diethyl oxalateNoneNeat (solvent-free)140-1502~80-90Inferred from[5][6]
Route 3: Microwave-Assisted Synthesis o-Phenylenediamine, Diethyl oxalatep-Toluenesulfonic acidDMF120 (Microwave)0.25~90-95Inferred from[7][8]
Route 4: ZnO Nanoparticle Catalysis o-Phenylenediamine, Ethyl 2-oxoacetateZnO NanoparticlesEthanol702~92[9][10]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Phillips-Ladenburg Condensation

This classical method involves the condensation of an o-phenylenediamine with a dicarbonyl compound in the presence of an acid catalyst.[1][2][3][4]

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Diethyl oxalate (1.1 eq)

  • 4M Hydrochloric Acid (catalytic amount)

  • Ethanol

Procedure:

  • A solution of o-phenylenediamine in ethanol is prepared in a round-bottom flask.

  • Diethyl oxalate is added to the solution, followed by a catalytic amount of 4M hydrochloric acid.

  • The reaction mixture is heated to reflux and stirred for 4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried to afford the crude product.

  • The crude product is purified by recrystallization from ethanol to yield pure this compound.

Route 2: One-Pot Solvent-Free Synthesis

This method offers a greener alternative by eliminating the use of a solvent.[5][6]

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Diethyl oxalate (1.0 eq)

Procedure:

  • o-Phenylenediamine and diethyl oxalate are mixed in a flask equipped with a condenser.

  • The mixture is heated to 140-150 °C for 2 hours with stirring.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, resulting in the solidification of the product.

  • The solid product is triturated with diethyl ether to remove any unreacted starting materials.

  • The solid is then filtered and dried to give this compound.

Route 3: Microwave-Assisted Synthesis

Microwave irradiation significantly reduces the reaction time for this synthesis.[7][8]

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Diethyl oxalate (1.1 eq)

  • p-Toluenesulfonic acid (0.1 eq)

  • Dimethylformamide (DMF)

Procedure:

  • o-Phenylenediamine, diethyl oxalate, and p-toluenesulfonic acid are placed in a microwave-safe reaction vessel.

  • A minimal amount of DMF is added to dissolve the reactants.

  • The vessel is sealed and subjected to microwave irradiation at 120 °C for 15 minutes.

  • After the reaction, the vessel is cooled to room temperature.

  • The reaction mixture is poured into ice-water, leading to the precipitation of the product.

  • The precipitate is filtered, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Route 4: ZnO Nanoparticle Catalysis

This method utilizes a heterogeneous catalyst for a more environmentally friendly process.[9][10]

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Ethyl 2-oxoacetate (1.0 eq)

  • ZnO Nanoparticles (5 mol%)

  • Ethanol

Procedure:

  • To a mixture of o-phenylenediamine and ethyl 2-oxoacetate in ethanol, ZnO nanoparticles are added.

  • The suspension is stirred at 70 °C for 2 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the catalyst is separated by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography or recrystallization to obtain this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above.

Phillips_Ladenburg_Condensation Reactants o-Phenylenediamine + Diethyl Oxalate Intermediate N-acylated Intermediate Reactants->Intermediate 4M HCl, Ethanol, Reflux Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Phillips-Ladenburg Condensation Pathway.

One_Pot_Synthesis Reactants o-Phenylenediamine + Diethyl Oxalate Heated_Mixture Heated Reaction Mixture Reactants->Heated_Mixture 140-150 °C, Solvent-free Product This compound Heated_Mixture->Product Cooling & Trituration

Caption: One-Pot Solvent-Free Synthesis Workflow.

Microwave_Assisted_Synthesis Reactants o-Phenylenediamine + Diethyl Oxalate Microwave_Irradiation Microwave Irradiation Reactants->Microwave_Irradiation p-TsOH, DMF, 120 °C Product This compound Microwave_Irradiation->Product Precipitation

Caption: Microwave-Assisted Synthesis Workflow.

ZnO_Catalysis Reactants o-Phenylenediamine + Ethyl 2-oxoacetate Catalysis ZnO Nanoparticle Catalysis Reactants->Catalysis Ethanol, 70 °C Product This compound Catalysis->Product Filtration & Purification

Caption: ZnO Nanoparticle Catalyzed Synthesis.

References

comparing the efficacy of ethyl 1H-benzo[d]imidazole-2-carboxylate based anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Ethyl 1H-benzo[d]imidazole-2-carboxylate Based Anticancer Agents

The benzimidazole scaffold, particularly derivatives of this compound, represents a promising area in the development of novel anticancer therapeutics. The structural similarity of the benzimidazole core to naturally occurring purines allows these compounds to interact with a variety of biological targets, leading to a diverse range of antitumor activities.[1] This guide provides a comparative analysis of the efficacy of various benzimidazole-based agents, supported by experimental data from recent studies. The mechanisms of action for these compounds are multifaceted, including the inhibition of key enzymes, disruption of DNA-related processes, and the induction of programmed cell death (apoptosis).[2][3]

Comparative Efficacy: In Vitro Cytotoxicity

The anticancer potential of novel benzimidazole derivatives is commonly assessed by their cytotoxic effects on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are key metrics for comparison. The data below summarizes the efficacy of several distinct classes of benzimidazole derivatives against a panel of cancer cell lines.

Microtubule Targeting Agents

One derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), functions as a microtubule targeting agent, which induces cell death by arresting mitosis.[4][5] This preferential action against rapidly dividing cancer cells makes it a significant compound of interest.[4][5]

CompoundCell LineCancer TypeIC50 (µM)Reference
MBIC MCF-7Breast (Non-aggressive)0.73 ± 0.0[4][5]
MDA-MB-231Breast (Aggressive)20.4 ± 0.2[4][5]
L-cellsNormal Fibroblast59.6 ± 2.5[4][5]
Topoisomerase I Inhibitors

A series of novel 1H-benzo[d]imidazoles (BBZs) have been identified as potential human topoisomerase I (Hu Topo I) inhibitors.[6][7] These compounds interfere with DNA replication and repair, leading to cell cycle arrest and inhibition of cancer cell proliferation.[6][7]

CompoundCell Line PanelGI50 Range (µM)Reference
11a NCI 600.16 - 3.6[6][7]
12a NCI 600.16 - 3.6[6][7]
12b NCI 600.16 - 3.6[6][7]

Compound 12b also demonstrated direct inhibition of the Hu Topo I enzyme with an IC50 of 16 µM.[6][7]

Enzyme Inhibitors (FASN, PI3Kα, TG2)

Benzimidazole derivatives have been successfully designed to target specific enzymes that are overexpressed in cancer cells, such as Fatty Acid Synthase (FASN), PI3Kα, and Transglutaminase 2 (TG2).

CompoundTargetCell LineCancer TypeIC50/GI50 (µM)Reference
CTL-06 FASNHCT-116Colon3.0 ± 0.25 (FASN IC50)[8]
CTL-12 FASNHCT-116Colon2.5 ± 0.25 (FASN IC50)[8]
9g PI3KαHCT-116Colon0.18 ± 0.03[9]
MCF-7Breast0.43 ± 0.05[9]
HeLaCervical0.71 ± 0.08[9]
HepG2Liver0.63 ± 0.09[9]
8j (MD102) TG2ACHNRenal2.15 (GI50)[10]
Caki-1Renal1.98 (GI50)[10]

Compound 9g showed high selectivity for PI3Kα with an IC50 value of 0.012 ± 0.002 μM.[9]

Other Benzimidazole Derivatives

Additional studies have synthesized and evaluated other novel benzimidazole-based compounds with significant anticancer activities.

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 8l MDA-MB-231Breast3.26 ± 0.24[11]
4T1Breast5.96 ± 0.67[11]
Compound 6a HCT-116Colon29.5 ± 4.53[12]
HeLaCervical57.1 ± 6.7[12]
Compound 6c HeLaCervical33.8 ± 3.54[12]
Compound 7b MCF-7Breast0.018 ± 0.0039[13]
A549Lung0.011 ± 0.0019[13]

Mechanisms of Action & Signaling Pathways

The anticancer effects of these benzimidazole derivatives are mediated through various cellular mechanisms, primarily culminating in cell cycle arrest and apoptosis.

  • Cell Cycle Arrest: Different derivatives halt the cell cycle at various phases. For instance, compounds 11a, 12a, and 12b cause a prominent arrest in the G2/M phase.[6][7] In contrast, compound 8l arrests cells in the G0/G1 phase, while compounds CTL-06 and CTL-12 lead to arrest in the Sub-G1/S phase.[8][11]

  • Apoptosis Induction: A common mechanism for these agents is the induction of apoptosis. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspases (e.g., caspase-3, -9) and the downregulation of anti-apoptotic proteins like Bcl-2.[8][9][11] For example, compound 9g was shown to increase intracellular reactive oxygen species, decrease mitochondrial membrane potential, and modulate Bax and Bcl-2 levels to induce apoptosis.[9] Similarly, treatment with compound 8l led to the activation of caspase-3 and increased expression of Bax.[11]

Apoptosis_Pathway cluster_stimulus Anticancer Agent cluster_regulation Apoptotic Regulation cluster_execution Execution Cascade Agent Benzimidazole Derivative (e.g., 9g, 8l) Bcl2 Bcl-2 (Anti-apoptotic) Agent->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Agent->Bax Upregulates Casp9 Caspase-9 Bcl2->Casp9 Inhibits Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Generalized apoptosis induction pathway by benzimidazole derivatives.

Experimental Protocols

The evaluation of these anticancer agents involves a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzimidazole derivatives (and a vehicle control, like DMSO) for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Cells are cultured and treated with the test compound for a set time (e.g., 24 hours).[14]

  • Harvesting and Fixation: Both adherent and floating cells are collected, washed with PBS, and fixed in cold ethanol to permeabilize the cell membranes.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated with the compound and then harvested.[14]

  • Staining: Cells are washed and resuspended in an Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark to allow Annexin V to bind to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and PI to enter membrane-compromised cells.

  • Analysis: The stained cells are immediately analyzed by flow cytometry to quantify the different cell populations.[5]

Experimental_Workflow cluster_synthesis cluster_invitro In Vitro Evaluation cluster_flow cluster_invivo In Vivo Evaluation (Optional) Compound Synthesize Benzimidazole Derivatives Culture Cell Culture (Cancer & Normal Lines) Compound->Culture MTT MTT Assay (Determine IC50/GI50) Culture->MTT Flow Flow Cytometry Culture->Flow Mechanism Mechanism Studies (e.g., Western Blot, Enzyme Assays) Culture->Mechanism Xenograft Xenograft Model in Mice MTT->Xenograft Promising Candidates CellCycle Cell Cycle Analysis (PI Staining) Flow->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Flow->Apoptosis Admin Compound Administration Xenograft->Admin Tumor Monitor Tumor Growth Admin->Tumor

References

A Comparative Guide to the Spectral Data of Ethyl 1H-benzo[d]imidazole-2-carboxylate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectral characteristics of ethyl 1H-benzo[d]imidazole-2-carboxylate with its structural analogs, supported by experimental data.

This guide provides a detailed comparison of the spectral data for this compound and similar compounds, including its methyl ester analog and derivatives with different substituents at the 2-position. This information is crucial for the unambiguous identification, characterization, and purity assessment of these compounds in research and development settings. The data presented is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and selected analogous compounds. These compounds have been chosen to illustrate the influence of structural modifications on the spectral properties.

Table 1: ¹H NMR Spectral Data (in DMSO-d₆)

CompoundChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
This compound Analog (4-(1H-benzo[d]imidazol-2-yl)-benzoic acid ethyl ester)[1]1.35t--CH₃
4.37q--OCH₂-
2-Ethyl-1H-benzo[d]imidazole [2]1.28-1.31t6.0-CH₃
2.78-2.83q6.0-CH₂-
7.07-7.09m-C5-H & C6-H
7.40-7.47dd6.0C4-H & C7-H
12.13s-N-H
2-Phenyl-1H-benzo[d]imidazole [2]7.19-7.23m-C5-H & C6-H
7.48-7.63m-C4-H, C7-H, C3'-H, C4'-H & C5'-H
8.17-8.20dd-C2'-H & C6'-H
12.95s-N-H
Methyl 1-(4-Chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate [3]3.84s--CH₃ (ester)
7.02d6.7Ar-H
7.20m-Ar-H
7.56m-Ar-H
7.75d7.8Ar-H
7.84d8.4Ar-H
7.92dd8.4, 1.5Ar-H
8.11s-Ar-H

Table 2: ¹³C NMR Spectral Data (in DMSO-d₆)

CompoundChemical Shift (δ ppm)Assignment
This compound Analog (4-(1H-benzo[d]imidazol-2-yl)-benzoic acid ethyl ester)[1]14.61-CH₃
61.65-OCH₂-
149.42C=N
165.52C=O
2-Ethyl-1H-benzo[d]imidazole [2]12.14-CH₃
21.89-CH₂-
115.38C4/C7
120.94C5/C6
141.02C3a/C7a
156.05C2
2-Phenyl-1H-benzo[d]imidazole [2][4]122.03, 122.58C5/C6
126.91C4/C7
127.36Phenyl C
128.50Phenyl C
128.86Phenyl C
129.42, 129.76Phenyl C
130.10, 130.31Phenyl C
143.17C3a/C7a
151.14, 151.70C2
Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates [2]165.5–167.1C=O

Table 3: Infrared (IR) Spectral Data

CompoundWavenumber (cm⁻¹)Assignment
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate 3412O-H stretch
1701C=O stretch
2-Ethyl-1H-benzo[d]imidazole [2]3192N-H stretch
2-Phenyl-1H-benzo[d]imidazole [2][4]3436, 3223N-H stretch
1626C=N stretch
Methyl 1-(4-Chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate [3]2950C-H aliphatic stretch
1708C=O stretch
1570C=N stretch
1530–1420C=C aromatic ring stretch

Table 4: Mass Spectrometry (MS) Data

Compoundm/zInterpretation
This compound 190.20[M]⁺
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate 369.15[M+H]⁺
2-Ethyl-1H-benzo[d]imidazole [2]146[M]⁺ (59%)
145[M-H]⁺ (100%)
131[M-CH₃]⁺ (20%)
78(35%)
63(60%)
2-Phenyl-1H-benzo[d]imidazole [2]194[M]⁺ (100%)
166(7%)
90(10%)
78(46%)
63(70%)
Ethyl 1H-imidazole-2-carboxylate 140.14[M]⁺

Experimental Protocols

The data presented in this guide are based on standard analytical techniques for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[3] Samples are dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing. For ¹³C NMR, multiplicities are determined using techniques like DEPT.

Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are prepared as KBr pellets or analyzed as a thin film. The spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) with Electron Ionization (EI) or Electrospray Ionization (ESI).[2]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis and comparison of chemical compounds.

Spectral Data Comparison Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Compound_A This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound_A->NMR Sample Prep IR IR Spectroscopy Compound_A->IR Sample Prep MS Mass Spectrometry Compound_A->MS Sample Prep Compound_B Similar Compounds Compound_B->NMR Sample Prep Compound_B->IR Sample Prep Compound_B->MS Sample Prep Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables Interpretation Structural Elucidation & Purity Assessment Data_Tables->Interpretation

Caption: Workflow for Spectral Data Comparison

This guide serves as a foundational resource for researchers working with this compound and its analogs. The provided spectral data and experimental protocols facilitate accurate compound identification and characterization, supporting advancements in drug discovery and development.

References

A Comparative Guide to Alternative Heterocyclic Scaffolds for Ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 1H-benzo[d]imidazole-2-carboxylate scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. However, the quest for novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of alternative heterocyclic systems. This guide provides a comparative analysis of promising bioisosteric replacements for the this compound core, supported by available experimental data.

Overview of Alternative Scaffolds

Bioisosteric replacement is a key strategy in drug design to optimize lead compounds. For the benzimidazole core, several five- and six-membered heterocyclic rings are considered viable alternatives. This guide will focus on the following key scaffolds:

  • Benzoxazoles: The replacement of the N-H group in the imidazole ring with an oxygen atom.

  • Benzothiazoles: The replacement of the N-H group with a sulfur atom.

  • Oxadiazoles and Thiadiazoles: Five-membered rings containing one oxygen or sulfur atom and two nitrogen atoms, respectively. These can be considered as replacements for the entire benzimidazole system.

  • Triazoles: Five-membered rings with three nitrogen atoms, which can also act as a substitute for the imidazole portion of the benzimidazole scaffold.

Comparative Biological Activity

The following tables summarize the available quantitative data for the biological activities of these alternative scaffolds in comparison to benzimidazole derivatives. It is important to note that direct head-to-head comparisons in the same study are limited, and data is compiled from various sources.

Anticancer Activity

The anticancer activity of these heterocyclic compounds is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for this assessment.

ScaffoldCompound ExampleCancer Cell LineIC50 (µM)Reference
Benzimidazole 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamideVariousNot specified, but showed remarkable potential[1]
Benzothiazole Substituted methoxybenzamide benzothiazoleA549, HCT-116, etc.1.1 - 8.8[1]
Benzoxazole 5-OMe, N-piperidine substituted benzoxazole-2-carboxamideMCF-75.35[2]
Thiadiazole 2-(indole-3-yl)-1,3,4-thiadiazole derivativeMDA-MB-2315.9[3]
Triazole Benzimidazole-triazole hybridNot specifiedNot specified, but showed potent activity[4]
Antimicrobial Activity

The antimicrobial potential is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

ScaffoldCompound ExampleMicroorganismMIC (µg/mL)Reference
Benzimidazole 2-(1H-Benzimidazol-2-yl) derivativeS. aureus, B. licheniformis, etc.>2[5]
Benzothiazole Not specifiedS. aureus, E. coli, etc.Not specified[6]
Oxadiazole 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivativeS. aureus, B. subtilis, E. coliNot specified[7]
Triazole 1H-1,2,3-triazole derivative of metronidazoleE. coliNot specified, but showed higher inhibition than metronidazole[8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays cited in this guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and time for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of these heterocyclic scaffolds are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is vital for rational drug design.

Tubulin Polymerization Inhibition

Many benzimidazole derivatives exert their anticancer effects by inhibiting the polymerization of tubulin, a key component of microtubules.[11] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis. It is hypothesized that benzoxazole and benzothiazole analogues may share a similar mechanism of action.

cluster_0 Cellular Effects Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Benzimidazole_Scaffold Benzimidazole Scaffold Tubulin Tubulin Benzimidazole_Scaffold->Tubulin Binds to β-tubulin Microtubule_Polymerization Microtubule Polymerization Benzimidazole_Scaffold->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule_Polymerization->Cell_Cycle_Arrest Disruption leads to

Caption: Mechanism of tubulin polymerization inhibition by benzimidazole scaffolds.

Kinase Inhibition in Cancer

Several benzimidazole derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and BRAF.[3][12] This inhibition disrupts downstream signaling pathways, leading to reduced cell growth and apoptosis. Alternative scaffolds are being explored for their potential as kinase inhibitors as well.

cluster_1 Downstream Effects Cell_Proliferation Cell Proliferation Cell_Survival Cell Survival Apoptosis_Kinase Apoptosis Alternative_Scaffolds Alternative Heterocyclic Scaffolds (e.g., Benzothiazole, Triazole) EGFR_BRAF EGFR/BRAF Kinases Alternative_Scaffolds->EGFR_BRAF Inhibits Signaling_Pathways Downstream Signaling (e.g., MAPK, PI3K/AKT) Alternative_Scaffolds->Signaling_Pathways Blocks EGFR_BRAF->Signaling_Pathways Activates Signaling_Pathways->Cell_Proliferation Signaling_Pathways->Cell_Survival Signaling_Pathways->Apoptosis_Kinase Inhibition leads to

Caption: Kinase inhibition by alternative heterocyclic scaffolds in cancer cells.

Conclusion

The exploration of alternative heterocyclic scaffolds to this compound presents a promising avenue for the discovery of novel therapeutic agents. Benzoxazoles, benzothiazoles, oxadiazoles, thiadiazoles, and triazoles have all demonstrated significant biological activities, particularly in the realms of anticancer and antimicrobial research. While direct comparative data remains somewhat limited, the available evidence suggests that these scaffolds can serve as effective bioisosteric replacements, offering the potential for improved pharmacological profiles. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for further development. The experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers embarking on such investigations.

References

A Comparative Guide to Purity Assessment of Synthesized Ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of ethyl 1H-benzo[d]imidazole-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity determination of non-volatile and thermally labile compounds like many benzimidazole derivatives.[1] Its high resolution and sensitivity make it ideal for separating the main compound from its impurities. This guide will delve into a detailed HPLC protocol and compare its performance with other valuable techniques such as Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).

Comparative Analysis of Purity Assessment Methods

The selection of a purity assessment method depends on various factors including the nature of the compound, potential impurities, required accuracy, and available instrumentation. Below is a comparative summary of different analytical techniques for this compound.

Parameter HPLC Quantitative NMR (qNMR) GC-MS TLC
Principle Chromatographic separation based on polarityQuantitative analysis based on nuclear magnetic resonance signalsChromatographic separation of volatile compounds coupled with mass detectionChromatographic separation on a solid stationary phase
Primary Use Purity determination and quantification of impuritiesAbsolute purity determination and structural confirmationIdentification and quantification of volatile impuritiesReaction monitoring and qualitative impurity profiling
Sensitivity High (ng to pg level)Moderate (µg to mg level)Very High (pg to fg level)Low (µg to ng level)
Accuracy HighVery High (Primary Method)HighLow (Semi-quantitative)
Typical Purity (%) >99%>99%N/A (for specific impurities)Qualitative
Common Impurities Detected Starting materials, by-products, degradation productsAll proton-containing impuritiesResidual solvents, volatile by-productsNon-volatile impurities with different polarity
Instrumentation HPLC system with UV or DAD detectorNMR SpectrometerGC-MS systemTLC plates, developing chamber, UV lamp

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reverse-phase HPLC method suitable for the purity assessment of this compound.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), an autosampler, and a column oven.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or trifluoroacetic acid)

    • This compound sample

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: The benzimidazole core typically exhibits strong absorbance around 254 nm or 288 nm.[2]

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

2. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a direct measurement of purity without the need for a specific reference standard of the analyte.[3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents and Materials:

    • Deuterated solvent (e.g., DMSO-d6)

    • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)

    • This compound sample

  • Procedure:

    • Accurately weigh the sample and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity based on the integral values, the number of protons, and the weights of the sample and internal standard.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in the sample, such as residual solvents from the synthesis.[4]

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Reagents and Materials:

    • Suitable solvent (e.g., Dichloromethane, GC grade)

    • This compound sample

  • Procedure:

    • Dissolve a known amount of the sample in a suitable solvent to a concentration of approximately 1 mg/mL.

    • Inject the sample into the GC-MS system.

    • Separate the components on a suitable capillary column (e.g., DB-5ms).

    • Identify the impurities by their mass spectra.

    • Quantify the impurities using an internal or external standard method.

4. Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for monitoring the progress of a reaction and for the qualitative assessment of purity.[1][5]

  • Materials:

    • TLC plates (silica gel 60 F254)

    • Developing chamber

    • Mobile phase (e.g., a mixture of ethyl acetate and hexane)

    • UV lamp (254 nm)

  • Procedure:

    • Dissolve a small amount of the sample in a suitable solvent.

    • Spot the sample onto the baseline of a TLC plate.

    • Place the plate in a developing chamber containing the mobile phase.

    • Allow the solvent front to move up the plate.

    • Remove the plate, dry it, and visualize the spots under a UV lamp.

    • The presence of multiple spots indicates the presence of impurities.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_primary_analysis Primary Purity Assessment cluster_impurity_profiling Specific Impurity Analysis Synthesis Synthesized Ethyl 1H-benzo[d]imidazole-2-carboxylate TLC TLC Analysis (Reaction Monitoring) Synthesis->TLC Qualitative Check GCMS GC-MS (Volatile Impurities) Synthesis->GCMS Check for residual solvents HPLC HPLC-UV/DAD (Quantitative Purity) TLC->HPLC Proceed if single spot or for quantification qNMR qNMR (Absolute Purity & Structure) TLC->qNMR For absolute purity Purity_Report Comprehensive Purity Report HPLC->Purity_Report Purity (%) & Impurity Profile qNMR->Purity_Report Absolute Purity (%) GCMS->Purity_Report Volatile Impurity Content

Caption: Workflow for purity assessment of this compound.

References

A Comparative Guide to Bioisosteric Replacements for the Ethyl Ester Group in Ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common bioisosteric replacements for the ethyl ester moiety in ethyl 1H-benzo[d]imidazole-2-carboxylate. The benzimidazole core is a privileged scaffold in medicinal chemistry, and modifications at the 2-position are crucial for tuning the pharmacological properties of these compounds. The replacement of the metabolically labile ester group with more stable bioisosteres such as carboxamides, 1,3,4-oxadiazoles, and tetrazoles can significantly impact a compound's biological activity, metabolic stability, and overall drug-like properties.

This guide summarizes key experimental data from published literature, details relevant synthetic protocols, and provides visualizations to illustrate the relationships and workflows involved in the design and synthesis of these analogs.

Data Presentation: A Comparative Overview

The following tables summarize the biological activities of various bioisosteric replacements for the ethyl ester group on the 1H-benzo[d]imidazole-2-carboxylate scaffold. Direct comparative studies across all bioisosteres on a single biological target are limited; therefore, data from different studies are presented to provide a broader understanding of the potential of each functional group.

Table 1: Antitubercular Activity of Benzimidazole-2-Carboxamide Derivatives

This table presents the in vitro activity of a series of benzimidazole-2-carboxamides, which are direct bioisosteres of the ethyl ester, against Mycobacterium tuberculosis H37Rv and their cytotoxicity against the RAW 264.7 cell line.

Compound IDR Group (Amide)MIC (µg/mL) vs. M. tuberculosis H37Rv% Inhibition vs. RAW 264.7 at 50 µg/mL
8a 4-fluorophenyl1.56<50%
8e 3-chlorophenyl0.78<50%
8f 4-chlorophenyl1.56<50%
8k 3,4-dichlorophenyl1.56<50%
8o 4-(trifluoromethoxy)phenyl1.56<50%
Isoniazid (Standard)0.04Not Applicable
Rifampicin (Standard)0.08Not Applicable

Data sourced from a study on the design and synthesis of new anti-TB agents. The results highlight that several carboxamide derivatives exhibit significant antitubercular activity with low cytotoxicity, making them promising leads for further development[1].

Table 2: Antimicrobial and Antifungal Activities of Benzimidazole-2-yl-1,3,4-oxadiazole Derivatives

This table summarizes the antimicrobial and antifungal activities of benzimidazole derivatives where the ethyl ester has been replaced by a 1,3,4-oxadiazole ring.

Compound StructureTest OrganismMIC (µg/mL)
2-Substituted-1-[{(5-substituted alkyl/aryl)-1,3,4-oxadiazol-2-yl} methyl]-1H-benzimidazoleS. aureusGood Activity
Gram-negative bacteriaNegligible Activity
FungiModerate Activity

These findings suggest that 1,3,4-oxadiazole is a viable bioisosteric replacement for the ethyl ester, yielding compounds with notable antimicrobial and antifungal properties[2].

Table 3: General Biological Activities of 2-(1H-tetrazol-5-yl)-1H-benzo[d]imidazole Derivatives

While specific quantitative data for direct analogs is sparse in the reviewed literature, tetrazole bioisosteres of benzimidazoles have been investigated for various therapeutic areas.

General StructureReported Biological Activities
2-(1H-tetrazol-5-yl)-1H-benzo[d]imidazoleAntitubercular, Antihypertensive, Anticancer

The tetrazole moiety is a well-established bioisostere for carboxylic acids (which can be obtained from the hydrolysis of esters) and is known to enhance metabolic stability and receptor binding[3][4].

Experimental Protocols

Detailed methodologies for the synthesis of the parent compound and its bioisosteric replacements are provided below.

Synthesis of this compound (Parent Compound)

The parent ester is typically synthesized through the condensation of o-phenylenediamine with an appropriate dicarbonyl compound. A common method involves the reaction of o-phenylenediamine with ethyl oxalate or diethyl oxalate.

Protocol:

  • A mixture of o-phenylenediamine and a slight excess of diethyl oxalate is heated, often without a solvent or in a high-boiling solvent like ethanol.

  • The reaction is typically refluxed for several hours.

  • Upon cooling, the product often precipitates and can be collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of Benzimidazole-2-Carboxamides (Amide Bioisosteres)

These are synthesized from the corresponding ethyl ester via amidation.

Protocol:

  • This compound is dissolved in a suitable solvent like ethanol.

  • An excess of the desired primary or secondary amine is added to the solution.

  • The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by column chromatography or recrystallization, to yield the desired benzimidazole-2-carboxamide[1].

Synthesis of 2-(5-Substituted-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazole (Oxadiazole Bioisosteres)

The synthesis of 1,3,4-oxadiazoles from esters is a multi-step process, typically proceeding through a hydrazide intermediate.

Protocol:

  • Hydrazide Formation: this compound is reacted with hydrazine hydrate in a solvent like ethanol under reflux to form 1H-benzo[d]imidazole-2-carbohydrazide.

  • Acylation of Hydrazide: The resulting carbohydrazide is then acylated by reacting it with an appropriate carboxylic acid or acid chloride in the presence of a coupling agent or a base.

  • Cyclization: The acylated hydrazide is subjected to cyclodehydration to form the 1,3,4-oxadiazole ring. This is commonly achieved by heating with a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid[2].

Synthesis of 2-(1H-tetrazol-5-yl)-1H-benzo[d]imidazole (Tetrazole Bioisosteres)

Tetrazoles are often synthesized from nitriles, which can be derived from the corresponding amide or ester.

Protocol:

  • Amide Formation: The ethyl ester is first converted to the primary carboxamide by reaction with ammonia.

  • Nitrile Formation: The primary amide is then dehydrated to the corresponding nitrile, 2-cyano-1H-benzo[d]imidazole, using a dehydrating agent like phosphorus oxychloride or thionyl chloride.

  • Tetrazole Formation: The nitrile is then reacted with an azide source, such as sodium azide, often in the presence of a Lewis acid catalyst like zinc chloride or an ammonium salt, in a solvent like dimethylformamide (DMF). The reaction mixture is typically heated to promote the [3+2] cycloaddition to form the tetrazole ring[3].

Mandatory Visualizations

The following diagrams illustrate the conceptual and practical workflows discussed in this guide.

Bioisosteric_Replacement_Strategy cluster_bioisosteres Bioisosteric Replacements Parent This compound Ethyl Ester Amide Benzimidazole-2-carboxamide Amide Parent:f0->Amide:f0 Improved Metabolic Stability Enhanced H-Bonding Oxadiazole 2-(1,3,4-Oxadiazol-2-yl)-1H-benzo[d]imidazole 1,3,4-Oxadiazole Parent:f0->Oxadiazole:f0 Increased Stability Maintained H-Bonding Tetrazole 2-(1H-Tetrazol-5-yl)-1H-benzo[d]imidazole Tetrazole Parent:f0->Tetrazole:f0 Metabolic Stability Carboxylic Acid Mimic

Caption: Bioisosteric replacement strategy for the ethyl ester group.

Experimental_Workflow cluster_amide Amide Synthesis cluster_oxadiazole 1,3,4-Oxadiazole Synthesis cluster_tetrazole Tetrazole Synthesis start This compound amide_reagents Primary/Secondary Amine, EtOH, Reflux start->amide_reagents hydrazide_formation Hydrazine Hydrate, EtOH, Reflux start->hydrazide_formation amide_formation Ammonia start->amide_formation amide_product Benzimidazole-2-carboxamide amide_reagents->amide_product hydrazide_intermediate 2-Carbohydrazide Intermediate hydrazide_formation->hydrazide_intermediate acylation Carboxylic Acid/Acid Chloride hydrazide_intermediate->acylation acylated_intermediate Acylated Hydrazide acylation->acylated_intermediate cyclization POCl3, Heat acylated_intermediate->cyclization oxadiazole_product 2-(1,3,4-Oxadiazol-2-yl)-benzimidazole cyclization->oxadiazole_product primary_amide Primary Amide Intermediate amide_formation->primary_amide nitrile_formation Dehydrating Agent (e.g., POCl3) primary_amide->nitrile_formation nitrile_intermediate 2-Cyano-benzimidazole nitrile_formation->nitrile_intermediate tetrazole_formation NaN3, Lewis Acid, DMF, Heat nitrile_intermediate->tetrazole_formation tetrazole_product 2-(1H-Tetrazol-5-yl)-benzimidazole tetrazole_formation->tetrazole_product

Caption: General experimental workflow for bioisostere synthesis.

References

cost-benefit analysis of different synthetic methods for ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl 1H-benzo[d]imidazole-2-carboxylate, a key intermediate in the development of various pharmaceuticals, can be approached through several synthetic routes. This guide provides a comprehensive cost-benefit analysis of three prominent methods: the traditional Phillips-Ladenburg condensation, a modern one-pot synthesis utilizing sodium dithionite, and an eco-friendly approach catalyzed by zinc oxide (ZnO) nanoparticles. The objective is to equip researchers with the necessary data to select the most suitable method based on their specific needs, considering factors such as cost, efficiency, and environmental impact.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route is a critical decision in chemical research and development, directly impacting the economic viability and environmental footprint of the process. This section provides a detailed comparison of three distinct methods for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for each synthetic method, offering a clear comparison of their respective costs, efficiencies, and reaction parameters.

MetricPhillips-Ladenburg CondensationOne-Pot Synthesis (Sodium Dithionite)ZnO Nanoparticle-Catalyzed Synthesis
Yield (%) 60-7085-9590-98
Reaction Time (hours) 4-82-41-2
Temperature (°C) 100-12080-9070
Estimated Reagent Cost ($/mol of product) 25-4035-5020-35
Solvent Ethanol/Acetic AcidDimethylformamide (DMF)/EthanolEthanol
Catalyst Acid (e.g., HCl)NoneZnO Nanoparticles
Environmental Impact ModerateHigh (due to DMF)Low
Safety Concerns Corrosive acidToxic and high-boiling point solventMinimal

Experimental Protocols

Detailed methodologies for the three compared synthetic routes are provided below. These protocols are based on established literature procedures and have been adapted for the synthesis of the target molecule.

Method 1: Phillips-Ladenburg Condensation

This classical method involves the condensation of an o-phenylenediamine with an oxalic acid derivative.

Materials:

  • o-Phenylenediamine

  • Diethyl oxalate

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 eq.) in ethanol.

  • Add diethyl oxalate (1.1 eq.) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated product is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Method 2: One-Pot Synthesis using Sodium Dithionite

This modern approach offers a more streamlined process for the synthesis.

Materials:

  • o-Nitroaniline

  • Ethyl chloroacetate

  • Sodium dithionite

  • Dimethylformamide (DMF) or Ethanol

Procedure:

  • To a solution of o-nitroaniline (1 eq.) in DMF or ethanol, add ethyl chloroacetate (1.1 eq.) and sodium dithionite (3 eq.).

  • Heat the reaction mixture at 80-90 °C for 2-4 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Purify the crude product by column chromatography or recrystallization.

Method 3: ZnO Nanoparticle-Catalyzed Synthesis

This green chemistry approach utilizes a reusable catalyst and milder reaction conditions.

Materials:

  • o-Phenylenediamine

  • Diethyl oxalate

  • ZnO nanoparticles

  • Ethanol

Procedure:

  • Suspend ZnO nanoparticles (5 mol%) in ethanol.

  • Add o-phenylenediamine (1 eq.) and diethyl oxalate (1.1 eq.) to the suspension.

  • Stir the mixture at 70 °C for 1-2 hours.[2]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Recrystallize the product from ethanol to obtain pure this compound.

Logical Workflow for Method Selection

The choice of a synthetic method is a multi-faceted decision. The following diagram illustrates a logical workflow to guide researchers in selecting the most appropriate synthesis strategy based on their priorities.

SynthesisMethodSelection Start Start: Define Synthesis Priorities Cost Is Cost the Primary Constraint? Start->Cost Environment Is Environmental Impact a Major Concern? Cost->Environment No Phillips Consider Phillips-Ladenburg Condensation Cost->Phillips Yes Time Is Rapid Synthesis Critical? Environment->Time No ZnO Consider ZnO Nanoparticle-Catalyzed Synthesis Environment->ZnO Yes Time->Phillips No OnePot Consider One-Pot Synthesis Time->OnePot Yes End Select Optimal Method Phillips->End OnePot->End ZnO->End

Caption: A decision-making workflow for selecting a synthetic method.

Conclusion

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. The Phillips-Ladenburg condensation represents a cost-effective and well-established method, suitable for large-scale production where cost is a primary driver. The one-pot synthesis using sodium dithionite offers a significant reduction in reaction time and an increase in yield, making it an attractive option for rapid synthesis, though the use of DMF raises environmental and safety concerns.[1] The ZnO nanoparticle-catalyzed synthesis emerges as a highly efficient and environmentally benign alternative, providing excellent yields under mild conditions with the added benefit of a recyclable catalyst.[2] This "green" approach is particularly well-suited for research and development settings where sustainability and process safety are of high importance. Ultimately, the optimal choice of synthetic route will depend on the specific priorities and constraints of the research or production environment.

References

Safety Operating Guide

Proper Disposal of Ethyl 1H-benzo[d]imidazole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of ethyl 1H-benzo[d]imidazole-2-carboxylate, a compound frequently used in pharmaceutical research. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Hazard Information

This compound is classified with several potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, immediate precautionary measures are essential. Always handle this chemical in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to prevent exposure.[2]

Quantitative Hazard Classification

The following table summarizes the GHS hazard classifications for this compound.

Hazard ClassCategoryGHS CodeDescription
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2H319Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single ExposureCategory 3H335May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical and must be handled as hazardous waste. Do not discharge this chemical or its residues into sewer systems or drains.[2]

Step 1: Waste Segregation and Collection

All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be collected in a dedicated and compatible hazardous waste container. The container should be made of a material that will not react with the chemical and must have a secure, sealable lid.

Step 2: Labeling

The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." The label should also include the approximate concentration (if in solution) and the date when the waste was first added to the container.

Step 3: Storage

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2] Follow all institutional and regulatory guidelines for the storage of hazardous chemical waste.

Step 4: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3][4] Adhere to all local, state, and federal regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Step 5: Decontamination of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste unless they are properly decontaminated. This typically involves a triple-rinse procedure with a suitable solvent. The rinsate from this cleaning process is also considered hazardous waste and must be collected and disposed of accordingly. Once decontaminated, the container should be punctured or otherwise rendered unusable to prevent reuse and can then be disposed of as non-hazardous waste, pending institutional policies.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_collection Waste Collection cluster_accumulation Waste Accumulation & Storage cluster_disposal Final Disposal cluster_decontamination Empty Container Decontamination A Identify Waste (Pure compound, solutions, contaminated materials) B Select Compatible Hazardous Waste Container A->B C Label Container ('Hazardous Waste', Chemical Name, Date) B->C D Collect Waste in Labeled Container C->D E Securely Seal Container D->E F Store in Designated Secure Area E->F G Contact EHS or Licensed Disposal Service F->G H Arrange for Waste Pickup G->H I Proper Disposal via Authorized Facility H->I J Triple-Rinse Empty Container K Collect Rinsate as Hazardous Waste J->K L Dispose of Decontaminated Container as Non-Hazardous Waste J->L K->D Add to waste

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 1H-benzo[d]imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 1H-benzo[d]imidazole-2-carboxylate. The following procedures are based on safety data for structurally similar compounds and are intended to ensure the safe handling, storage, and disposal of this chemical.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory.

PPE CategorySpecification
Eye and Face Protection Wear chemical safety goggles and a face shield to protect against splashes and dust.
Skin Protection Wear flame-retardant antistatic protective clothing and chemical-resistant gloves.
Respiratory Protection Use a NIOSH/MSHA approved respirator, especially when dust may be generated.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following operational plan is critical for the safe handling of this compound.

  • Preparation and Area Setup :

    • Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2]

    • Ensure that an emergency eyewash station and a safety shower are within close proximity (fifty feet and ten seconds of the chemical usage area).[2][3]

    • Before starting, ensure all necessary PPE is correctly worn.

  • Handling the Compound :

    • Avoid all personal contact, including inhalation of dust or fumes.[1]

    • Avoid generating dust.[1] If the compound is a solid, use dry clean-up procedures to prevent dust formation.[1]

    • Keep the container tightly closed when not in use.[1][3]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[2][3]

  • Emergency Procedures :

    • Eye Contact : Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek medical attention.[2]

    • Skin Contact : Flush skin with large amounts of water for at least 15 minutes.[2] If irritation occurs, seek medical attention.[1] Remove contaminated clothing and wash it before reuse.[1]

    • Inhalation : Move the person to fresh air and seek immediate medical attention.[1][2]

    • Ingestion : Immediately give a glass of water and contact a poison control center or doctor.[1]

    • Large Spills : In case of a large spill outside a fume hood, evacuate and secure the area immediately. Contact the relevant emergency services.[2]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect waste in a sealable, airtight, and compatible waste container.[2]

    • The container must be clearly labeled as hazardous waste.[4] An accurate inventory of the waste materials being added should be maintained on the label.[4]

  • Waste Storage :

    • Store waste containers in a designated, well-ventilated, and secure area.

    • Store away from incompatible materials.[2]

  • Waste Disposal :

    • Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[3][5][6]

    • Do not allow the product to enter drains.[7]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE prep_setup Setup Fume Hood & Emergency Equipment prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_store Store Securely handle_chem->handle_store disp_collect Collect Waste handle_chem->disp_collect emergency_spill Spill handle_chem->emergency_spill emergency_exposure Exposure handle_chem->emergency_exposure emergency_fire Fire handle_chem->emergency_fire disp_label Label Waste Container disp_collect->disp_label disp_store Store Waste disp_label->disp_store disp_dispose Dispose via Approved Vendor disp_store->disp_dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.